N-Succinimidyl-S-acetylthioacetate
Description
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-acetylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-5(10)15-4-8(13)14-9-6(11)2-3-7(9)12/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCQLSRLQIPNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227719 | |
| Record name | N-Hydroxysuccinimide S-acetylthioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76931-93-6 | |
| Record name | N-Hydroxysuccinimide S-acetylthioacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076931936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxysuccinimide S-acetylthioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinimidyl S-Acetylthioglycolate [Cross-linking Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Succinimidyl-S-acetylthioacetate (SATA) Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Succinimidyl-S-acetylthioacetate (SATA) is a widely utilized chemical reagent in bioconjugation and drug development. It serves as a powerful tool for introducing protected sulfhydryl groups onto proteins, peptides, and other amine-containing biomolecules. This guide provides a comprehensive overview of SATA chemistry, including its mechanism of action, key applications, detailed experimental protocols, and quantitative data to inform experimental design. The unique feature of SATA lies in its ability to add a sulfhydryl group in a protected form, which can be later deprotected under mild conditions, offering significant flexibility and control in complex bioconjugation strategies.
Core Principles of SATA Chemistry
SATA chemistry is a two-step process designed to covalently attach a sulfhydryl group to a molecule of interest, typically at a primary amine.
Step 1: Acylation of Primary Amines
SATA possesses an N-hydroxysuccinimide (NHS) ester, a functional group highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins.[1][2] The reaction, which proceeds via nucleophilic attack, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] This initial step introduces a thioacetyl group, which keeps the sulfhydryl in a protected state, preventing premature oxidation or unwanted side reactions.[1][4]
Step 2: Deprotection to Generate a Free Sulfhydryl
The protected acetyl group can be easily removed by treatment with hydroxylamine (B1172632)•HCl at a slightly alkaline pH.[1][3] This deacetylation step exposes the reactive sulfhydryl (-SH) group, which is then available for subsequent conjugation reactions, such as coupling to maleimide-activated molecules or forming disulfide bonds.[1][5] The ability to deprotect the sulfhydryl group on demand is a key advantage of SATA chemistry, allowing for the storage of the modified molecule for extended periods.[1][2]
Key Features and Applications
SATA chemistry offers several advantages that make it a valuable tool in various research and development areas:
-
Controlled Sulfhydryl Introduction: It allows for the precise introduction of sulfhydryl groups into molecules that may lack them naturally.[1]
-
Protection and Stability: The introduced sulfhydryl group is protected as a thioacetate, preventing its oxidation and allowing for purification and storage of the modified molecule.[1][3]
-
Mild Reaction Conditions: The acylation and deprotection steps are performed under mild, non-denaturing conditions (pH 7-9, 4-37°C), which helps to preserve the biological activity of sensitive proteins.[3][6]
-
Specificity: The NHS ester of SATA specifically targets primary amines, providing a degree of control over the modification site.[3]
-
Versatility in Bioconjugation: The generated free sulfhydryl group can be used in a variety of subsequent conjugation reactions, enabling the creation of antibody-drug conjugates (ADCs), immobilized enzymes, and fluorescently labeled proteins.[4][7]
Applications in Drug Development:
In the field of drug development, SATA chemistry is instrumental in the synthesis of complex biomolecules.[2] A significant application is in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody. SATA can be used to introduce a reactive thiol onto the antibody, which then serves as a handle for drug attachment. This targeted delivery approach enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.
Quantitative Data
The efficiency of sulfhydryl incorporation using SATA is dependent on the molar ratio of SATA to the protein. The following table summarizes the effect of varying molar ratios on the modification of Bovine Serum Albumin (BSA).
| Molar Ratio of SATA to BSA | Moles of Sulfhydryl Incorporated per Mole of BSA |
| 25:1 | 21.16 |
| 50:1 | 23.60 |
| 100:1 | 29.37 |
Table 1: Effect of varying molar ratios of SATA on sulfhydryl incorporation onto bovine serum albumin (BSA, MW 67,000). While higher molar ratios lead to increased sulfhydryl incorporation, the efficiency of the reaction decreases.[3][8] It is important to note that higher levels of modification can increase the risk of protein inactivation.[3][6]
Experimental Protocols
Below are detailed methodologies for the key steps in SATA chemistry, adapted from established protocols.[3][6][8]
Materials and Reagents
-
This compound (SATA)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein or other amine-containing molecule to be modified
-
Reaction Buffer: 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5 (e.g., PBS). Avoid buffers containing primary amines like Tris or glycine.[3][9]
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5.[3]
-
Desalting columns
-
EDTA (Ethylenediaminetetraacetic acid)
Protocol for Thiolation of a Protein
This protocol is a general guideline and may require optimization for specific proteins. This example is based on modifying human IgG.[6]
1. Preparation of SATA Stock Solution:
-
Immediately before use, dissolve 6-8 mg of SATA in 0.5 mL of high-quality, anhydrous DMSO. This results in an approximately 55 mM solution.[3][6] Note: SATA is moisture-sensitive and the NHS-ester moiety readily hydrolyzes. Therefore, the reagent should be equilibrated to room temperature before opening and the solution should not be stored.[3][6]
2. Acylation Reaction:
-
Dissolve the protein to be modified in the Reaction Buffer at a concentration of 2-10 mg/mL (for a typical IgG of 150,000 MW, 9 mg/mL corresponds to 60 µM).[3]
-
Combine 1.0 mL of the protein solution with 10 µL of the freshly prepared SATA stock solution. This provides an approximate 9:1 molar ratio of SATA to protein for a 60 µM protein solution.[3][6]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[6][9] For reactions at 4°C, a longer incubation time of 2 hours may be necessary.[9]
3. Removal of Excess SATA:
-
Remove non-reacted SATA and the NHS byproduct using a desalting column equilibrated with the Reaction Buffer.[3] Dialysis is also a suitable alternative.[3][6]
-
Collect fractions and identify those containing the protein, typically by monitoring absorbance at 280 nm.[3]
-
At this stage, the SATA-modified protein, with its protected sulfhydryl groups, can be stored indefinitely at -20°C for later use.[2][3]
Protocol for Deprotection of the Acetylated Sulfhydryl
1. Preparation of Deacetylation Solution:
-
Prepare a solution of 0.5 M Hydroxylamine•HCl and 25 mM EDTA in the Reaction Buffer. Adjust the pH to 7.2-7.5 with NaOH. For example, dissolve 1.74 g of hydroxylamine•HCl and 0.475 g of tetrasodium (B8768297) EDTA in 40 mL of Reaction Buffer, bring the final volume to 50 mL with ultrapure water, and adjust the pH.[3][6]
2. Deacetylation Reaction:
-
Combine 1.0 mL of the SATA-modified protein solution with 100 µL of the Deacetylation Solution.[3]
-
Incubate the reaction for 2 hours at room temperature.[3][10]
3. Removal of Hydroxylamine:
-
Purify the sulfhydryl-modified protein from the hydroxylamine and other reaction components using a desalting column. Equilibrate the column and elute with a buffer containing 10 mM EDTA to minimize disulfide bond formation.[3]
-
The resulting protein with free sulfhydryl groups should be used promptly in subsequent conjugation reactions to avoid oxidation.[3] The sulfhydryl content can be quantified using Ellman's Reagent.[11]
Visualizing the Chemistry and Workflow
To further elucidate the processes involved in SATA chemistry, the following diagrams illustrate the core reaction mechanism and a typical experimental workflow.
Conclusion
This compound (SATA) provides a robust and versatile method for introducing protected sulfhydryl groups into biomolecules. Its mild reaction conditions, specificity for primary amines, and the ability to control the deprotection step make it an invaluable tool for researchers in biochemistry, molecular biology, and drug development. By understanding the core principles and following established protocols, scientists can effectively leverage SATA chemistry to create novel bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.
References
- 1. cephamls.com [cephamls.com]
- 2. cyanagen.com [cyanagen.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. aestusbiotech.com [aestusbiotech.com]
- 5. SATA (this compound), Protein modification thiolating reagent (CAS 76931-93-6) | Abcam [abcam.com]
- 6. store.sangon.com [store.sangon.com]
- 7. Protein Modification Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. interchim.fr [interchim.fr]
An In-depth Technical Guide to the Mechanism of Action of SATA Reagent on Primary Amines
This guide provides a comprehensive overview of the chemical mechanism, experimental protocols, and quantitative data associated with the use of N-succinimidyl S-acetylthioacetate (SATA) for the modification of primary amines. It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques.
Core Mechanism of Action
The modification of primary amines using SATA is a two-step process that ultimately introduces a free sulfhydryl group into a target molecule, such as a protein or peptide.[1][2] This process is particularly useful when a molecule lacks a native thiol group for subsequent conjugation reactions.[3][4]
Step 1: Acylation of Primary Amines
SATA possesses an N-hydroxysuccinimide (NHS) ester, a functional group highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein.[3][5] The reaction proceeds via a nucleophilic attack of the primary amine on the NHS ester, leading to the formation of a stable amide bond.[1][4] This initial step results in the covalent attachment of a protected sulfhydryl group (an S-acetylthio group) to the target molecule, with N-hydroxysuccinimide released as a byproduct.[1][4] The reaction is typically carried out in amine-free buffers at a pH range of 7.0 to 9.0.[4][6] The rate of both the acylation reaction and the competing hydrolysis of the NHS ester increases with higher pH.[1][4]
Step 2: Deprotection to Generate a Free Sulfhydryl Group
The S-acetyl group serves as a protecting group for the sulfhydryl, preventing premature disulfide bond formation or other unwanted side reactions.[1][3] This allows for the storage of the acetylated intermediate.[3][6] To expose the reactive sulfhydryl group, a deacetylation (or deprotection) step is required. This is achieved by treating the modified molecule with hydroxylamine (B1172632) (NH₂OH) at or near neutral pH.[1][7] The hydroxylamine selectively cleaves the thioester bond, releasing the free sulfhydryl group and N-hydroxyacetamide.[1] The resulting free thiol can then be used for specific downstream applications, such as conjugation to maleimide-activated molecules or immobilization onto sulfhydryl-reactive surfaces.[5]
Visualizing the Reaction Pathway
The following diagrams illustrate the chemical transformations involved in the SATA reaction mechanism.
Quantitative Data on Sulfhydryl Incorporation
The efficiency of sulfhydryl incorporation is dependent on the molar ratio of SATA to the protein. Increasing the molar excess of SATA generally leads to a higher number of incorporated sulfhydryl groups, although the efficiency of the reaction may decrease at very high ratios.[1] It is important to optimize this ratio, as excessive modification can lead to protein inactivation.[1][2]
| Molar Ratio of SATA to Protein (BSA) | Moles of Sulfhydryls Incorporated per Mole of BSA |
| 25:1 | 21.16 |
| 50:1 | 23.60 |
| 100:1 | 29.37 |
| 250:1 | 32.65 |
| Table 1: Effect of varying molar ratios of SATA on the incorporation of sulfhydryl groups onto Bovine Serum Albumin (BSA, MW 67,000). Data sourced from Thermo Scientific.[1] |
A separate study using human IgG demonstrated an incorporation of 3.0-3.6 moles of sulfhydryl per mole of IgG using a 9:1 molar ratio of SATA to protein.[1][4]
Detailed Experimental Protocols
The following protocols are generalized methodologies for the modification of proteins with SATA. Optimization may be required for specific applications.
4.1. Materials and Reagent Preparation
-
SATA Reagent: Store desiccated at -20°C. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[1][4]
-
Reaction Buffer: An amine-free buffer is crucial to avoid competing reactions.[4] Phosphate Buffered Saline (PBS) at pH 7.2-7.5 (e.g., 0.1 M phosphate, 0.15 M NaCl) is commonly used.[1][4]
-
Protein Solution: Dissolve the protein to be modified in the Reaction Buffer at a concentration typically between 2-10 mg/mL.[1][8]
-
SATA Stock Solution: Immediately before use, dissolve SATA in an anhydrous organic solvent such as Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[8][9] For example, dissolving 6-8 mg of SATA in 0.5 mL of DMSO yields an approximately 55 mM solution.[1][8] Do not store the SATA stock solution as it readily hydrolyzes.[1][4]
-
Deacetylation Solution: Prepare a solution of 0.5 M Hydroxylamine•HCl and 25 mM EDTA in Reaction Buffer. Adjust the pH to 7.2-7.5 with NaOH.[1][4] For example, dissolve 1.74 g of hydroxylamine•HCl and the appropriate amount of EDTA in 40 mL of Reaction Buffer, then bring the final volume to 50 mL and adjust the pH.[1]
4.2. Experimental Workflow: Protein Modification and Deprotection
The following diagram outlines the typical workflow for introducing sulfhydryl groups into a protein using SATA.
4.3. Step-by-Step Acylation Protocol
-
Combine the protein solution with the freshly prepared SATA stock solution. For example, add 10 µL of a ~55 mM SATA solution to 1.0 mL of the protein solution.[1][8] This corresponds to a 9:1 molar ratio for a 60 µM protein solution.[1] The molar ratio can be adjusted to control the level of sulfhydryl incorporation.[1]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[9] Alternatively, the reaction can be performed at 4°C for 2 hours.[9]
-
Remove excess, unreacted SATA and the N-hydroxysuccinimide byproduct using a desalting column or dialysis.[8][9] Equilibrate the column or perform dialysis against the Reaction Buffer.[1] The resulting S-acetylthioacetylated protein can be stored at -20°C if the protein is stable to freezing.[2][10]
4.4. Step-by-Step Deprotection Protocol
-
To the purified S-acetylthioacetylated protein solution, add the Deacetylation Solution. For example, add 100 µL of the 0.5 M hydroxylamine solution to 1.0 mL of the modified protein solution.[1][8]
-
Purify the sulfhydryl-modified protein from the excess hydroxylamine and byproducts using a desalting column.[1] It is recommended to perform this final desalting step into a buffer containing 5-10 mM EDTA to chelate divalent metal ions and minimize the oxidation of the newly formed sulfhydryl groups to disulfide bonds.[8][9]
-
The resulting sulfhydryl-modified protein should be used promptly in subsequent conjugation reactions to avoid disulfide bond formation.[1][9]
4.5. Determination of Sulfhydryl Content
The number of incorporated sulfhydryl groups can be quantified using Ellman's Reagent (DTNB), which reacts with free thiols to produce a chromophore that can be measured spectrophotometrically at 412 nm.[1][11]
Important Considerations
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with SATA.[1][9]
-
pH: The reaction is typically performed at a pH between 7.0 and 8.2.[9] Higher pH values (up to 9.0) increase the reaction rate but also accelerate the hydrolysis of the NHS ester.[1][4]
-
Moisture Sensitivity: SATA is moisture-sensitive and should be handled accordingly to prevent hydrolysis and inactivation.[1][4]
-
Stoichiometry: The molar ratio of SATA to the target molecule is a critical parameter that must be optimized to achieve the desired level of modification without compromising the molecule's activity.[1][2]
This guide provides a foundational understanding of the SATA reagent's mechanism and application. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. cephamls.com [cephamls.com]
- 4. store.sangon.com [store.sangon.com]
- 5. SATA Protein Modifier 100 mg CAS 76931-93-6 - N-Succinimidyl S-Acetylthioacetate (SATA) - ProteoChem [proteochem.com]
- 6. cyanagen.com [cyanagen.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to Protein Thioacetylation using SATA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of protein thioacetylation using N-succinimidyl S-acetylthioacetate (SATA). It details the underlying chemistry, experimental protocols, and applications relevant to researchers in biotechnology and drug development.
Introduction
Protein thioacetylation is a chemical modification technique used to introduce protected sulfhydryl groups onto proteins. This process is invaluable when a protein of interest lacks a native, reactive thiol group, which is often essential for site-specific conjugation, crosslinking, or immobilization. N-succinimidyl S-acetylthioacetate (SATA) is a widely used reagent for this purpose. It contains an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond.[1][2] The key advantage of SATA is that it introduces the sulfhydryl group in a protected acetylated form.[1][3] This allows for the storage of the modified protein and subsequent deprotection of the thiol at a desired time using hydroxylamine (B1172632).[1][4]
Core Mechanism
The thioacetylation of proteins using SATA is a two-step process:
-
Acylation of Primary Amines: The NHS ester of SATA reacts with primary amino groups on the protein at a pH range of 7.0 to 9.0, forming a covalent amide linkage and releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][2][4] This reaction results in the protein being modified with an S-acetyl protected thiol group.
-
Deprotection to Generate a Free Thiol: The acetyl protecting group is removed by treatment with hydroxylamine HCl at a neutral pH.[5][6] This deacetylation step exposes the reactive sulfhydryl (-SH) group, which is then available for subsequent downstream applications, such as conjugation to other molecules or surfaces.[6]
Quantitative Data Summary
The efficiency of protein modification with SATA can be influenced by several factors, including the molar ratio of SATA to protein and the protein concentration. The following table summarizes key quantitative parameters derived from typical experimental protocols.
| Parameter | Value/Range | Notes | Source |
| SATA Molecular Weight | 231.23 g/mol | - | [5] |
| Spacer Arm Length | 2.8 Å | The distance added to the protein by the reagent. | [1][5] |
| Optimal Reaction pH (Acylation) | 7.0 - 8.2 | Higher pH increases the rate of both acylation and hydrolysis of the NHS ester. | [2][5] |
| Recommended Protein Concentration | 2 - 10 mg/mL (e.g., ~60 µM for IgG) | Higher concentrations can favor the acylation reaction over hydrolysis. | [6] |
| SATA to Protein Molar Ratio | 9:1 to 10:1 | A molar excess of SATA is used to drive the reaction. This can be adjusted to control the degree of modification. | [2][5] |
| Typical Sulfhydryl Incorporation | 3.0 - 3.6 moles SH / mole of IgG | This was achieved using a 9:1 molar ratio of SATA to human IgG. | [2][6] |
| Deprotection Solution | 0.5 - 1.0 M Hydroxylamine, 25 - 50 mM EDTA | EDTA is included to chelate metal ions that can catalyze the oxidation of the newly formed thiols. | [2][5][6] |
Experimental Protocols
The following are detailed methodologies for the thioacetylation and subsequent deprotection of proteins using SATA.
Materials Required:
-
Protein of interest
-
SATA (N-succinimidyl S-acetylthioacetate)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or other amine-free buffers (e.g., HEPES) at pH 7.2-8.0.[6]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5.[2][6]
-
Desalting columns (e.g., gel filtration)
-
Standard laboratory equipment (pipettes, tubes, rotator, etc.)
A. Protocol for Protein Thioacetylation (Acylation)
-
Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer to a final concentration of 2-10 mg/mL.[6] Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with SATA.[2][6]
-
SATA Stock Solution Preparation: Immediately before use, dissolve 5-10 mg of SATA in 0.5 mL of anhydrous DMSO or DMF.[5] SATA is moisture-sensitive, so it should be equilibrated to room temperature before opening the vial to prevent condensation.[6] Do not store the SATA solution as the NHS ester readily hydrolyzes.[6]
-
Acylation Reaction: Add a calculated volume of the SATA stock solution to the protein solution to achieve the desired molar excess (e.g., a 10:1 molar ratio of SATA to protein).[5] For example, add 10 µL of a ~55 mM SATA solution to 1 mL of a 60 µM protein solution.[2][6]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or for 2 hours if performed at 4°C.[5]
-
Removal of Excess SATA: Remove unreacted SATA and the NHS byproduct using a desalting column (gel filtration) or dialysis, exchanging the buffer with the Reaction Buffer.[2][5] The resulting S-acetylated protein can be stored indefinitely at this stage.[1][4]
B. Protocol for Deprotection of Acetylated Protein
-
Prepare Deacetylation Solution: Prepare a fresh solution of 0.5 M Hydroxylamine and 25 mM EDTA in the Reaction Buffer. Adjust the pH to 7.2-7.5.[2][6]
-
Deprotection Reaction: Add the Deacetylation Solution to the S-acetylated protein solution. For example, add 100 µL of the Deacetylation Solution to 1 mL of the modified protein solution.[6]
-
Incubation: Incubate the reaction for 2 hours at room temperature.[6]
-
Purification of Thiolated Protein: Remove excess hydroxylamine and other small molecules by passing the solution through a desalting column. It is recommended to use a buffer containing 5-10 mM EDTA to prevent the oxidation of the newly formed sulfhydryl groups and the formation of disulfide bonds.[5][6]
-
Downstream Applications: The purified protein with free sulfhydryl groups should be used promptly in subsequent conjugation or other applications to avoid disulfide bond formation.[6] The sulfhydryl content can be quantified using Ellman's Reagent.[6]
Visualizations
Caption: Chemical reaction pathway for protein thioacetylation using SATA.
Caption: Experimental workflow for protein modification with SATA.
Applications in Research and Drug Development
The ability to introduce reactive thiol groups onto proteins opens up a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): Thiolated antibodies can be conjugated to cytotoxic drugs for targeted cancer therapy.
-
Immunoassays: Site-specific attachment of antibodies or antigens to solid phases (e.g., ELISA plates, beads) can improve assay sensitivity and reproducibility.[7]
-
Protein-Protein Crosslinking: Introduction of thiols allows for the use of heterobifunctional crosslinkers to study protein interactions.[3]
-
Biomaterial and Surface Modification: Thiolated proteins can be covalently attached to surfaces for the development of biosensors, biocompatible coatings, and other advanced materials.
-
Peptide and Protein Labeling: Introduction of a thiol handle enables the attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and detection.
Conclusion
Protein thioacetylation using SATA is a robust and versatile method for introducing protected sulfhydryl groups onto proteins. The two-step process of acylation followed by deprotection provides excellent control over the generation of reactive thiols, enabling a wide array of applications in research and biopharmaceutical development. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists aiming to implement this powerful bioconjugation technique.
References
- 1. cephamls.com [cephamls.com]
- 2. store.sangon.com [store.sangon.com]
- 3. SATA Protein Modifier 100 mg CAS 76931-93-6 - N-Succinimidyl S-Acetylthioacetate (SATA) - ProteoChem [proteochem.com]
- 4. cyanagen.com [cyanagen.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Introduction of Protected Sulfhydryl Groups using SATA
For researchers, scientists, and drug development professionals, the precise modification of biomolecules is a cornerstone of innovation. The introduction of sulfhydryl groups (-SH) onto proteins, peptides, and other molecules is a critical step for creating conjugates, such as antibody-drug conjugates (ADCs), or for studying protein structure and function. N-succinimidyl S-acetylthioacetate (SATA) is a widely used reagent that provides a simple and efficient method for introducing sulfhydryl groups in a protected form, offering control and stability to the conjugation process.[1][2][3]
This guide details the core mechanism of SATA, provides comprehensive experimental protocols, presents quantitative data for reaction optimization, and illustrates key processes through diagrams, offering a complete technical resource for laboratory application.
The Core Mechanism: A Two-Step Process for Controlled Sulfhydryl Introduction
SATA introduces sulfhydryl groups to molecules containing primary amines (e.g., the side chains of lysine (B10760008) residues or the N-terminus of a protein) through a two-step process involving acylation followed by deprotection.[1][4] This method is advantageous because the sulfhydryl group remains protected as a thioacetate (B1230152) ester until its use is required, preventing unintended disulfide bond formation and allowing for the storage of the modified molecule.[1][4][5]
Step 1: Acylation of Primary Amines
SATA features an N-hydroxysuccinimide (NHS) ester, which is highly reactive toward primary amines under mild, non-denaturing conditions (typically pH 7-9).[4][5][6] The primary amine performs a nucleophilic attack on the NHS ester, forming a stable, covalent amide bond.[4][6] This reaction releases N-hydroxysuccinimide (NHS) as a byproduct and results in the target molecule being tagged with an acetyl-protected sulfhydryl group.[1][4]
Step 2: Deprotection to Expose the Sulfhydryl Group
The acetyl group protecting the sulfur atom is stable enough for storage but can be easily removed when the free sulfhydryl is needed for a subsequent reaction.[1] This deprotection (or deacetylation) is typically achieved by treating the modified molecule with hydroxylamine (B1172632)•HCl.[4][5] The hydroxylamine cleaves the thioacetate ester, exposing the reactive sulfhydryl group, which is then ready for conjugation to other molecules, such as maleimide-activated linkers in ADCs.[4]
References
The Strategic Introduction of Thiols: A Technical Guide to SATA Reagent
In the landscape of protein and peptide modification, the precise introduction of functional groups is paramount for advancing research, diagnostics, and therapeutics. For researchers, scientists, and drug development professionals, the ability to introduce sulfhydryl (thiol) groups enables a wide array of conjugation strategies, from fluorescent labeling to the creation of antibody-drug conjugates (ADCs). N-Succinimidyl S-acetylthioacetate (SATA) has emerged as a key reagent in this field, offering a controlled and efficient method for adding a protected thiol group to primary amines. This guide provides an in-depth technical overview of the SATA reagent, its mechanism of action, experimental protocols, and applications.
Core Properties of SATA Reagent
SATA is a short-chain crosslinker that allows for the covalent modification of primary amines, introducing a protected sulfhydryl group.[1][2] This protection is a key feature, as it prevents the premature formation of disulfide bonds, allowing for the storage of the modified molecule.[1][3][4] The reactive thiol can be exposed when needed through a simple deprotection step.[1][3]
| Property | Value | Reference |
| Chemical Name | N-Succinimidyl S-acetylthioacetate | [1][5] |
| Synonyms | S-Acetylthioglycolic acid N-hydroxysuccinimide ester, SATA | [1] |
| Molecular Formula | C8H9NO5S | [1] |
| Molecular Weight | 231.23 g/mol | [1] |
| Spacer Arm Length | 2.8 Å | [1][5] |
| CAS Number | 76931-93-6 | [1] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1][4] |
| Target Moiety | Primary amines (-NH2) | [1][6] |
Mechanism of Action: A Two-Step Process
The utility of SATA lies in its two-stage reaction mechanism. The first stage involves the acylation of a primary amine, followed by a deprotection step to reveal the functional sulfhydryl group.
-
Acylation of Primary Amines: The N-hydroxysuccinimide (NHS) ester of SATA reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[1][4] This reaction is most efficient at a pH range of 7.0 to 9.0.[4][5] During this process, the N-hydroxysuccinimide is released as a byproduct.[4] The result is the protein being modified with an acetyl-protected sulfhydryl group.
-
Deprotection to Yield a Free Thiol: The acetyl protecting group can be removed by treatment with hydroxylamine (B1172632)•HCl.[1][4] This deacetylation step exposes the free sulfhydryl group, making it available for subsequent conjugation with other sulfhydryl-reactive molecules, such as maleimides.[3]
Quantitative Data on Labeling Efficiency
The degree of sulfhydryl incorporation can be controlled by adjusting the molar ratio of SATA to the protein.[4][7] Higher molar excesses of SATA will result in a greater number of introduced sulfhydryl groups, but may also increase the risk of protein inactivation.[7][8] Therefore, optimizing the SATA-to-protein ratio is crucial for each specific application.
| Molar Ratio (SATA:BSA) | Sulfhydryls per BSA | Reference |
| 25:1 | 21 | [9] |
| 250:1 | 33 | [9] |
Note: BSA (Bovine Serum Albumin) has a molecular weight of approximately 67,000 g/mol .
Detailed Experimental Protocols
The following are generalized protocols for the modification of proteins with SATA and the subsequent deprotection. It is recommended to optimize these protocols for each specific protein and application.
Protocol 1: SATA Labeling of Proteins
Materials:
-
Protein to be modified
-
SATA reagent
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)[5][8]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[5][7]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[4][7]
-
Prepare SATA Stock Solution: Immediately before use, dissolve SATA in DMSO or DMF to create a stock solution.[5][7] For example, dissolving 6-8 mg of SATA in 0.5 mL of DMSO results in an approximately 55 mM solution.[4][8]
-
Reaction: Add a calculated amount of the SATA stock solution to the protein solution. A common starting point is a 10-fold molar excess of SATA to protein.[5][10][11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours at 4°C.[5]
-
Removal of Excess Reagent: Remove non-reacted SATA using a desalting column or dialysis.[5][8] The SATA-modified protein can be stored at -20°C.[7][10][11]
Protocol 2: Deprotection of SATA-Modified Proteins
Materials:
-
SATA-modified protein
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5.[4][8]
-
Desalting column
-
Reaction buffer containing 10 mM EDTA to minimize disulfide bond formation.[4]
Procedure:
-
Prepare Deacetylation Solution: Prepare the deacetylation solution fresh.[7]
-
Deprotection Reaction: Add the deacetylation solution to the SATA-modified protein solution. For example, add 100 µL of the deacetylation solution to 1.0 mL of the modified protein.[4]
-
Incubation: Incubate the reaction for 2 hours at room temperature.[4]
-
Purification: Remove the hydroxylamine and other byproducts using a desalting column equilibrated with a buffer containing EDTA.[4] The resulting protein with free sulfhydryl groups should be used immediately in downstream applications to prevent oxidation and disulfide bond formation.[5]
Experimental Workflow Visualization
The overall workflow for introducing thiols into proteins using SATA can be visualized as a multi-step process, from initial protein preparation to the final, ready-to-use thiolated product.
Applications in Research and Drug Development
The ability to introduce sulfhydryl groups with high specificity and control makes SATA a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): SATA can be used to introduce thiols onto antibodies for the site-specific conjugation of cytotoxic drugs.[3]
-
Immunoassays: The preparation of enzyme-antibody conjugates for ELISAs and other immunoassays is facilitated by the introduction of sulfhydryl groups for crosslinking.[12][13]
-
Surface Immobilization: Proteins and peptides can be thiolated for immobilization onto surfaces, such as biosensors or chromatography resins.[3]
-
Fluorescent Labeling: The introduction of thiols allows for the specific labeling of proteins with fluorescent dyes that contain maleimide (B117702) groups for imaging and flow cytometry applications.[3]
-
Formation of Stable Trimers: SATA has been used to induce the formation of stable recombinant TNF-α trimers through disulfide bridges, which have shown increased therapeutic efficacy.
Conclusion
The SATA reagent provides a robust and versatile method for introducing protected sulfhydryl groups into proteins and peptides. Its ease of use, mild reaction conditions, and the stability of the protected intermediate make it an indispensable tool for researchers and drug developers. By carefully controlling the reaction stoichiometry and following established protocols, scientists can achieve precise and efficient thiolation, enabling a wide range of downstream conjugation and modification strategies that are critical for advancing biological and therapeutic research.
References
- 1. cephamls.com [cephamls.com]
- 2. cyanagen.com [cyanagen.com]
- 3. aestusbiotech.com [aestusbiotech.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. proteochem.com [proteochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. store.sangon.com [store.sangon.com]
- 9. interchim.fr [interchim.fr]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. S-アセチルチオグリコール酸 N-ヒドロキシスクシンイミドエステル ≥95% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. synchem.de [synchem.de]
An In-depth Technical Guide to the Role of the NHS Ester in SATA Reactions
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. N-succinimidyl S-acetylthioacetate (SATA), a widely used reagent, facilitates the introduction of sulfhydryl groups onto proteins, peptides, and other amine-containing molecules.[1][2] This process, critical for creating antibody-drug conjugates (ADCs), immobilizing proteins on surfaces, and labeling molecules, hinges on the reactivity of its N-hydroxysuccinimide (NHS) ester. This guide elucidates the core chemistry of the SATA reaction, focusing on the indispensable role of the NHS ester, and provides the quantitative data and detailed protocols necessary for its successful implementation.
The Core Chemistry: Activating Amines with the NHS Ester
SATA is a heterobifunctional crosslinker designed to convert primary amines into protected sulfhydryl groups.[3] This conversion is a two-step process: first, the acylation of an amine via the NHS ester, and second, the deprotection of the resulting thioacetate (B1230152) to reveal a free thiol.[4]
The key to the first step lies with the N-hydroxysuccinimide (NHS) ester functional group. NHS is an activating group for carboxylic acids.[5][6] In the SATA molecule, the NHS ester is attached to an S-acetylthioacetate moiety. This ester is highly susceptible to nucleophilic attack by primary amines, such as the ε-amine of lysine (B10760008) residues or the N-terminus of a protein.[3][7]
The reaction proceeds when the lone pair of electrons on the primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, resulting in the formation of a stable, covalent amide bond between the molecule and the S-acetylthioacetate group. In this process, NHS is released as a byproduct, as it is an excellent leaving group, which drives the reaction to completion.[4][5][7] The reaction is highly specific for primary amines under mild conditions, typically at a pH between 7 and 9.[4][7] While highly efficient, the NHS ester is susceptible to hydrolysis in aqueous solutions, which is a competing reaction that can reduce modification efficiency, particularly at higher pH levels.[4][8]
Once the amine has been acylated, the sulfhydryl group remains "protected" by the acetyl group. This allows for the purification and even long-term storage of the modified molecule without the risk of premature oxidation or disulfide bond formation.[3][4][9] The protected thiol is later exposed by treatment with a deacetylation agent, most commonly hydroxylamine (B1172632)•HCl.[4][7]
Quantitative Data: Efficiency of Sulfhydryl Incorporation
The efficiency of sulfhydryl incorporation is dependent on the molar ratio of SATA to the protein. Increasing the molar excess of SATA generally leads to a higher number of incorporated sulfhydryl groups, though the efficiency of the reaction may decrease at very high ratios.
Table 1: Effect of Varying Molar Ratios of SATA on Sulfhydryl Incorporation onto Bovine Serum Albumin (BSA)
| Molar Ratio (SATA : BSA) | Moles of Sulfhydryl per Mole of BSA |
|---|---|
| 5 : 1 | 5.3 |
| 10 : 1 | 8.8 |
| 25 : 1 | 21.0 |
| 250 : 1 | 33.0 |
Data sourced from Thermo Fisher Scientific and Interchim product literature.[4][10] Note that while sulfhydryl incorporation increases with greater amounts of SATA, the efficiency of the addition decreases.[4]
Experimental Protocols
Protocol 1: Modification of a Protein with SATA (Acylation)
This protocol details the procedure for introducing protected sulfhydryl groups onto a protein, such as an antibody, using SATA.
A. Materials Required:
-
Protein to be modified (e.g., IgG)
-
SATA (N-succinimidyl S-acetylthioacetate)
-
Reaction Buffer: Amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0. (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.5).[4][7] Avoid buffers containing primary amines like Tris or glycine.[4][7][11]
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[7][11]
-
Desalting columns (e.g., SpinOUT™ GT-600 or equivalent) for buffer exchange and removal of excess SATA.[7][12]
B. Procedure:
-
Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer to a final concentration of 2-10 mg/mL (e.g., ~60 µM for a 150 kDa IgG).[4] If the protein is already in a solution containing amines, perform a buffer exchange into the Reaction Buffer using a desalting column.
-
SATA Stock Solution Preparation: Immediately before use, dissolve 5-8 mg of SATA in 0.5 mL of anhydrous DMSO or DMF.[4][7] The NHS-ester moiety is susceptible to hydrolysis, so this solution should not be prepared in advance or stored.[4]
-
Acylation Reaction: Add a calculated amount of the SATA stock solution to the protein solution to achieve the desired molar ratio (a 9:1 to 10:1 molar ratio of SATA to protein is a common starting point).[4][11] For example, add approximately 10 µL of a ~55 mM SATA solution per 1.0 mL of a 60 µM protein solution.[4][7]
-
Incubation: Mix the contents gently and incubate the reaction at room temperature (20-25°C) for 30-60 minutes.[7][11] Alternatively, the reaction can be carried out for 2 hours at 4°C.[11]
-
Purification: Remove excess, non-reacted SATA and the NHS byproduct by processing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.[4][11] Dialysis is an alternative purification method.[7] At this stage, the SATA-modified protein contains protected sulfhydryl groups and can be stored at -20°C if the protein is stable to freezing.[12][13]
Protocol 2: Generation of Free Sulfhydryls (Deacetylation)
This protocol describes the removal of the acetyl protecting group to expose the reactive thiol.
A. Materials Required:
-
SATA-modified protein (from Protocol 1)
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5.[4][7] To prepare 50 mL, dissolve 1.74 g of hydroxylamine•HCl and 0.475 g of tetrasodium (B8768297) EDTA in 40 mL of Reaction Buffer, adjust the pH to 7.2-7.5 with NaOH, and bring the final volume to 50 mL.[4][7]
-
Desalting column
-
Reaction Buffer containing 5-10 mM EDTA to chelate metals and minimize disulfide bond formation.[11]
B. Procedure:
-
Deacetylation Reaction: Add the Deacetylation Solution to the SATA-modified protein solution. A common ratio is to add 100 µL of the Deacetylation Solution to 1.0 mL of the modified protein solution.[4][13]
-
Incubation: Mix gently and incubate for 2 hours at room temperature.[4][13]
-
Purification: Immediately purify the now thiol-activated protein from the hydroxylamine and other reaction components using a desalting column. Equilibrate the column and perform the elution using Reaction Buffer that contains 5-10 mM EDTA.[4][11]
-
Downstream Use: The resulting protein with free sulfhydryl groups is prone to oxidation. It should be used promptly in subsequent conjugation reactions, such as coupling to a maleimide-activated molecule.[11]
Visualizations
The following diagrams illustrate the key chemical and procedural aspects of SATA reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cephamls.com [cephamls.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 7. store.sangon.com [store.sangon.com]
- 8. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. aestusbiotech.com [aestusbiotech.com]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to Bioconjugation Utilizing N-Succinimidyl S-acetylthioacetate (SATA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles and methodologies for using N-Succinimidyl S-acetylthioacetate (SATA) in bioconjugation. SATA is a valuable reagent for introducing protected sulfhydryl groups onto proteins, peptides, and other amine-containing biomolecules, enabling controlled and specific conjugation strategies.[1][2][3][4]
Core Principles of SATA Bioconjugation
SATA is a chemical modification agent that facilitates the conversion of primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein, into a protected sulfhydryl group.[3][4] This process is advantageous as it allows for the introduction of a reactive thiol group in a controlled manner, which can then be used for subsequent conjugation to other molecules. The key features of SATA include:
-
Amine Reactivity: The N-hydroxysuccinimide (NHS) ester of SATA reacts specifically with primary amines under mild pH conditions (typically pH 7.0-8.2) to form a stable amide bond.[5]
-
Protected Sulfhydryl Group: The sulfhydryl group is initially protected by an acetyl group, preventing its premature reaction. This allows for the storage of the modified molecule.[3][6]
-
Controlled Deprotection: The protected thiol can be readily deprotected (deacetylated) by treatment with hydroxylamine (B1172632), exposing the free sulfhydryl group for subsequent conjugation.[3]
-
Short Spacer Arm: SATA possesses a short spacer arm of 2.8 Å.[3][5]
This two-step process of modification and deprotection provides a high degree of control over the conjugation process, minimizing unwanted side reactions.
The SATA Reaction Mechanism
The bioconjugation process using SATA involves two main chemical reactions:
-
Acylation of Primary Amines: The NHS ester of SATA reacts with a primary amine on a biomolecule (e.g., a lysine residue on a protein) via nucleophilic attack. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
-
Deacetylation to Expose the Sulfhydryl Group: The acetylated sulfhydryl group is deprotected by hydroxylamine, which cleaves the thioester bond to reveal a free, reactive thiol (-SH) group.[3][7]
The newly introduced sulfhydryl group can then react with a maleimide-activated molecule or another thiol-reactive group to form a stable covalent bond, completing the bioconjugation.
Figure 1: SATA Bioconjugation Reaction Pathway.
Experimental Protocols & Data
Materials and Reagents
| Reagent | Purpose | Typical Supplier |
| SATA (N-Succinimidyl S-acetylthioacetate) | Introduces protected sulfhydryl groups | Selleck Chemicals, MedChemExpress, CovaChem |
| Protein/Biomolecule of Interest | Molecule to be modified | N/A |
| Reaction Buffer (e.g., Phosphate Buffered Saline, PBS) | Maintain pH for the reaction | N/A |
| Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) | Solvent for SATA stock solution | N/A |
| Hydroxylamine•HCl | Deprotection agent | N/A |
| EDTA | Chelating agent to prevent disulfide bond formation | N/A |
| Desalting Column (e.g., SpinOUT™ GT-600) | Purification of the modified protein | G-Biosciences |
Quantitative Parameters for SATA Labeling
The efficiency of sulfhydryl incorporation can be influenced by several factors. The following table summarizes typical reaction conditions.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 2-10 mg/mL (or 50-100 µM)[5][7][8] | Higher concentrations can favor the acylation reaction over hydrolysis of the NHS ester.[7] |
| SATA to Protein Molar Ratio | 9:1 to 250:1[7][9] | The desired level of modification can be controlled by adjusting this ratio. A 9:1 ratio has been shown to yield 3.0-3.6 moles of sulfhydryl per mole of IgG. |
| Reaction Buffer | Phosphate Buffered Saline (PBS) or HEPES | Avoid amine-containing buffers like Tris or glycine (B1666218) as they compete for reaction with SATA.[5][7][9] |
| pH | 7.0 - 8.2[5] | Reaction is faster at higher pH, but so is hydrolysis of the NHS ester. |
| Reaction Temperature | Room Temperature or 4°C[5] | |
| Reaction Time | 30-60 minutes at room temperature; 2 hours at 4°C[5] |
Detailed Experimental Workflow
The following diagram illustrates a typical workflow for bioconjugation using SATA.
Figure 2: Experimental Workflow for SATA Bioconjugation.
Step-by-Step Protocols
Protocol 1: Modification of Protein with SATA
-
Prepare Protein Solution: Dissolve the protein to be modified in a suitable amine-free buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 2-10 mg/mL.[7][8]
-
Prepare SATA Stock Solution: Immediately before use, dissolve 4-8 mg of SATA in 0.25-0.5 mL of DMSO or DMF.[8] SATA is moisture-sensitive and the NHS-ester can hydrolyze, so do not store the stock solution.
-
Initiate the Reaction: Add the SATA stock solution to the protein solution. A common starting point is to add 10 µL of a ~55 mM SATA solution to 1 mL of a 60 µM protein solution, which corresponds to a 9:1 molar ratio of SATA to protein.[7]
-
Incubate: Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[5]
-
Purify the Modified Protein: Remove excess, unreacted SATA using a desalting column or dialysis.[5][6] The resulting SATA-modified protein, with its protected sulfhydryl groups, can be stored for future use.[3][6]
Protocol 2: Deprotection of Sulfhydryl Groups
-
Prepare Deacetylation Solution: Prepare a solution of 0.5 M hydroxylamine•HCl and 25 mM EDTA in the reaction buffer, and adjust the pH to 7.2-7.5.
-
Initiate Deprotection: Add the deacetylation solution to the SATA-modified protein solution. A typical ratio is 100 µL of deacetylation solution per 1 mL of modified protein solution.[7]
-
Incubate: Mix and incubate for 2 hours at room temperature.[7]
-
Purify the Thiolated Protein: Remove hydroxylamine and other small molecules by passing the solution through a desalting column equilibrated with a buffer containing at least 10 mM EDTA to prevent disulfide bond formation.[7]
-
Proceed with Conjugation: The purified protein with free sulfhydryl groups is now ready for immediate use in conjugation reactions with a sulfhydryl-reactive partner, such as a maleimide-activated molecule.[8]
Important Considerations
-
Buffer Selection: The choice of buffer is critical. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with SATA.[5][7][9]
-
SATA Stability: SATA is moisture-sensitive. Store it desiccated and allow the vial to come to room temperature before opening to prevent condensation. Prepare SATA solutions immediately before use as the NHS ester is prone to hydrolysis.
-
Disulfide Bond Formation: After deprotection, the newly formed free sulfhydryls can oxidize to form disulfide bonds. It is recommended to work quickly and include a chelating agent like EDTA in the buffers to minimize this.[5][7]
-
Optimization: The degree of sulfhydryl incorporation can be controlled by varying the molar ratio of SATA to protein. It is advisable to perform a titration for each specific protein to achieve the desired level of modification.[9]
-
Antibody Stability: While generally a mild procedure, in some cases, SATA conjugation has been reported to lead to antibody instability.[1][10] It is important to assess the integrity and activity of the biomolecule after conjugation.
Conclusion
SATA is a versatile and widely used reagent in bioconjugation that provides a reliable method for introducing protected sulfhydryl groups onto biomolecules. By understanding the core principles of its reactivity and following established protocols, researchers can effectively utilize SATA to create well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The ability to control the introduction of reactive thiols makes SATA an invaluable tool for the development of antibody-drug conjugates, immunoassays, and other targeted molecular probes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cephamls.com [cephamls.com]
- 4. covachem.com [covachem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. store.sangon.com [store.sangon.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. interchim.fr [interchim.fr]
- 10. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Step-by-Step Protocol for SATA Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl-S-acetylthioacetate (SATA) is a chemical reagent used to introduce protected sulfhydryl groups onto proteins and other molecules containing primary amines.[1][2] This process, known as thiolation, is a valuable tool in bioconjugation, enabling the site-specific linkage of proteins to other molecules such as drugs, labels, or surfaces.[3] SATA reacts with primary amines, like the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[1][4] The introduced sulfhydryl group is initially protected by an acetyl group, which prevents the formation of disulfide bonds and allows for storage of the modified protein.[1][4] The protected sulfhydryl can be easily deprotected using hydroxylamine (B1172632) to generate a reactive free thiol (-SH) group when needed for subsequent conjugation reactions.[1][5]
This document provides a detailed protocol for the modification of proteins using SATA, including the preparation of reagents, the modification reaction, the deprotection of the sulfhydryl group, and methods for purification and quantification.
Key Features of SATA Modification:
-
Mild Reaction Conditions: The reaction can be performed under gentle, non-denaturing conditions (pH 7-9, 4-37°C), preserving the protein's structure and function.[6]
-
Specificity: SATA specifically targets primary amines.[1]
-
Protected Sulfhydryl Group: The introduced sulfhydryl group is in a protected form, allowing for storage of the modified molecule for later use.[1][4]
Experimental Protocols
Materials and Reagents
-
SATA (this compound) (CAS 76931-93-6)[7]
-
Protein to be modified
-
Reaction Buffer: Amine-free buffer, such as Phosphate Buffered Saline (PBS) (0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5) or HEPES buffer.[1][6] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with SATA.[6][8]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[8]
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5.[1]
-
Desalting columns (e.g., SpinOUT™ GT-600 or equivalent) for buffer exchange and purification.[9]
-
Ellman's Reagent (DTNB) for sulfhydryl quantification.[10]
Step 1: Preparation of Reagents
-
Protein Solution:
-
SATA Stock Solution:
-
Deacetylation Solution:
-
To prepare 50 mL of Deacetylation Solution, dissolve 1.74 g of hydroxylamine•HCl and 0.475 g of tetrasodium (B8768297) EDTA (or 0.365 g of disodium (B8443419) EDTA) in 40 mL of Reaction Buffer.[1]
-
Adjust the final volume to 50 mL with ultrapure water and adjust the pH to 7.2-7.5 with NaOH.[1]
-
Step 2: SATA Modification of the Protein
-
Reaction Setup:
-
Add a calculated volume of the SATA stock solution to the protein solution. A common starting point is a 10-fold molar excess of SATA to protein.[8][10] For example, for 1 mL of a 60 µM protein solution, add 10 µL of a 55 mM SATA solution.[1]
-
The level of sulfhydryl incorporation can be adjusted by varying the molar ratio of SATA to protein (see Table 1).[1][9]
-
-
Incubation:
-
Removal of Excess SATA:
-
After the incubation, remove the unreacted SATA using a desalting column or dialysis.[8] This step is crucial to prevent the hydrolysis of excess SATA, which could interfere with subsequent steps.
At this stage, the SATA-modified protein, with its protected sulfhydryl groups, can be stored indefinitely at -20°C if the protein is stable to freezing.[1][10]
-
Step 3: Deprotection of Sulfhydryl Groups
-
Deacetylation Reaction:
-
Purification of the Thiolated Protein:
-
Remove the hydroxylamine and other byproducts by passing the solution through a desalting column equilibrated with a buffer containing 5-10 mM EDTA to minimize disulfide bond formation.[8]
-
It is recommended to use the freshly deprotected, sulfhydryl-containing protein immediately in subsequent conjugation reactions to avoid oxidation and the formation of disulfide bonds.[8]
-
Data Presentation
The degree of sulfhydryl incorporation can be controlled by adjusting the molar ratio of SATA to the protein. The following table summarizes the effect of varying this ratio on the modification of Bovine Serum Albumin (BSA).
| Molar Ratio of SATA to BSA | Moles of Sulfhydryl Incorporated per Mole of BSA |
| 25:1 | 21.16 |
| 50:1 | 23.60 |
| 100:1 | 29.37 |
| Table 1: Effect of varying the molar ratio of SATA to BSA on the number of incorporated sulfhydryl groups.[9] A 10-fold molar excess of SATA generally results in the incorporation of 1-5 sulfhydryl groups per protein molecule.[10] |
Quantification of Incorporated Sulfhydryl Groups
The number of free sulfhydryl groups on the modified protein can be quantified using Ellman's Reagent (DTNB). This method relies on the reaction of DTNB with a free thiol, which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.[11] A standard curve using a known concentration of a sulfhydryl-containing compound, such as cysteine, is used to determine the concentration of sulfhydryls in the protein sample.[12]
Diagrams
Caption: Experimental workflow for SATA protein modification.
Caption: Reaction mechanism of SATA protein modification.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. covachem.com [covachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cephamls.com [cephamls.com]
- 5. SATA Protein Modifier 100 mg CAS 76931-93-6 - N-Succinimidyl S-Acetylthioacetate (SATA) - ProteoChem [proteochem.com]
- 6. store.sangon.com [store.sangon.com]
- 7. proteochem.com [proteochem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
Application Notes and Protocols for Antibody Conjugation and Labeling Using SATA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-succinimidyl S-acetylthioacetate (SATA) is a widely used reagent for introducing protected sulfhydryl groups into proteins, peptides, and other molecules containing primary amines.[1][2][3] This process, known as thiolation, is a critical step in creating stable and functional antibody conjugates for various applications, including immunoassays, immunotherapy, and drug delivery. SATA's key advantage lies in its ability to introduce sulfhydryl groups in a protected form, allowing for storage of the modified molecule and subsequent deprotection to reveal a reactive thiol group when needed for conjugation.[1][3][4]
The chemistry of SATA involves a two-step process. First, the N-hydroxysuccinimide (NHS) ester of SATA reacts with primary amines (such as the side chain of lysine (B10760008) residues) on the antibody to form a stable amide bond.[5][6] This reaction introduces a thioacetyl group, which protects the sulfhydryl from forming disulfide bonds prematurely. In the second step, the acetyl group is removed by hydroxylamine (B1172632), exposing a free sulfhydryl group that is then available for conjugation to a label or another molecule, typically through a maleimide-activated linker.[1][2]
These application notes provide detailed protocols for the use of SATA in antibody conjugation and labeling, along with quantitative data and visual workflows to guide researchers through the process.
Data Presentation
Table 1: Recommended Reagent Concentrations and Molar Ratios for Antibody Modification with SATA
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2-10 mg/mL (e.g., 60 µM for IgG) | Higher concentrations can favor the acylation reaction over hydrolysis of the NHS-ester.[1] |
| SATA Stock Solution | ~55 mM in DMSO or DMF | Prepare fresh immediately before use as the NHS-ester moiety is moisture-sensitive and hydrolyzes.[1][2] |
| Molar Ratio of SATA to Antibody | 9:1 to 20:1 | A 9:1 molar ratio has been shown to yield 3.0-3.6 moles of sulfhydryl per mole of human IgG.[1] Higher ratios can increase incorporation but may risk protein inactivation.[1][2] |
| Deacetylation Solution | 0.5 M Hydroxylamine•HCl, 25 mM EDTA, pH 7.2-7.5 | EDTA is included to chelate metal ions that can catalyze disulfide bond formation.[1] |
Table 2: Moles of Sulfhydryl Incorporated per Mole of BSA at Various SATA:BSA Molar Ratios
| Molar Ratio of SATA to BSA | Moles of Sulfhydryl Incorporated per Mole of BSA |
| 25:1 | 21.16 |
| 50:1 | 23.60 |
| 100:1 | 29.37 |
| Data adapted from G-Biosciences.[2] This table illustrates that increasing the molar excess of SATA leads to a higher degree of sulfhydryl incorporation.[2][7] However, it is crucial to optimize this ratio for each specific antibody to avoid potential inactivation.[2] |
Experimental Protocols
Protocol 1: Modification of Antibody with SATA (Thiolation)
This protocol describes the introduction of protected sulfhydryl groups onto an antibody using SATA.
Materials:
-
Antibody solution (2-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)[1][2]
-
SATA (N-succinimidyl S-acetylthioacetate)[1]
-
Reaction Buffer (e.g., 0.1 M phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5)[1]
-
Desalting columns[1]
Procedure:
-
Prepare SATA Solution: Immediately before use, dissolve 6-8 mg of SATA in 0.5 mL of DMSO to create an approximately 55 mM solution.[1]
-
Reaction Setup: In a microcentrifuge tube, combine 1.0 mL of the antibody solution with 10 µL of the freshly prepared SATA solution. This corresponds to a 9:1 molar ratio of SATA to a 60 µM IgG solution.[1] To alter the level of sulfhydryl incorporation, the volume of the SATA solution can be adjusted.[1]
-
Incubation: Mix the contents thoroughly and incubate at room temperature for 30 minutes.[1][2]
-
Purification: Remove the excess, unreacted SATA from the SATA-modified antibody using a desalting column equilibrated with the Reaction Buffer.[1] Dialysis can also be performed as an alternative purification method.[8] The resulting SATA-modified antibody contains protected sulfhydryl groups and can be stored at -20°C for future use.[2]
Protocol 2: Deacetylation of SATA-Modified Antibody
This protocol describes the removal of the acetyl protecting group to generate a free sulfhydryl group on the antibody.
Materials:
-
SATA-modified antibody (from Protocol 1)
-
Deacetylation Solution (0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5)[1]
-
Desalting columns[1]
-
Reaction Buffer containing 10 mM EDTA[1]
Procedure:
-
Prepare Deacetylation Solution: Dissolve 1.74 g of hydroxylamine•HCl and 0.475 g of tetrasodium (B8768297) EDTA (or 0.365 g of disodium (B8443419) EDTA) in 40 mL of Reaction Buffer. Adjust the final volume to 50 mL with ultrapure water and adjust the pH to 7.2-7.5 with NaOH.[1]
-
Deacetylation Reaction: Add 100 µL of the Deacetylation Solution to 1.0 mL of the SATA-modified antibody solution.[1]
-
Incubation: Mix the contents and incubate for 2 hours at room temperature.[1][2]
-
Purification: Immediately purify the thiolated antibody from the hydroxylamine and other reaction byproducts using a desalting column equilibrated with Reaction Buffer containing 10 mM EDTA.[1] The presence of EDTA helps to minimize disulfide bond formation.[1]
-
Proceed to Conjugation: The resulting thiolated antibody should be used promptly in the subsequent conjugation reaction to prevent the re-formation of disulfide bonds.[1]
Protocol 3: Conjugation of Thiolated Antibody to a Maleimide-Activated Label
This protocol describes the final step of conjugating the thiolated antibody to a maleimide-activated molecule (e.g., a fluorescent dye, enzyme, or drug).
Materials:
-
Thiolated antibody (from Protocol 2)
-
Maleimide-activated label (dissolved in an appropriate solvent like DMSO or DMF)
-
Conjugation Buffer (e.g., PBS, pH 7.0-7.5)
-
Purification system (e.g., size exclusion chromatography, dialysis)[9][10]
Procedure:
-
Prepare Label Solution: Prepare a stock solution of the maleimide-activated label in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide-activated label solution to the thiolated antibody solution. A 10-20 fold molar excess of the label to the antibody is often recommended as a starting point, but this should be optimized for each specific conjugation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light if using a fluorescent label.
-
Purification of the Conjugate: Purify the antibody conjugate from unreacted label and other byproducts. Common methods include size exclusion chromatography, dialysis, or affinity chromatography.[9][10][11]
-
Storage: Store the purified antibody conjugate under appropriate conditions, often at 4°C with a preservative like sodium azide, or frozen for long-term storage.[12]
Visualizations
Caption: Chemical pathway for antibody conjugation using SATA.
Caption: Experimental workflow for SATA-mediated antibody labeling.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. cephamls.com [cephamls.com]
- 4. store.sangon.com [store.sangon.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. interchim.fr [interchim.fr]
- 8. proteochem.com [proteochem.com]
- 9. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 12. leica-microsystems.com [leica-microsystems.com]
Optimizing Protein Modification: A Guide to Calculating the Optimal SATA to Protein Molar Ratio
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for researchers on the use of N-succinimidyl-S-acetylthioacetate (SATA) to introduce protected sulfhydryl groups onto proteins. Optimizing the molar ratio of SATA to protein is a critical step in ensuring efficient modification while preserving the protein's biological activity. These application notes and protocols offer a detailed framework for achieving the desired level of sulfhydrylation for downstream applications such as drug conjugation, immunoassay development, and protein crosslinking.
SATA is a reagent that reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to introduce a protected sulfhydryl group.[1][2] This protected thiol can be later exposed by treatment with hydroxylamine (B1172632).[1][3] The ability to control the timing of sulfhydryl availability makes SATA a valuable tool in bioconjugation.[2][3] The degree of modification is dependent on several factors, most notably the molar ratio of SATA to protein used in the reaction.[4][5] A higher molar excess of SATA will generally lead to a greater number of incorporated sulfhydryl groups, but it also increases the risk of protein inactivation due to excessive modification.[1][5] Therefore, empirical determination of the optimal SATA to protein molar ratio is essential for each specific protein and application.
Data Summary: SATA to Protein Molar Ratios and Sulfhydryl Incorporation
The following table summarizes the effect of varying the SATA to protein molar ratio on the number of sulfhydryl groups incorporated per molecule of Bovine Serum Albumin (BSA), a commonly used model protein. This data serves as a starting point for optimizing the reaction for other proteins.
| SATA:Protein Molar Ratio | Moles of -SH Incorporated per Mole of BSA | Reference |
| 10:1 | 4.9 | [4] |
| 25:1 | 21.2 | [4][6] |
| 50:1 | 23.6 | [4] |
| 100:1 | 29.4 | [4] |
| 250:1 | up to 33 | [6] |
Note: The actual degree of sulfhydryl incorporation will vary depending on the specific protein's size, number of accessible primary amines, and the reaction conditions.[4] For many applications, a 10-fold molar excess of SATA is a good starting point, which typically results in the incorporation of 1-5 sulfhydryl groups per protein.[4]
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
SATA (this compound)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with SATA. [1][3][7]
-
Deprotection Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5[1][3]
-
Desalting columns (e.g., SpinOUT™ GT-600) for buffer exchange and removal of excess reagents[1][5]
-
Ellman's Reagent (DTNB) for quantification of sulfhydryl groups[8]
-
Spectrophotometer
Protocol for SATA Modification of Proteins
This protocol is a general guideline and should be optimized for each specific protein.
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL (e.g., ~60 µM for a 150 kDa IgG).[3]
-
Ensure the protein solution is free of any amine-containing substances. If necessary, perform a buffer exchange using a desalting column.
-
-
SATA Stock Solution Preparation:
-
SATA-Protein Conjugation Reaction:
-
To begin the optimization, set up several small-scale reactions with varying molar ratios of SATA to protein (e.g., 5:1, 10:1, 20:1, 50:1).
-
For a starting point with a 9:1 molar ratio, add 10 µL of the ~55 mM SATA stock solution to 1.0 mL of the 60 µM protein solution.[3]
-
Incubate the reaction at room temperature for 30-60 minutes.[7][9]
-
-
Removal of Excess SATA:
-
After the incubation, it is crucial to remove the unreacted SATA to prevent further modification.
-
Use a desalting column equilibrated with the Reaction Buffer to separate the SATA-modified protein from excess reagent.[1]
-
Protocol for Deprotection of Acetylated Sulfhydryl Groups
The acetylated sulfhydryl group is stable, allowing for storage of the modified protein if needed.[2] Deprotection should be performed shortly before the intended use of the free sulfhydryl groups.
-
Preparation of Deprotection Solution:
-
Deprotection Reaction:
-
Removal of Deprotection Reagent:
-
Immediately following the incubation, remove the hydroxylamine and other byproducts using a desalting column equilibrated with a buffer containing 10 mM EDTA to minimize disulfide bond formation.[3]
-
The protein with exposed sulfhydryl groups is now ready for downstream applications. It is recommended to use it promptly to avoid oxidation of the free thiols.[9]
-
Quantification of Sulfhydryl Incorporation using Ellman's Reagent
To determine the number of sulfhydryl groups incorporated per protein molecule, a quantitative assay such as the Ellman's Reagent (DTNB) assay can be performed.[8] This will allow for the selection of the optimal SATA:protein molar ratio for the desired level of modification.
Visualizing the Process: Diagrams and Workflows
To further clarify the experimental process and the underlying chemical reactions, the following diagrams have been generated.
References
- 1. store.sangon.com [store.sangon.com]
- 2. cephamls.com [cephamls.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. proteochem.com [proteochem.com]
Recommended reaction buffer composition for SATA labeling.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Succinimidyl S-acetylthioacetate (SATA) to introduce protected sulfhydryl groups onto proteins and other amine-containing molecules. Adherence to the recommended buffer compositions and protocols is critical for achieving high efficiency and specificity in your labeling reactions.
Introduction
N-Succinimidyl S-acetylthioacetate (SATA) is a reagent used to introduce a protected sulfhydryl group into molecules containing primary amines, such as proteins, peptides, and antibodies.[1][2] The N-hydroxysuccinimide (NHS) ester of SATA reacts with primary amines to form a stable amide bond.[3][4] The introduced sulfhydryl group is initially protected by an acetyl group, which allows for the storage of the modified molecule.[3][5] This protected group can later be deprotected using hydroxylamine (B1172632) to generate a reactive free sulfhydryl group, which can then be used for conjugation to other molecules.[3][5]
Recommended Reaction Buffer Composition
The selection of an appropriate reaction buffer is crucial for successful SATA labeling. The NHS ester of SATA is susceptible to hydrolysis, especially at higher pH values.[3] Furthermore, buffers containing primary amines will compete with the target molecule for reaction with the SATA reagent.[3][6][7]
Key Considerations for Buffer Selection:
-
pH: The optimal pH range for the reaction of the SATA NHS ester with primary amines is between 7.0 and 9.0.[3][4][5] A pH range of 7.2 to 8.0 is commonly recommended.[3][4]
-
Buffer Type: Amine-free buffers are mandatory to avoid competition with the labeling reaction.[3][6][7] Phosphate-buffered saline (PBS) and HEPES buffers are excellent choices.[3][4]
-
Additives: While not always necessary, the inclusion of a chelating agent like EDTA in subsequent deprotection and purification steps can help to minimize the oxidation of the newly formed sulfhydryl groups.[6][7]
The following table summarizes the recommended buffer compositions for the SATA labeling and deprotection steps.
| Parameter | SATA Labeling Buffer | Deprotection (Deacetylation) Buffer |
| Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl (PBS) | 0.1 M Sodium Phosphate, 0.15 M NaCl (PBS) |
| pH | 7.2 - 7.5 | 7.2 - 7.5 |
| Key Reagents | - | 0.5 M Hydroxylamine HCl |
| 25 mM EDTA | ||
| Notes | Must be free of primary amines (e.g., Tris, Glycine).[3][6][7] | The deprotection solution should be prepared fresh.[3][4] |
Experimental Protocols
Materials
-
SATA (N-Succinimidyl S-acetylthioacetate)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Protein or other amine-containing molecule to be labeled
-
SATA Labeling Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Deprotection Buffer (e.g., 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5)[3][4]
-
Desalting columns
Experimental Workflow
Caption: Experimental workflow for SATA labeling and deprotection.
Protocol 1: SATA Labeling of a Protein
-
Prepare the Protein Solution: Dissolve the protein to be modified in the SATA Labeling Buffer at a concentration of 2-10 mg/mL (approximately 60 µM for an IgG).[3]
-
Prepare SATA Stock Solution: Immediately before use, dissolve 6-8 mg of SATA in 0.5 mL of high-quality, anhydrous DMSO or DMF.[3][4] This results in a solution of approximately 55 mM.[4] SATA is moisture-sensitive, so it should be equilibrated to room temperature before opening.[3]
-
Perform the Labeling Reaction: Add a 10-fold molar excess of the SATA stock solution to the protein solution.[8] For example, add 10 µL of the ~55 mM SATA solution to 1 mL of a 60 µM protein solution.[3]
-
Incubate: Mix the reaction and incubate for 30-60 minutes at room temperature.[6][7] For reactions at 4°C, extend the incubation time to 2 hours.[6][7]
-
Purify the Labeled Protein: Remove excess, unreacted SATA using a desalting column equilibrated with the SATA Labeling Buffer.
Protocol 2: Deprotection of the Acetyl Group to Generate a Free Sulfhydryl
-
Prepare the Deprotection Solution: Prepare a solution of 0.5 M Hydroxylamine and 25 mM EDTA in the SATA Labeling Buffer, adjusting the pH to 7.2-7.5 with NaOH.[3][4] This solution should be prepared fresh.
-
Perform the Deprotection Reaction: To the purified SATA-labeled protein solution, add the Deprotection Solution. A common protocol suggests adding 100 µL of the deacetylation solution to 1 mL of the SATA-modified protein.[3]
-
Incubate: Mix the reaction and incubate for 2 hours at room temperature.[3]
-
Purify the Sulfhydryl-Modified Protein: Immediately purify the protein from the hydroxylamine and other reaction byproducts using a desalting column equilibrated with a buffer containing at least 10 mM EDTA to minimize disulfide bond formation.[3] The resulting protein with free sulfhydryl groups is now ready for downstream applications.
Signaling Pathway and Reaction Mechanism
The reaction of SATA with a primary amine on a protein proceeds via a two-step process: acylation followed by deprotection.
Caption: Reaction mechanism of SATA labeling and deprotection.
In the first step, the primary amine on the protein attacks the carbonyl group of the NHS ester of SATA, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[3] This results in the protein being modified with a protected sulfhydryl group.
In the second step, hydroxylamine is used to cleave the thioester bond, removing the acetyl protecting group and generating a free, reactive sulfhydryl group.[3] This deprotected molecule is then ready for conjugation to other molecules containing sulfhydryl-reactive groups, such as maleimides.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. cephamls.com [cephamls.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. store.sangon.com [store.sangon.com]
- 5. cyanagen.com [cyanagen.com]
- 6. proteochem.com [proteochem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Deprotection of Acetylated Sulfhydryls with Hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible protection of sulfhydryl (thiol) groups is a critical strategy in bioconjugation, protein modification, and drug development. The acetyl group is a common protecting group for sulfhydryls, forming a stable thioester linkage. This protection prevents the oxidation of the highly reactive thiol group and allows for the specific timing of its exposure for subsequent reactions. Hydroxylamine (B1172632) (NH₂OH) is a widely used reagent for the deprotection of these S-acetyl groups, regenerating the free sulfhydryl for downstream applications such as conjugation to maleimides, formation of disulfide bonds, or interaction with other thiol-reactive moieties.[1][2] This document provides a detailed protocol for the deprotection of acetylated sulfhydryls using hydroxylamine, along with relevant data and workflow visualizations.
Principle of the Reaction
Hydroxylamine is a nucleophilic reagent that efficiently cleaves the thioester bond of an acetylated sulfhydryl group. The reaction results in the formation of a free thiol and acetylhydroxamate as a byproduct. The deprotection is typically carried out under mild conditions, making it suitable for sensitive biomolecules like proteins and peptides.[1][2]
Quantitative Data Summary
The efficiency of sulfhydryl deprotection can be influenced by various factors, including the specific substrate and reaction conditions. While hydroxylamine is a common method, its yield can vary. The following table summarizes a comparative study on the deacetylation of various thioacetates using different methods.
| Thioacetate Substrate | Deprotection Method | Percent Yield (%) |
| S-octadecyl thioacetate | NaOH Hydrolysis | 50-75 |
| S-octadecyl thioacetate | HCl Hydrolysis | 50-75 |
| S-octadecyl thioacetate | Hydroxylamine | Poor |
| Various Thioacetates | NaOH Hydrolysis | Generally reasonable (50-75) |
| Various Thioacetates | HCl Hydrolysis | Generally reasonable (50-75) |
| Various Thioacetates | Hydroxylamine | Generally poor |
Note: The poor yields reported for hydroxylamine in this particular study were attributed to potential side reactions and the specific experimental constraints.[3] For protein deacetylation, the efficiency is often sufficient for subsequent applications.
The number of sulfhydryl groups introduced onto a protein prior to deprotection can be controlled by the molar ratio of the acetylating reagent (e.g., SATA) to the protein. For instance, with bovine serum albumin (BSA), a 25:1 molar ratio of SATA to BSA resulted in approximately 21 sulfhydryl groups per BSA molecule, while a 250:1 ratio yielded up to 33 sulfhydryl groups.[4]
Experimental Protocols
This section details two common protocols for the deprotection of acetylated sulfhydryls on proteins.
Protocol 1: Standard Deacetylation of SATA-Modified Proteins
This protocol is adapted from standard procedures for deprotecting proteins modified with N-succinimidyl S-acetylthioacetate (SATA).[1][2]
Materials:
-
SATA-modified protein solution
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in a suitable buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5)[2]
-
Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-7.5) containing 10 mM EDTA[2]
-
Desalting columns (e.g., SpinOUT™ GT-600)[1]
Procedure:
-
Prepare the Deacetylation Solution: Immediately before use, prepare the Deacetylation Solution. For a 50 mL solution, dissolve 1.74 g of hydroxylamine•HCl and 0.475 g of EDTA (tetrasodium salt) in 40 mL of Reaction Buffer. Adjust the pH to 7.2-7.5 with NaOH and bring the final volume to 50 mL with ultrapure water.[2]
-
Deacetylation Reaction: Combine 1.0 mL of the SATA-modified protein solution with 100 µL of the freshly prepared Deacetylation Solution.[2]
-
Incubation: Mix the contents and incubate the reaction for 2 hours at room temperature.[1][2]
-
Removal of Excess Reagents: Purify the sulfhydryl-modified protein from excess hydroxylamine and byproducts using a desalting column. Equilibrate the column with Reaction Buffer containing 10 mM EDTA to minimize disulfide bond formation.[2]
-
Downstream Applications: The resulting protein with free sulfhydryl groups is now ready for immediate use in subsequent conjugation or other applications. To prevent disulfide bond formation, it is advisable to work quickly and in the presence of a chelating agent like EDTA.[5]
Protocol 2: Alternative Deacetylation Protocol
This protocol provides an alternative set of concentrations and volumes.[5]
Materials:
-
S-acetylated protein solution (1-2 mL)
-
Deprotection Solution: 1.0 M Hydroxylamine, 50 mM EDTA in the same buffer used for the protein solution (e.g., 50–100 mM Sodium Phosphate)[5]
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Deprotection Solution: Prepare the 1.0 M Hydroxylamine, 50 mM EDTA solution immediately before use.[5]
-
Deacetylation Reaction: To 1-2 mL of the modified protein solution, add 50 µL of the Deprotection Solution.[5]
-
Incubation: The incubation time is not explicitly stated in this specific protocol, but a 2-hour incubation at room temperature is a common practice.[1][2]
-
Purification: Remove the residual hydroxylamine and deacylation byproducts by desalting, such as through gel filtration or dialysis. Gel filtration with an EDTA-containing buffer is preferred to minimize disulfide formation.[5]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes involved in the deprotection of acetylated sulfhydryls.
Caption: Experimental workflow for hydroxylamine-mediated deprotection.
Caption: Chemical reaction of sulfhydryl deprotection by hydroxylamine.
References
Application Notes and Protocols for SATA Labeling of Peptides in Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl S-acetylthioacetate (SATA) is a versatile chemical modification reagent used to introduce protected sulfhydryl groups onto proteins and peptides.[1][2] This application note provides detailed protocols and workflows for the use of SATA in labeling peptides for quantitative mass spectrometry (MS) analysis. The ability to introduce a thiol group allows for a variety of downstream applications, including the study of protein modifications, protein-protein interactions, and the development of targeted therapeutic agents. SATA contains an N-hydroxysuccinimide (NHS) ester that reacts specifically with primary amines, such as the N-terminus of a peptide and the side chain of lysine (B10760008) residues, to form a stable amide bond.[1][3] The introduced acetylated thiol group is stable for storage and can be deprotected at a later stage to generate a free sulfhydryl group.[1][3] This two-step process provides a powerful tool for chemical proteomics and drug development.
Principle of SATA Labeling for Mass Spectrometry
The workflow for SATA labeling of peptides for quantitative MS analysis typically involves several key steps. First, the peptide of interest is reacted with SATA to introduce the S-acetylthioacetate group. Following the labeling reaction, the protected thiol group is deacetylated using hydroxylamine (B1172632) to generate a free sulfhydryl group. For quantitative analysis, stable isotope-labeled versions of the peptides can be used as internal standards.[4][5] These labeled standards are chemically identical to the target peptides but have a different mass, allowing for accurate quantification by comparing the signal intensities in the mass spectrometer.[4][6] The modified peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the mass shift caused by the SATA modification and subsequent deprotection, and the fragmentation pattern in the MS/MS spectrum confirms the identity of the peptide and the site of modification.
Key Features of SATA Labeling:
-
Specificity: The NHS ester of SATA specifically targets primary amines.[1][3]
-
Protected Thiol: The introduced sulfhydryl group is protected by an acetyl group, allowing for storage and handling of the modified peptide without premature disulfide bond formation.[1][3]
-
Controlled Deprotection: The free thiol can be readily generated when needed by treatment with hydroxylamine.[1]
-
Quantitative Analysis: Compatible with various quantitative proteomics strategies, including the use of stable isotope-labeled standards.[4][5]
Mass Modifications
-
SATA Labeling (Acetylated): The addition of the S-acetylthioacetyl group to a primary amine results in a mass increase of 116.01 Da .
-
Deprotection (Free Thiol): After deacetylation with hydroxylamine, the resulting free thiol modification adds 73.99 Da to the original peptide mass.
Experimental Protocols
Materials
-
N-Succinimidyl S-acetylthioacetate (SATA) (Molecular Weight: 231.23 g/mol )
-
Peptide of interest
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in Reaction Buffer, pH 7.5
-
Desalting columns (e.g., C18 spin columns)
-
LC-MS grade water and acetonitrile
-
Formic acid
Protocol 1: SATA Labeling of Peptides
-
Prepare Peptide Solution: Dissolve the peptide to be modified in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare SATA Stock Solution: Immediately before use, dissolve SATA in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add a 10-fold molar excess of the SATA stock solution to the peptide solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagent:
-
Remove the excess, unreacted SATA reagent using a desalting column according to the manufacturer's instructions.
-
Elute the labeled peptide in a suitable buffer for storage or immediate deprotection. The acetylated peptide can be stored at -20°C or -80°C.
-
Protocol 2: Deprotection of SATA-Labeled Peptides
-
Prepare Deacetylation Solution: Prepare the Deacetylation Solution as described in the materials section.
-
Deprotection Reaction:
-
Add a 10-fold molar excess of the Deacetylation Solution to the SATA-labeled peptide solution.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Purification of Thiolated Peptide:
-
Immediately purify the peptide with the free sulfhydryl group using a desalting column to remove hydroxylamine and other reaction byproducts.
-
Elute the final thiolated peptide in a buffer containing 5-10 mM EDTA to prevent disulfide bond formation. It is recommended to proceed immediately with the downstream application or MS analysis.
-
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
-
Sample Cleanup: Desalt the final peptide sample using a C18 ZipTip or equivalent to remove any remaining salts or contaminants.
-
LC-MS/MS Analysis:
-
Resuspend the cleaned peptide in a solution of 0.1% formic acid in water.
-
Analyze the sample using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS and MS/MS spectra.[1]
-
Data Presentation
Illustrative Quantitative Data
The following table represents hypothetical quantitative data from a targeted mass spectrometry experiment using a stable isotope-labeled internal standard to quantify a SATA-modified peptide. This illustrates how data can be structured for clear comparison.
| Target Peptide | Modification | Light Peptide Peak Area | Heavy Peptide Peak Area (Internal Standard) | Light/Heavy Ratio | Relative Quantification |
| GGVYVSDK(SATA)LPR | SATA-labeled & Deprotected | 8.5 x 10^6 | 1.0 x 10^7 | 0.85 | Control |
| GGVYVSDK(SATA)LPR | SATA-labeled & Deprotected | 2.1 x 10^7 | 1.0 x 10^7 | 2.10 | Treated (2.47-fold increase) |
| GGVYVSDKLPR | Unmodified | 1.2 x 10^8 | 1.0 x 10^7 | 12.0 | Control |
| GGVYVSDKLPR | Unmodified | 1.1 x 10^8 | 1.0 x 10^7 | 11.0 | Treated |
Mandatory Visualizations
Experimental Workflow for Quantitative Analysis of SATA-Labeled Peptides
Caption: Workflow for quantitative analysis of SATA-labeled peptides.
Logical Relationship of SATA Labeling Chemistry
Caption: Chemical reactions in SATA labeling and deprotection.
References
- 1. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic approaches to the characterization of protein thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Technologies and Challenges in Proteomic Analysis of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Heterobifunctional Crosslinking Using SATA and Sulfo-SMCC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of N-Succinimidyl-S-acetylthioacetate (SATA) and Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) in heterobifunctional crosslinking. This powerful technique is essential for creating stable conjugates between two biomolecules, a critical process in drug development, diagnostics, and various research applications.
Introduction
Heterobifunctional crosslinking is a chemical method used to conjugate two different molecules, typically proteins, peptides, or nucleic acids, that may not naturally associate. This is achieved using a crosslinking reagent that possesses two distinct reactive groups. In this protocol, we focus on a two-step strategy involving SATA and Sulfo-SMCC.
-
SATA is used to introduce a protected sulfhydryl group onto a molecule containing primary amines (e.g., lysine (B10760008) residues in a protein).[1][2] The sulfhydryl group is initially protected by an acetyl group, which can be later removed under mild conditions.[2]
-
Sulfo-SMCC is a water-soluble crosslinker with an N-hydroxysuccinimide (NHS) ester at one end and a maleimide (B117702) group at the other.[3][4] The NHS ester reacts with primary amines, while the maleimide group specifically reacts with free sulfhydryl groups.[3][5]
This combination allows for a controlled, sequential conjugation, minimizing the formation of unwanted homodimers.[4] This technique is widely used in the creation of antibody-drug conjugates (ADCs), enzyme-labeled antibodies, and other targeted therapeutic and diagnostic agents.[6]
Overview of the Crosslinking Strategy
The overall workflow involves three key stages:
-
Thiolation of the first protein (Protein 1) : Introduction of a protected sulfhydryl group onto Protein 1 using SATA.
-
Activation of the second protein (Protein 2) : Reaction of Protein 2 with Sulfo-SMCC to attach a maleimide group.
-
Conjugation : Deprotection of the sulfhydryl on Protein 1 and subsequent reaction with the maleimide-activated Protein 2 to form a stable thioether bond.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the crosslinking procedure. Note that these are starting recommendations, and optimal conditions should be determined empirically for each specific application.[7][8]
Table 1: Recommended Molar Excess of SATA for Protein Thiolation
| Protein Concentration | Molar Excess of SATA to Protein | Expected Sulfhydryl Incorporation (moles/mole of protein) |
| 2-10 mg/mL (e.g., ~60 µM for IgG) | 9:1 to 10:1 | 3.0 - 5.0 |
| Lower concentrations | May require higher molar excess | To be determined empirically |
Table 2: Recommended Molar Excess of Sulfo-SMCC for Protein Activation
| Protein Concentration | Molar Excess of Sulfo-SMCC to Protein |
| 5–10 mg/mL | 5- to 10-fold |
| 1–4 mg/mL | 20-fold |
| < 1 mg/mL | 40- to 80-fold |
Table 3: Reaction Conditions
| Step | Reagent | pH Range | Temperature | Incubation Time |
| Thiolation | SATA | 7.0 - 8.2 | Room Temperature or 4°C | 30 - 60 minutes (RT) or ≥ 2 hours (4°C) |
| Deprotection | Hydroxylamine·HCl | 7.2 - 7.5 | Room Temperature | 2 hours |
| Activation | Sulfo-SMCC | 7.0 - 7.5 | Room Temperature or 4°C | 30 - 40 minutes (RT) or ≥ 2 hours (4°C) |
| Conjugation | Thiolated & Activated Proteins | 6.5 - 7.5 | Room Temperature | 1 - 2 hours |
Source:[3][6][7][9][11][14][15]
Experimental Protocols
Materials and Buffers:
-
Reaction Buffer: Phosphate Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.[10] Avoid buffers containing primary amines like Tris or glycine.[14]
-
SATA Stock Solution: Dissolve SATA in an organic solvent like DMSO or DMF.[14] Prepare fresh before use.[11]
-
Sulfo-SMCC Solution: Dissolve Sulfo-SMCC in water or the reaction buffer immediately before use.[7]
-
Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5.[10][11] Prepare fresh.
-
Purification: Desalting columns (e.g., spin columns or gel filtration) are required for removing excess reagents.[3][14]
Protocol 1: Thiolation of Protein 1 with SATA
This protocol describes the introduction of protected sulfhydryl groups onto a protein with available primary amines.
-
Protein Preparation: Dissolve the protein to be modified (Protein 1) in the Reaction Buffer at a concentration of 2-10 mg/mL.[11]
-
SATA Reaction:
-
Prepare a fresh stock solution of SATA (e.g., 6-8 mg in 0.5 mL DMSO).[10][11]
-
Add a 10-fold molar excess of the SATA stock solution to the protein solution.[9][12] For example, add 10 µL of a ~55 mM SATA solution to 1 mL of a 60 µM protein solution.[10][11]
-
Incubate the reaction for 30-60 minutes at room temperature.[9][14]
-
-
Purification: Remove excess, non-reacted SATA using a desalting column equilibrated with the Reaction Buffer.[9][14] The SATA-modified protein can be stored at -20°C if not used immediately.[16]
Protocol 2: Activation of Protein 2 with Sulfo-SMCC
This protocol describes the introduction of maleimide groups onto a protein with available primary amines.
-
Protein Preparation: Dissolve the protein to be activated (Protein 2) in the Reaction Buffer. The required concentration will influence the necessary molar excess of Sulfo-SMCC (see Table 2).[3][8]
-
Sulfo-SMCC Reaction:
-
Allow the Sulfo-SMCC vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Dissolve Sulfo-SMCC in water or Reaction Buffer immediately before use.[7] If it does not dissolve completely, gentle warming (40-50°C) can help.[7]
-
Add the appropriate molar excess of Sulfo-SMCC to the protein solution (see Table 2).
-
Incubate the reaction for 30-40 minutes at room temperature or for 2 hours at 4°C.[3][7]
-
-
Purification: Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with the Reaction Buffer.[3][7]
Protocol 3: Conjugation of Thiolated and Activated Proteins
This final step involves the deprotection of the sulfhydryl group on Protein 1 and its conjugation to the maleimide-activated Protein 2.
-
Deprotection of SATA-modified Protein 1:
-
To the purified SATA-modified Protein 1, add the freshly prepared Deacetylation Solution. For every 1 mL of protein solution, add 100 µL of the deacetylation solution.[11][15]
-
Immediately purify the now thiolated Protein 1 using a desalting column equilibrated with Reaction Buffer (ideally containing 1-5 mM EDTA to prevent disulfide bond formation).[3][9] It is crucial to proceed to the next step promptly to avoid re-oxidation of the free sulfhydryls.[9]
-
-
Conjugation Reaction:
-
Combine the purified, thiolated Protein 1 with the maleimide-activated Protein 2. The optimal molar ratio of the two proteins should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature at a pH of 6.5-7.5.[6]
-
-
Purification of the Conjugate: The final conjugate can be purified from unreacted proteins and byproducts using methods such as size-exclusion chromatography or dialysis.[6] The efficiency of the conjugation can be assessed by techniques like SDS-PAGE or mass spectrometry.[6]
Visualizations
Caption: Overall workflow for heterobifunctional crosslinking.
Caption: Thiolation and deprotection of a protein using SATA.
Caption: Activation of a protein with Sulfo-SMCC and conjugation.
References
- 1. SATA (this compound), Protein modification thiolating reagent (CAS 76931-93-6) | Abcam [abcam.com]
- 2. aestusbiotech.com [aestusbiotech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 7. proteochem.com [proteochem.com]
- 8. store.sangon.com [store.sangon.com]
- 9. proteochem.com [proteochem.com]
- 10. store.sangon.com [store.sangon.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. manuals.plus [manuals.plus]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: Efficient Removal of Excess SATA Reagent Post-Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl S-acetylthioacetate (SATA) is a widely utilized reagent for introducing protected sulfhydryl groups onto proteins and other amine-containing biomolecules.[1][2] The reaction involves the formation of a stable amide bond between the N-hydroxysuccinimide (NHS) ester of SATA and primary amines on the target molecule.[1][3] Subsequent deprotection with hydroxylamine (B1172632) exposes a free sulfhydryl group, ready for downstream applications such as conjugation to maleimide-activated molecules, immobilization on surfaces, or formation of disulfide bonds.[1][3]
A critical step following the initial reaction is the complete removal of excess, unreacted SATA reagent and its by-products, such as N-hydroxysuccinimide. Failure to do so can lead to undesirable side reactions, inaccurate quantification of incorporated sulfhydryl groups, and potential interference in subsequent assays. This document provides detailed protocols for the most common and effective methods for purifying your SATA-modified molecule.
Methods for Removal of Excess SATA Reagent
Several techniques can be employed to efficiently remove low-molecular-weight contaminants like SATA from a protein or other macromolecular solution. The choice of method depends on factors such as sample volume, protein concentration, and the desired final buffer composition. The most frequently used methods are spin column chromatography (gel filtration), dialysis, and precipitation.
Spin Column Chromatography (Gel Filtration)
Spin column chromatography, also known as gel filtration or desalting, is a rapid and highly effective method for separating molecules based on size.[1][3][4] The sample is passed through a resin bed with a specific pore size. Larger molecules, such as the SATA-modified protein, are excluded from the pores and travel quickly through the column, while smaller molecules like unreacted SATA and NHS enter the pores and are retained, thus being separated from the desired product.[5][6][7]
Advantages:
-
Speed: The entire process can be completed in minutes.[8]
-
High Recovery: Typically yields high recovery of the protein sample.[8]
-
Efficiency: Achieves a high degree of salt and small molecule removal.[8]
Disadvantages:
-
Sample Dilution: The final sample may be slightly diluted.
-
Column Capacity: Limited by the sample volume capacity of the column.
Dialysis
Dialysis is a classic technique that relies on the passive diffusion of molecules across a semi-permeable membrane.[9][10] The sample is placed in a dialysis bag or cassette with a specific molecular weight cutoff (MWCO) and submerged in a large volume of buffer (dialysate).[9] Small molecules like SATA can freely pass through the membrane pores into the dialysate, while the larger protein is retained.[9]
Advantages:
-
Gentle: A very gentle method that is unlikely to denature the protein.
-
Scalability: Can be used for a wide range of sample volumes.
-
Buffer Exchange: Simultaneously removes contaminants and exchanges the sample into the desired final buffer.[9]
Disadvantages:
-
Time-Consuming: The process can take several hours to overnight to reach equilibrium.[11]
-
Potential for Sample Loss: Risk of sample loss due to handling or non-specific binding to the membrane.
Precipitation
Protein precipitation using reagents like trichloroacetic acid (TCA) or organic solvents such as acetone (B3395972) can be used to concentrate the protein and remove soluble contaminants.[12][13][14] The protein is precipitated, pelleted by centrifugation, and the supernatant containing the excess SATA is discarded. The protein pellet is then washed and resolubilized in a suitable buffer.
Advantages:
-
Concentration: Concentrates the protein sample.[13]
-
Cost-Effective: Reagents are generally inexpensive.
Disadvantages:
-
Harsh Conditions: Can lead to protein denaturation and aggregation.[12]
-
Resolubilization Issues: The protein pellet may be difficult to resolubilize.[13]
-
Variable Recovery: Protein recovery can be inconsistent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different methods of removing excess SATA reagent.
| Parameter | Spin Column Chromatography | Dialysis | Precipitation (Acetone/TCA) |
| Typical Protein Recovery | >90%[8] | >90% | Variable, can be lower |
| Efficiency of Small Molecule Removal | >95-99%[8] | High, dependent on dialysis time and buffer changes | High |
| Processing Time | 10-15 minutes[8] | 4 hours to overnight | 1-2 hours |
| Typical Sample Volume | < 100 µL to < 1000 µL[8] | Wide range (µL to L) | Wide range |
| Risk of Protein Denaturation | Low | Very Low | High[12] |
Experimental Protocols
Protocol for SATA Reagent Removal using a Spin Desalting Column
This protocol is suitable for rapid cleanup of small sample volumes.
Materials:
-
SATA-modified protein solution
-
Spin desalting column (e.g., with a 5 kDa MWCO for proteins >20 kDa)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)[1][3]
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation:
-
Remove the column's bottom closure and place it in a collection tube.
-
Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.[15]
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add the appropriate Reaction Buffer to the column. The volume will depend on the column size (typically 1-2 column volumes).
-
Centrifuge for 2 minutes at 1,000 x g. Discard the flow-through. Repeat this step at least twice.[15]
-
-
Sample Application:
-
Place the equilibrated column into a new, clean collection tube.
-
Slowly apply the SATA-modified protein sample to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column for 4 minutes at 1,000 x g to collect the purified, SATA-modified protein.[15] The eluate will contain the protein, while the excess SATA remains in the column resin.
-
Protocol for SATA Reagent Removal using Dialysis
This protocol is ideal for gentle buffer exchange and removal of contaminants from larger sample volumes.
Materials:
-
SATA-modified protein solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Dialysis Buffer (at least 200-500 times the sample volume)[9]
-
Stir plate and stir bar
-
Beaker or flask
Procedure:
-
Membrane Preparation:
-
If using dialysis tubing, cut the desired length and hydrate (B1144303) according to the manufacturer's instructions.
-
For dialysis cassettes, briefly rinse with distilled water.
-
-
Sample Loading:
-
Load the SATA-modified protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Securely close the tubing/cassette.
-
-
Dialysis:
-
Place the sealed dialysis device in a beaker containing the Dialysis Buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal.
-
Change the Dialysis Buffer at least 2-3 times during the process to maintain a high concentration gradient.
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
-
Transfer the purified protein solution from the device to a clean tube.
-
Visualized Workflow
Caption: Workflow for the removal of excess SATA reagent.
Conclusion
The successful removal of unreacted SATA reagent is paramount for the integrity of downstream applications. Both spin column chromatography and dialysis are highly effective and gentle methods for purifying SATA-modified proteins. While spin columns offer a significant advantage in terms of speed, dialysis is well-suited for larger sample volumes and simultaneous buffer exchange. Precipitation should be considered with caution due to the risk of protein denaturation. The choice of the optimal method should be guided by the specific requirements of the experimental workflow, including sample characteristics, volume, and the desired final product concentration and buffer composition.
References
- 1. store.sangon.com [store.sangon.com]
- 2. cephamls.com [cephamls.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Nucleic acid purification and fractionation: CHROMA SPIN columns [takarabio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Spin Columns for DNA and RNA Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Dialysis Methods for Protein Research | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 13. Precipitation Procedures [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application of SATA in ELISA and Other Immunoassays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-succinimidyl S-acetylthioacetate (SATA) is a chemical crosslinker used to introduce protected sulfhydryl groups into proteins and other amine-containing molecules.[1][2] This process, known as thiolation, is a critical step in the preparation of conjugates for various immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA), lateral flow assays, and Western blotting.[1][3] By converting primary amines, such as those on lysine (B10760008) residues, into reactive thiol groups, SATA enables the covalent linkage of proteins to enzymes, labels, surfaces, or other molecules, enhancing assay sensitivity, specificity, and stability.[4][5]
The key advantage of SATA is the introduction of sulfhydryl groups in a protected (acetylated) form.[6][7] This allows for the storage of the modified protein and prevents premature oxidation or disulfide bond formation.[4][7] The reactive thiol group is then exposed under mild conditions when needed for conjugation by treatment with hydroxylamine (B1172632).[2][6]
Chemical Principle of SATA Modification
SATA chemistry involves a two-step process:
-
Acylation: The N-hydroxysuccinimide (NHS) ester of SATA reacts with primary amines on a protein (e.g., the ε-amine of a lysine residue) to form a stable amide bond. This reaction incorporates a protected S-acetyl thioester.[2]
-
Deacetylation: The acetyl group is removed by hydroxylamine, exposing a free sulfhydryl (-SH) group.[2] This reactive thiol can then be used for conjugation with maleimide-activated labels or other thiol-reactive moieties.[4]
Core Applications in Immunoassays
The introduction of reactive sulfhydryl groups via SATA modification is instrumental in various immunoassay formats:
-
ELISA: SATA is used to conjugate enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP) to primary or secondary antibodies.[4][8] This is crucial for the signal generation step in sandwich and indirect ELISA formats.
-
Lateral Flow Assays: Antibodies are often conjugated to colored nanoparticles (e.g., gold nanoparticles) to serve as detection reagents. SATA can be used to create stable antibody-nanoparticle conjugates for the test and control lines.
-
Western Blotting: SATA can be used to label primary or secondary antibodies with enzymes (like HRP) for chemiluminescent or colorimetric detection of protein bands on a membrane.
Data Presentation: Quantitative Analysis of Thiolation
The efficiency of sulfhydryl incorporation using SATA can be controlled by adjusting the molar ratio of SATA to the protein. Higher molar excesses of SATA generally lead to a greater number of incorporated sulfhydryl groups, though this can also increase the risk of protein inactivation.[2][9]
| Molar Ratio of SATA to BSA | Moles of Sulfhydryl Incorporated per Mole of BSA |
| 25:1 | 21.16 |
| 50:1 | 23.60 |
| 100:1 | 29.37 |
Table 1. Effect of varying molar ratios of SATA on the incorporation of sulfhydryl groups onto bovine serum albumin (BSA, MW: 67,000).[9]
| Protein | Molar Ratio of SATA to Protein | Moles of Sulfhydryl Incorporated per Mole of Protein |
| Human IgG | 9:1 | 3.0 - 3.6 |
Table 2. Example of sulfhydryl incorporation into Human IgG.[2][10]
Experimental Protocols
Protocol 1: Thiolation of Antibodies using SATA
This protocol describes the general procedure for introducing protected sulfhydryl groups onto an antibody using SATA.
Materials:
-
Antibody solution (2-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)[2]
-
SATA reagent[9]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[9]
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5[2]
-
Desalting columns[2]
-
Reaction Buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5)[2]
Procedure:
-
SATA Solution Preparation: Immediately before use, dissolve 4 mg of SATA in 250 µL of DMF or DMSO.[9]
-
Reaction of SATA with Antibody:
-
Removal of Excess SATA (Optional Storage Point):
-
Deacetylation to Generate Free Sulfhydryls:
-
Prepare the Deacetylation Solution by dissolving 1.74 g of hydroxylamine•HCl and 0.475 g of tetrasodium (B8768297) EDTA in 40 mL of Reaction Buffer. Adjust the final volume to 50 mL and the pH to 7.2-7.5.[2]
-
Add 100 µL of the Deacetylation Solution to 1 mL of the SATA-modified antibody solution.[2]
-
Incubate the reaction for 2 hours at room temperature.[2]
-
-
Purification of Thiolated Antibody:
Protocol 2: Conjugation of a Thiolated Antibody to Maleimide-Activated HRP for ELISA
This protocol outlines the conjugation of the SATA-modified antibody (from Protocol 1) to a maleimide-activated horseradish peroxidase (HRP) enzyme.
Materials:
-
Thiolated antibody (from Protocol 1)
-
Maleimide-activated HRP
-
Reaction Buffer (as in Protocol 1)
-
Quenching solution (e.g., N-acetyl-l-cysteine)
-
Storage buffer (e.g., PBS with 10% glycerol)[4]
Procedure:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a quenching solution to react with any remaining maleimide (B117702) groups.
-
-
Purification of the Antibody-HRP Conjugate:
-
Purify the conjugate from unconjugated antibody and HRP using size-exclusion chromatography or affinity chromatography.[4]
-
-
Storage:
-
Store the purified antibody-HRP conjugate in a suitable buffer, often containing a stabilizing agent like glycerol, at 4°C for short-term or -20°C for long-term storage.[4]
-
Visualizations
Caption: Chemical pathway of protein thiolation using SATA.
Caption: Workflow for preparing a SATA-derived antibody-HRP conjugate and its use in a sandwich ELISA.
Troubleshooting and Considerations
-
Amine-Containing Buffers: Avoid buffers containing primary amines (e.g., Tris or glycine) during the SATA reaction, as they will compete with the protein for modification.[10][11]
-
pH: The reaction of the NHS ester with amines is most efficient at a pH of 7-9.[13]
-
Moisture Sensitivity: SATA is moisture-sensitive. It should be stored desiccated and brought to room temperature before opening to prevent condensation.[10]
-
Protein Inactivation: High levels of modification can potentially inactivate the protein. It is advisable to optimize the SATA-to-protein molar ratio for each specific application.[9]
-
Stability of Thiolated Protein: The deacetylated, thiolated protein is prone to oxidation and the formation of disulfide bonds. It should be used for conjugation immediately after purification. The inclusion of EDTA in buffers can help minimize this.[4][11]
-
Hydroxylamine Removal: Ensure complete removal of hydroxylamine after deprotection, as it can interfere with subsequent conjugation reactions.[2]
-
Precipitation: In some cases, precipitation of the SATA-conjugated antibody has been observed during storage, suggesting potential spontaneous cross-linking.[6] Freshly prepared conjugates are recommended.
Conclusion
SATA is a valuable reagent for introducing reactive sulfhydryl groups onto proteins for their use in a variety of immunoassays. By enabling the controlled and stable conjugation of antibodies and other proteins to enzymes, labels, and surfaces, SATA plays a crucial role in the development of sensitive and robust diagnostic and research tools. The provided protocols and data offer a foundation for researchers to effectively apply SATA chemistry in their immunoassay development workflows.
References
- 1. Bioconjugation of Antibodies to Horseradish Peroxidase (HRP) | Springer Nature Experiments [experiments.springernature.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cephamls.com [cephamls.com]
- 8. Bioconjugation of Antibodies to Horseradish Peroxidase (HRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. store.sangon.com [store.sangon.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. proteochem.com [proteochem.com]
- 13. cyanagen.com [cyanagen.com]
Preparing a Stock Solution of N-Succinimidyl-S-acetylthioacetate (SATA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl-S-acetylthioacetate (SATA) is a widely utilized reagent in bioconjugation and protein modification.[1][2][3] It serves as a valuable tool for introducing protected sulfhydryl groups into proteins, peptides, and other amine-containing biomolecules.[2][3] The key feature of SATA is its N-hydroxysuccinimide (NHS) ester, which reacts specifically with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[4][5][6] This reaction introduces a thioacetyl group, which can be later deacetylated using hydroxylamine (B1172632) to expose a reactive sulfhydryl group.[4][7] This two-step process allows for the controlled introduction of thiols, enabling subsequent conjugation with other molecules, such as maleimide-activated proteins or surfaces, for applications in drug delivery, immunoassays, and proteomics research.[1][8]
Properties and Storage of SATA
Proper handling and storage of SATA are crucial for maintaining its reactivity. SATA is sensitive to moisture and should be stored in a desiccated environment at -20°C.[4] To prevent condensation upon opening, it is essential to allow the vial to equilibrate to room temperature before use.[4] Due to the hydrolysis of the NHS ester moiety in aqueous solutions, SATA stock solutions should be prepared fresh immediately before use and any unused solution should be discarded.[2][4]
Data Presentation: Solubility and Recommended Concentrations
The following table summarizes the solubility of SATA in various solvents and provides recommended concentrations for stock solutions.
| Solvent | Solubility | Recommended Stock Concentration | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | Up to 100 mg/mL (432.47 mM)[2] | 6-8 mg in 0.5 mL (~55 mM)[4][6] | Use fresh, anhydrous DMSO as it is hygroscopic, which can affect solubility.[2][9] |
| Dimethylformamide (DMF) | 16 mg/mL[3] | 5-10 mg in 0.5 mL[10][11] | A common alternative to DMSO. |
| Acetonitrile | Soluble[10][11] | - | Less commonly used for stock preparation in protein modification protocols. |
| Ethanol | Slightly soluble[3] | - | Not recommended for preparing concentrated stock solutions. |
| Water | Insoluble[9] | - | SATA readily hydrolyzes in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a SATA Stock Solution
This protocol details the steps for preparing a fresh stock solution of SATA for immediate use in protein modification.
Materials:
-
This compound (SATA)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Equilibrate SATA: Remove the vial of SATA from -20°C storage and allow it to warm to room temperature before opening to prevent moisture condensation.
-
Weigh SATA: In a fume hood, carefully weigh 6-8 mg of SATA into a clean, dry microcentrifuge tube.[4][6]
-
Add Solvent: Add 0.5 mL of anhydrous DMSO or DMF to the tube containing the SATA powder.[4][6] This will result in an approximately 55 mM solution.
-
Dissolve: Vortex the tube thoroughly until the SATA is completely dissolved. The solution should be clear and colorless.
-
Immediate Use: Proceed immediately to the protein modification protocol. Do not store the SATA stock solution.[4]
Protocol 2: Modification of a Protein with SATA
This protocol describes the general procedure for introducing protected sulfhydryl groups onto a protein using a freshly prepared SATA stock solution.
Materials:
-
Protein to be modified (2-10 mg/mL in an amine-free buffer)
-
Freshly prepared SATA stock solution (from Protocol 1)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5)[4]
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be modified in the amine-free reaction buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with SATA.[4][10][11]
-
SATA Addition: Add a calculated volume of the freshly prepared SATA stock solution to the protein solution to achieve the desired molar excess of SATA to protein. A common starting point is a 9:1 to 10:1 molar ratio of SATA to protein.[4][10][11] For example, add 10 µL of a ~55 mM SATA solution to 1.0 mL of a 60 µM protein solution.[4]
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes.[10][11] The incubation time can be extended to 2 hours if the reaction is performed at 4°C.[10][11]
-
Removal of Excess SATA: Remove the unreacted SATA and byproducts by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
Storage of Modified Protein: The SATA-modified protein, with its protected sulfhydryl groups, can be stored at -20°C if the protein is stable to freezing.[12]
Protocol 3: Deprotection of SATA-Modified Protein to Generate Free Sulfhydryls
This protocol outlines the procedure for removing the acetyl protecting group to generate a reactive sulfhydryl group.
Materials:
-
SATA-modified protein
-
Deacetylation Solution (0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5)[4]
-
Desalting column
Procedure:
-
Prepare Deacetylation Solution: Prepare a fresh solution of 0.5 M hydroxylamine•HCl and 25 mM EDTA in PBS, adjusting the pH to 7.2-7.5 with NaOH.[4]
-
Deacetylation Reaction: Add the deacetylation solution to the SATA-modified protein solution. For example, add 100 µL of the deacetylation solution to 1.0 mL of the SATA-modified protein.[4]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.[4]
-
Purification: Remove the hydroxylamine and other small molecules by passing the solution through a desalting column equilibrated with a suitable buffer containing 5-10 mM EDTA to minimize disulfide bond formation.[10]
-
Immediate Use: The resulting protein with free sulfhydryl groups should be used promptly in subsequent conjugation reactions to avoid oxidation and disulfide bond formation.[10]
Mandatory Visualizations
Caption: Workflow for preparing a fresh stock solution of SATA.
Caption: Signaling pathway of SATA protein modification and deprotection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. cephamls.com [cephamls.com]
- 6. store.sangon.com [store.sangon.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. selleckchem.com [selleckchem.com]
- 10. proteochem.com [proteochem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Thiolation of Proteins Using SATA for Subsequent Conjugation
Introduction
N-succinimidyl S-acetylthioacetate (SATA) is a chemical reagent used to introduce protected sulfhydryl groups onto proteins, peptides, and other amine-containing molecules.[1][2][3] This process, known as thiolation, is a critical step in creating stable and effective bioconjugates for various applications in research, diagnostics, and drug development. The modification allows for the covalent linkage of molecules such as drugs, labels, or other proteins to the thiolated protein. SATA reacts with primary amines, like the side chain of lysine (B10760008) residues, to form a stable amide bond, introducing a thioacetyl group.[1][4][5] This protected sulfhydryl can be stored long-term and later deacetylated using hydroxylamine (B1172632) to expose a reactive thiol group, which is then available for conjugation.[1][4][6]
Chemistry of SATA-mediated Thiolation
The thiolation of proteins using SATA is a two-step process:
-
Acetylation: The N-hydroxysuccinimide (NHS) ester of SATA reacts with primary amines on the protein (e.g., lysine residues or the N-terminus) in a nucleophilic acyl substitution reaction. This forms a stable amide bond and releases NHS as a byproduct. The sulfhydryl group remains protected by an acetyl group.[1][4]
-
Deacetylation: The acetylated protein is treated with hydroxylamine, which cleaves the thioester bond and exposes the free sulfhydryl (-SH) group, making it available for subsequent conjugation reactions.[1][4][7]
Key Features of SATA
-
Protected Sulfhydryl: The introduced sulfhydryl group is protected, allowing for storage of the modified protein and controlled timing of the final conjugation step.[1][6]
-
Mild Reaction Conditions: The reactions are performed under mild, non-denaturing conditions (pH 7-9, 4-37°C), preserving the protein's structure and function.[6]
-
Short Spacer Arm: SATA has a short spacer arm of 2.8 Å.[1]
Applications
-
Antibody-Drug Conjugates (ADCs): Introduction of thiol groups on antibodies for the site-specific conjugation of cytotoxic drugs.
-
Protein Immobilization: Attachment of proteins to solid supports for applications such as affinity chromatography or immunoassays.[2]
-
Bioconjugate Preparation: Creation of protein-protein, protein-peptide, or protein-label conjugates for research and diagnostic purposes.
Quantitative Data Summary
The efficiency of sulfhydryl incorporation can be influenced by the molar ratio of SATA to the protein. It is recommended to optimize this ratio for each specific protein to achieve the desired level of modification without compromising protein activity.[5][8]
Table 1: Effect of Varying Molar Ratios of SATA on Sulfhydryl Incorporation onto Bovine Serum Albumin (BSA) [4]
| Molar Ratio of SATA to BSA | Moles of Sulfhydryls Incorporated per Mole of BSA |
| 25:1 | 21.16 |
| 50:1 | 23.60 |
| 100:1 | 29.37 |
| 250:1 | 32.65 |
Table 2: Example of Sulfhydryl Incorporation onto Human IgG [4][6]
| Molar Ratio of SATA to IgG | Moles of Sulfhydryls Incorporated per Mole of IgG |
| 9:1 | 3.0 - 3.6 |
Experimental Workflow
The following diagram illustrates the general workflow for protein thiolation using SATA, followed by conjugation.
Caption: Workflow for protein thiolation and conjugation.
Detailed Experimental Protocols
Protocol 1: Thiolation of Proteins using SATA
This protocol describes the modification of a protein with SATA to introduce protected sulfhydryl groups.
Materials:
-
Protein to be modified
-
SATA (N-succinimidyl S-acetylthioacetate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS): 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Desalting columns
-
Hydroxylamine•HCl
-
EDTA
Procedure:
-
Preparation of Protein Solution:
-
Preparation of SATA Stock Solution:
-
Acetylation Reaction:
-
Add a calculated molar excess of the SATA stock solution to the protein solution. A common starting point is a 10-fold molar excess of SATA over the protein.[9][10] For example, add 10 µL of ~55 mM SATA solution to 1 mL of a 60 µM protein solution.[4]
-
Mix thoroughly and incubate at room temperature for 30-60 minutes.[4][9][10]
-
-
Purification of Acetylated Protein:
-
Remove excess SATA and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with PBS.[4][9] Dialysis can also be used as an alternative.[4]
-
Collect the protein-containing fractions. At this stage, the acetylated protein can be stored indefinitely at -20°C for later use.[5][6]
-
Protocol 2: Deacetylation of SATA-Modified Protein to Generate Free Sulfhydryls
This protocol describes the deprotection of the acetylated sulfhydryl groups to generate reactive thiols.
Materials:
-
SATA-modified protein from Protocol 1
-
Deacetylation Buffer: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5. To prepare 50 mL, dissolve 1.74 g of hydroxylamine•HCl and 0.475 g of tetrasodium (B8768297) EDTA (or 0.365 g of disodium (B8443419) EDTA) in 40 mL of PBS, adjust the pH to 7.2-7.5 with NaOH, and bring the final volume to 50 mL with ultrapure water.[4]
-
Desalting columns
-
PBS containing 10 mM EDTA
Procedure:
-
Deacetylation Reaction:
-
Purification of Thiolated Protein:
-
Immediately after deacetylation, remove the hydroxylamine and other reaction byproducts using a desalting column equilibrated with PBS containing 10 mM EDTA. The EDTA is included to chelate divalent metal ions that can catalyze the oxidation of sulfhydryl groups to form disulfide bonds.[4][9]
-
Collect the protein-containing fractions.
-
-
Immediate Use:
Protocol 3: Quantification of Introduced Sulfhydryl Groups using Ellman's Reagent
This protocol describes the use of Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to determine the concentration of free sulfhydryl groups in the modified protein.
Materials:
-
Thiolated protein
-
Ellman's Reagent
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of a sulfhydryl standard (e.g., cysteine) in the Reaction Buffer.
-
Add Ellman's Reagent to each standard and measure the absorbance at 412 nm.
-
Plot the absorbance versus the molar concentration of the sulfhydryl standard to generate a standard curve.
-
-
Assay of Thiolated Protein:
-
Add the thiolated protein sample to the Reaction Buffer.
-
Add Ellman's Reagent and mix.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of sulfhydryl groups in the protein sample using the standard curve.
-
Calculate the number of moles of sulfhydryl per mole of protein by dividing the sulfhydryl concentration by the protein concentration.
-
Reaction Pathway
The following diagram illustrates the chemical reaction pathway for SATA-mediated protein thiolation.
Caption: Chemical pathway of SATA protein modification.
References
- 1. cephamls.com [cephamls.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. store.sangon.com [store.sangon.com]
- 7. covachem.com [covachem.com]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. proteochem.com [proteochem.com]
Troubleshooting & Optimization
Optimizing SATA Concentration for Protein Modification: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing N-Succinimidyl S-acetylthioacetate (SATA) concentration for the modification of various proteins. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to ensure successful protein modification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of SATA to protein?
A1: The optimal molar ratio of SATA to protein is highly dependent on the specific protein being modified and the desired degree of sulfhydryl incorporation. A common starting point is a 10-fold molar excess of SATA to protein, which typically results in the incorporation of 1-5 sulfhydryl groups per protein molecule.[1] However, this can be adjusted based on the number of available primary amines (lysine residues) on the protein surface and the desired level of modification.[1] It is recommended to perform a titration experiment using a range of SATA:protein molar ratios to determine the optimal concentration for your specific application.[2]
Q2: What are the ideal buffer conditions for the SATA reaction?
A2: The reaction should be performed in an amine-free buffer at a pH between 7.0 and 8.2.[3][4] Phosphate-buffered saline (PBS) or HEPES buffers are good choices.[5][6] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with SATA, reducing modification efficiency.[5][6]
Q3: How can I remove unreacted SATA and byproducts after the modification reaction?
A3: Unreacted SATA and the N-hydroxysuccinimide (NHS) byproduct can be removed using desalting columns (gel filtration) or dialysis.[3][4][5] These methods separate molecules based on size, effectively removing the smaller, unreacted components from the larger, modified protein.
Q4: How do I deprotect the acetylated sulfhydryl group to generate a free thiol?
A4: The protected sulfhydryl group is deprotected by treating the SATA-modified protein with hydroxylamine (B1172632)•HCl.[5][7] A typical deacetylation solution consists of 0.5 M hydroxylamine and 25 mM EDTA in PBS at pH 7.2-7.5.[5] The reaction is typically incubated for 2 hours at room temperature.[5]
Q5: How can I quantify the number of sulfhydryl groups introduced onto my protein?
A5: The number of incorporated sulfhydryl groups can be quantified using Ellman's Reagent (DTNB), which reacts with free sulfhydryls to produce a colored product that can be measured spectrophotometrically at 412 nm.[8] A standard curve using a known concentration of a sulfhydryl-containing compound, such as cysteine, is used to determine the concentration of sulfhydryls in the protein sample.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Sulfhydryl Incorporation | Suboptimal SATA:protein molar ratio. | Increase the molar excess of SATA to protein. Perform a titration experiment to find the optimal ratio.[1][5] |
| Presence of amine-containing buffers (e.g., Tris, glycine). | Exchange the protein into an amine-free buffer like PBS or HEPES before the reaction.[5][6] | |
| Hydrolysis of SATA reagent. | SATA is moisture-sensitive.[5][6] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Dissolve SATA in a dry organic solvent like DMSO or DMF immediately before use and discard any unused solution.[5][6] | |
| Low protein concentration. | The reaction is more efficient at higher protein concentrations (ideally 2-10 mg/mL).[5] | |
| Protein Precipitation or Inactivation | Excessive modification. | Using a very high molar excess of SATA can lead to the modification of too many primary amines, potentially altering protein structure and function.[6] Reduce the SATA:protein molar ratio. |
| Reaction conditions are too harsh. | While the reaction is generally mild, ensure the pH and temperature are within the optimal range for your specific protein's stability. | |
| Inconsistent Results | Inaccurate quantification of protein or SATA. | Ensure accurate concentration determination of both the protein solution and the SATA stock solution. |
| Variability in reaction time or temperature. | Maintain consistent incubation times and temperatures for all experiments. |
Quantitative Data Summary
The degree of sulfhydryl incorporation is directly related to the molar ratio of SATA to protein. The following table summarizes the effect of varying molar ratios on the modification of Bovine Serum Albumin (BSA) and Human IgG.
| Protein | Molar Ratio (SATA:Protein) | Moles of Sulfhydryl per Mole of Protein |
| Bovine Serum Albumin (BSA) | 10:1 | 4.9 |
| 25:1 | 21.2 | |
| 50:1 | 23.6 | |
| 100:1 | 29.4 | |
| 250:1 | 32.65 | |
| Human IgG | 9:1 | 3.0 - 3.6 |
Data for BSA is compiled from multiple sources.[1][5] Data for IgG is from a specific protocol.[5][6]
Experimental Protocols
Protein Preparation
-
Dissolve the protein to be modified in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5) to a final concentration of 2-10 mg/mL (approximately 60 µM for a 150 kDa protein).[5]
-
If the protein is already in a buffer containing primary amines, it must be exchanged into the appropriate reaction buffer via dialysis or a desalting column.[1]
SATA Modification
-
Immediately before use, dissolve SATA in anhydrous DMSO or DMF to create a stock solution (e.g., 6-8 mg in 0.5 mL for a ~55 mM solution).[5][6]
-
Add the desired volume of the SATA stock solution to the protein solution to achieve the target molar ratio. For a starting point, a 9:1 or 10:1 molar ratio is recommended.[3][4][5]
-
Incubate the reaction at room temperature for 30-60 minutes.[3][4] For reactions at 4°C, the incubation time may need to be extended to 2 hours.[3][4]
Purification of SATA-Modified Protein
-
Following incubation, remove excess, unreacted SATA and the NHS byproduct using a desalting column equilibrated with the reaction buffer.[5]
-
Collect fractions and monitor the protein content of each fraction by measuring the absorbance at 280 nm.
-
Pool the protein-containing fractions. At this stage, the SATA-modified protein, with its protected sulfhydryl groups, is stable and can be stored for future use.[5]
Deprotection of Sulfhydryl Groups
-
Prepare a deacetylation solution of 0.5 M hydroxylamine and 25 mM EDTA in PBS, adjusting the pH to 7.2-7.5.[5]
-
Add the deacetylation solution to the SATA-modified protein solution (e.g., 100 µL of deacetylation solution to 1 mL of modified protein).[5]
-
Incubate the mixture for 2 hours at room temperature to remove the acetyl protecting group and generate a free sulfhydryl.[5]
-
Remove the hydroxylamine and other small molecules by passing the solution through a desalting column equilibrated with a buffer containing 5-10 mM EDTA to minimize disulfide bond formation.[3]
-
The purified protein with free sulfhydryl groups is now ready for downstream applications. It is best to use it promptly to avoid oxidation and disulfide bond formation.[5]
Visualizing the Workflow
The following diagrams illustrate the key steps in the SATA modification process.
Caption: Workflow for SATA modification of proteins.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. proteochem.com [proteochem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. store.sangon.com [store.sangon.com]
- 7. cephamls.com [cephamls.com]
- 8. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
Preventing disulfide bond formation after SATA deprotection.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted disulfide bond formation following the deprotection of S-acetylthioacetate (SATA) modified proteins.
Frequently Asked Questions (FAQs)
Q1: What is SATA and why is it used?
SATA (N-succinimidyl S-acetylthioacetate) is a chemical reagent used to introduce protected sulfhydryl (-SH) groups onto proteins, peptides, or other molecules that contain primary amines (-NH2).[1][2] The key benefit of SATA is that the sulfhydryl group is introduced in a protected thioacetate (B1230152) form. This allows the modified molecule to be handled and stored without the risk of premature oxidation or disulfide bond formation.[1][3] The reactive sulfhydryl group can then be exposed when needed through a deprotection step.[1]
Q2: How does the SATA deprotection step work?
The protected thioacetyl group on the SATA-modified molecule is removed using a deacetylation solution, most commonly containing hydroxylamine (B1172632)•HCl.[1][4] This reaction cleaves the acetyl group, exposing a free and reactive sulfhydryl group, which is then available for subsequent conjugation or other applications.[1][3]
Q3: Why do disulfide bonds form after SATA deprotection?
The newly exposed sulfhydryl groups are highly reactive and susceptible to oxidation. In the presence of oxygen and certain metal ions, two sulfhydryl groups can oxidize to form a disulfide bond (-S-S-). This can lead to the formation of unwanted homodimers (two molecules of your protein linked together) or other aggregates, reducing the yield of your desired monomeric, sulfhydryl-activated product.[5][6] The rate of this reaction is significantly influenced by pH, with higher pH values promoting disulfide formation.[7][8]
Q4: What are the primary strategies to prevent disulfide bond formation after deprotection?
There are three main strategies that should be used in combination:
-
Chelation of Metal Ions: Include a chelating agent like EDTA in your deprotection and subsequent buffers. Metal ions can catalyze the oxidation of sulfhydryls, and EDTA will sequester them.[1][5]
-
Inclusion of a Reducing Agent: Add a mild, thiol-free reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the buffer. TCEP actively reduces any disulfide bonds that form, maintaining the sulfhydryls in their free, reduced state.[9][10] It is highly effective over a broad pH range.[11]
-
Control of pH: Perform the post-deprotection steps at a neutral or slightly acidic pH. The reactivity of the thiol group, which leads to disulfide formation, increases with pH.[8][12] Keeping the pH low helps keep the sulfhydryl groups protonated and less reactive.[12]
Q5: What if I still observe homodimer formation?
If homodimers still form despite preventative measures, they must be removed through purification. Several chromatography techniques can separate monomers from dimers based on subtle differences in their physical and chemical properties.[13] Effective methods include:
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Active Sulfhydryl Groups | 1. Incomplete SATA modification. 2. Inefficient deprotection reaction. 3. Re-oxidation of sulfhydryls to disulfides after deprotection. | 1. Optimize the molar ratio of SATA to protein during the initial modification step. A 9:1 to 10:1 molar excess is a common starting point.[1][5] 2. Ensure the deprotection solution (Hydroxylamine•HCl) is fresh and at the correct concentration and pH. An incubation time of 2 hours at room temperature is standard.[1][3] 3. Immediately after deprotection, purify the protein into a buffer containing 5-10 mM EDTA and 1-5 mM TCEP. Use degassed buffers and work quickly.[5] |
| Protein Precipitation/ Aggregation During Deprotection | 1. High protein concentration. 2. The deprotection buffer conditions are suboptimal for your specific protein's stability. 3. Extensive intermolecular disulfide bond formation. | 1. Perform the reaction at a lower protein concentration (e.g., 2-10 mg/mL).[1] 2. Screen different buffer conditions (pH, salt concentration) to find one that maintains protein solubility. 3. Increase the concentration of a reducing agent like TCEP in the deprotection buffer to prevent crosslinking. |
| Formation of Homodimers Detected Post-Purification | 1. Insufficient preventative measures during and after deprotection. 2. The protein is particularly prone to oxidation. 3. Inefficient removal of excess hydroxylamine, which can be addressed by desalting.[5] | 1. Use a combination of all preventative strategies: work quickly, use degassed buffers, and include both EDTA (5-10 mM) and TCEP (1-5 mM) in all buffers following the deprotection step.[5] 2. Proceed immediately to the next conjugation step after deprotection and purification to minimize the time the reactive sulfhydryl is exposed. 3. Implement a final polishing chromatography step (e.g., IEX or HIC) designed to separate the monomeric protein from the homodimer.[15][16] |
Experimental Protocols & Data
Key Reagent Concentrations
The following table summarizes typical concentration ranges for reagents used to prevent disulfide bond formation. The optimal concentration for your specific application may require titration.
| Reagent | Function | Typical Concentration | pH Range | Reference(s) |
| Hydroxylamine•HCl | Deprotection Agent | 0.5 M - 1.0 M | 7.2 - 7.5 | [1][5] |
| EDTA | Metal Chelator | 5 mM - 50 mM | 7.2 - 7.5 | [1][3][5] |
| TCEP•HCl | Reducing Agent | 1 mM - 10 mM | 1.5 - 9.0 | [9][10][11] |
Protocol 1: SATA Deprotection with Prevention of Disulfide Formation
This protocol describes the deprotection of a SATA-modified protein and the immediate steps to stabilize the resulting free sulfhydryl groups.
Materials:
-
SATA-modified protein in a non-amine buffer (e.g., PBS).
-
Deprotection Buffer: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS. Adjust to pH 7.2-7.5 with NaOH. Prepare fresh.[1]
-
Post-Purification Buffer: PBS, pH 7.2, containing 10 mM EDTA and 5 mM TCEP. This buffer should be degassed (sparged with nitrogen or argon for 15-20 minutes) before use.
-
Desalting column (e.g., SpinOUT™ GT-600 or equivalent).[4]
Procedure:
-
To your solution of SATA-modified protein (e.g., 1 mL), add 0.1 mL (a 1:10 ratio) of the freshly prepared Deprotection Buffer .[1]
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.[1][3]
-
Equilibrate a desalting column with the degassed Post-Purification Buffer .
-
Immediately following incubation, apply the reaction mixture to the equilibrated desalting column to remove excess hydroxylamine and by-products.[4][5]
-
Collect the purified, sulfhydryl-activated protein in the Post-Purification Buffer .
-
Use the protein immediately for your downstream application to minimize the chance of oxidation.[5]
Visualizations
SATA Modification and Deprotection Pathway
The diagram below illustrates the chemical pathway from a primary amine on a protein, through SATA modification and deprotection, to either the desired free sulfhydryl or the undesired disulfide-linked homodimer.
Recommended Experimental Workflow
This workflow outlines the critical steps and preventative measures for successful SATA deprotection.
Troubleshooting Logic Diagram
This diagram provides a logical path to diagnose and solve common issues encountered after SATA deprotection.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. proteochem.com [proteochem.com]
- 6. US20220098282A1 - Prevention of protein disulfide bond reduction - Google Patents [patents.google.com]
- 7. Modulating Thiol p Ka Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Reducing Agent TCEP on Translational Diffusion and Supramolecular Assembly in Aqueous Solutions of α-Casein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Disulfide reduction using TCEP reaction [biosyn.com]
- 12. researchgate.net [researchgate.net]
- 13. Effectively removing the homodimer in bispecific antibodies by weak partitioning mode of anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Removal of homodimer species with MabSelect VH3 during the purification of an asymmetric bispecific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acamjournal.com [acamjournal.com]
- 16. Strategy for effective removal of byproducts from BsAb - Bestchrom [bestchrom.com]
- 17. acamjournal.com [acamjournal.com]
Technical Support Center: N-Succinimidyl-S-acetylthioacetate (SATA) Chemistry
This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the use of N-Succinimidyl-S-acetylthioacetate (SATA) for protein modification, with a specific focus on how pH influences reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting SATA with a protein?
A1: The optimal pH for the initial acylation reaction, where SATA is conjugated to the protein, is between 7.0 and 8.2.[1][2] While the reaction can proceed at a pH up to 9.0, the higher end of this range increases the risk of reagent hydrolysis.[3]
Q2: Why is pH so critical for the SATA acylation step?
A2: The reaction relies on a nucleophilic attack from a deprotonated primary amine (e.g., on a lysine (B10760008) residue) on the N-hydroxysuccinimide (NHS) ester of the SATA molecule.[4] The pH of the solution dictates the protonation state of these amines. At a neutral to slightly alkaline pH, a sufficient number of amines are deprotonated and reactive, allowing for efficient conjugation.[4]
Q3: What happens if the pH of my acylation reaction is too low or too high?
A3:
-
Too Low (pH < 7.0): Primary amines on the protein will be predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and significantly reducing the reaction efficiency.[4] Studies have shown that at pH 5.0, the number of successful modifications can be reduced by half compared to reactions at pH 7.5.[4]
-
Too High (pH > 8.5): While the reaction with the protein's amines is faster, the competing hydrolysis of the SATA reagent's NHS ester also accelerates dramatically.[3][5] This hydrolysis deactivates the SATA, reducing the amount available to react with the protein and lowering the overall modification yield.[5]
Q4: What is the recommended buffer for the SATA reaction?
A4: A non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 7.5 is highly recommended.[3][6] Buffers containing primary amines, like Tris or glycine (B1666218), must be avoided as they will compete with the target protein, reacting with the SATA and reducing conjugation efficiency.[1][2][6]
Q5: What is the optimal pH for the deprotection (deacetylation) step?
A5: The deprotection step, which uses hydroxylamine (B1172632) to expose the free sulfhydryl group, is typically performed at a pH of 7.2 to 7.5.[3][6]
Q6: Why is EDTA often included in the deprotection buffer?
A6: EDTA is a chelating agent that sequesters divalent metal ions. These ions can catalyze the oxidation of the newly formed, highly reactive sulfhydryl groups, leading to the undesirable formation of disulfide bonds between protein molecules.[1][3] Including 10-50 mM EDTA in the buffer helps to preserve the free sulfhydryls for subsequent conjugation steps.[1][2]
Q7: Can I store my protein after reacting it with SATA but before deprotection?
A7: Yes. The S-acetyl group provides a stable "protected" sulfhydryl. This allows the SATA-modified molecule to be purified and stored indefinitely at -20°C or lower before the final deprotection step is performed.[3][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Sulfhydryl Incorporation | Incorrect Acylation pH: The reaction buffer pH was too low (< 7.0), protonating the target amines. | Verify buffer pH is within the optimal range of 7.0-8.2 using a calibrated pH meter.[1][2] |
| Use of Amine-Containing Buffers: Buffers like Tris or glycine are competing with the protein for SATA. | Exchange the protein into a non-amine buffer like PBS before starting the reaction.[6] | |
| SATA Reagent Hydrolysis: The reagent was exposed to moisture, the reaction pH was too high (> 8.5), or the stock solution is old. | Prepare SATA stock solutions fresh in an anhydrous solvent like DMSO or DMF.[1][2] Ensure the reaction pH does not exceed 8.2. | |
| Protein Precipitation or Aggregation | Over-Modification: A very high molar excess of SATA resulted in excessive modification, altering the protein's properties. | Reduce the molar ratio of SATA to protein in the reaction. A calibration for each protein is recommended.[6] |
| Disulfide Bond Formation: Newly exposed sulfhydryls oxidized after deprotection. | Ensure an adequate concentration of EDTA (10-50 mM) is present during and after the hydroxylamine deprotection step.[1][3] Use the thiolated protein promptly. | |
| Harsh Deprotection Conditions: Hydroxylamine can sometimes be harsh and affect protein stability or binding affinity.[9][10] | Decrease the incubation time or temperature for the deprotection step. Ensure the hydroxylamine solution is at the correct pH (7.2-7.5).[3] | |
| Inconsistent Results Batch-to-Batch | Inaccurate Reagent/Protein Concentration: Errors in measuring protein or SATA concentrations. | Accurately determine the protein concentration before the reaction. Prepare SATA stock solutions immediately before use.[3] |
| pH Drift: The buffering capacity was insufficient to maintain the target pH throughout the reaction. | Use a buffer of sufficient strength (e.g., 50-100 mM Sodium Phosphate) to maintain a stable pH.[1] |
Experimental Protocols
Protocol 1: Acylation of Proteins with SATA
This protocol describes the first stage of modification to introduce a protected sulfhydryl group.
Materials:
-
Protein of interest (2-10 mg/mL)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (Non-Amine Buffer)[3]
-
This compound (SATA)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis equipment
Methodology:
-
Prepare the protein solution at a concentration of 50-100 µM (e.g., 2-10 mg/mL) in the Reaction Buffer.[1][3] Ensure any amine-containing buffers from previous steps are completely removed.
-
Immediately before use, prepare a SATA stock solution (e.g., 5-10 mg of SATA in 0.5 mL of DMSO).[1][2]
-
Add a 5 to 20-fold molar excess of the SATA stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.[6]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[1][2]
-
Remove excess, unreacted SATA by processing the sample through a desalting column or by dialysis against the Reaction Buffer.[1][2] The resulting SATA-modified protein can be stored or used immediately in the deprotection protocol.
Protocol 2: Deprotection of SATA-Modified Proteins
This protocol exposes the free sulfhydryl group for subsequent reactions.
Materials:
-
SATA-modified protein
-
Deprotection Buffer: 0.5 M Hydroxylamine•HCl, 25-50 mM EDTA, in 50 mM Sodium Phosphate, pH 7.2-7.5[1][3]
-
Desalting column or dialysis equipment equilibrated with Reaction Buffer containing 5-10 mM EDTA[1][2]
Methodology:
-
Prepare the Deprotection Buffer. For example, dissolve 1.74 g of hydroxylamine•HCl and an appropriate amount of EDTA in 40 mL of Reaction Buffer, adjust the pH to 7.2-7.5, and bring the final volume to 50 mL.[3]
-
Add the Deprotection Buffer to the SATA-modified protein solution. A common ratio is to add 1 part Deprotection Buffer to 10 parts protein solution (e.g., 100 µL to 1 mL).[3]
-
Incubate the reaction at room temperature for 2 hours.[3]
-
Immediately purify the thiolated protein from the hydroxylamine and other by-products using a desalting column or dialysis.[1][3] The buffer for this purification step should contain 5-10 mM EDTA to prevent re-oxidation of the sulfhydryl groups.[2]
-
Use the purified, sulfhydryl-modified protein in your downstream application as quickly as possible to avoid disulfide bond formation.[1]
Data Summary: pH Effects on SATA Reactions
| Parameter | pH < 7.0 | pH 7.0 - 8.2 (Optimal) | pH > 8.5 |
| Amine Reactivity | Very Low (Amines are protonated)[4] | High (Optimal balance) [1] | Very High[3] |
| NHS-Ester Hydrolysis Rate | Low | Moderate | Very High (Competes with reaction) [3][5] |
| Overall Acylation Efficiency | Poor | Excellent | Poor to Moderate |
| Deprotection (with Hydroxylamine) | Not Recommended | Optimal (pH 7.2-7.5) [3][6] | Not Recommended |
Visualizations
Experimental Workflow
Caption: Workflow for protein modification using SATA, from initial acylation to final deprotection.
Chemical Pathways and pH Influence
Caption: Key chemical reactions in the SATA process, highlighting the effect of pH.
References
- 1. proteochem.com [proteochem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cephamls.com [cephamls.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Precipitation During SATA Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein precipitation during SATA (N-succinimidyl S-acetylthioacetate) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is SATA and how does it work?
A1: SATA (N-succinimidyl S-acetylthioacetate) is a chemical reagent used to introduce protected sulfhydryl (-SH) groups into proteins and other molecules containing primary amines (-NH2), such as the side chain of lysine (B10760008) residues.[1][2] The N-hydroxysuccinimide (NHS) ester end of SATA reacts with a primary amine to form a stable amide bond.[3] This reaction introduces a protected sulfhydryl group in the form of a thioacetate (B1230152) ester.[1][3] This protected group can be later exposed (deacetylated) using hydroxylamine (B1172632) to generate a free, reactive sulfhydryl group, which can then be used for conjugation to other molecules.[1][3]
Q2: What are the primary causes of protein precipitation during SATA labeling?
A2: Protein precipitation during SATA labeling is a common issue that can arise from several factors:
-
Suboptimal Buffer Conditions: The pH of the reaction buffer is critical. If the pH is too close to the protein's isoelectric point (pI), the protein's net charge will be minimal, reducing repulsion between protein molecules and leading to aggregation. Also, the presence of primary amine-containing buffers (e.g., Tris, glycine) will compete with the protein for reaction with SATA.[4]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions and aggregation.[5]
-
Over-labeling (High SATA:Protein Molar Ratio): Modifying too many primary amines on the protein surface can alter its surface charge and hydrophobicity, leading to a decrease in solubility and subsequent precipitation.[6]
-
Reagent Addition: Rapidly adding a high concentration of SATA, which is typically dissolved in an organic solvent like DMSO or DMF, can cause localized high concentrations of the organic solvent, potentially denaturing and precipitating the protein.[7]
-
Inherent Protein Instability: Some proteins are inherently less stable and more prone to aggregation under the reaction conditions (e.g., temperature, incubation time).
Q3: How can I detect protein precipitation or aggregation?
A3: Protein aggregation can be observed visually as cloudiness or visible precipitates in the reaction tube. However, soluble aggregates may not be visible. Several analytical techniques can be used to detect and quantify protein aggregation:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates.[8][9][10]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric protein indicates the presence of dimers, trimers, or larger aggregates.[11][12]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate light scattering due to the presence of aggregates.
Troubleshooting Guides
Issue 1: Visible precipitation occurs immediately after adding the SATA reagent.
| Possible Cause | Troubleshooting Step |
| Localized high concentration of organic solvent. | Dissolve SATA in the minimum required volume of anhydrous DMSO or DMF. Add the SATA solution dropwise to the protein solution while gently stirring.[7] |
| Protein concentration is too high. | Reduce the protein concentration to the lower end of the recommended range (e.g., 1-2 mg/mL).[5] |
| Incompatible buffer. | Ensure the buffer does not contain primary amines. Switch to a recommended buffer such as Phosphate Buffered Saline (PBS).[4] |
Issue 2: The solution becomes cloudy during the incubation period.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH. | Ensure the reaction pH is at least 1-1.5 units away from the protein's isoelectric point (pI). The optimal pH for SATA labeling is typically between 7.2 and 8.0.[4][7] |
| Over-labeling. | Decrease the molar ratio of SATA to protein. Start with a lower ratio (e.g., 5:1 or 10:1) and optimize as needed.[6] |
| Protein instability at room temperature. | Perform the incubation at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours).[7] |
Issue 3: No visible precipitate, but downstream analysis (e.g., SEC) shows aggregates.
| Possible Cause | Troubleshooting Step |
| Formation of soluble aggregates. | Optimize buffer conditions by screening different pH values (within the 7.2-8.0 range) and ionic strengths. |
| Hydrophobic interactions. | Add stabilizing excipients to the reaction buffer. See the table below for suggestions.[13][14][15] |
| Carryover of unreacted SATA or byproducts. | Ensure complete removal of excess SATA and byproducts after the labeling reaction using a desalting column or dialysis.[7] |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for SATA Labeling
| Parameter | Recommended Range | Rationale and Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of precipitation. Start with a lower concentration if precipitation is an issue.[3] |
| SATA:Protein Molar Ratio | 5:1 to 20:1 | Higher ratios lead to a higher degree of labeling but also a greater risk of protein inactivation and precipitation. The optimal ratio is protein-dependent and should be determined empirically.[6] |
| pH | 7.2 - 8.0 | Balances the reactivity of primary amines with the stability of the NHS ester and the protein. Avoid pH values close to the protein's pI.[4][7] |
| Reaction Time | 30 - 60 minutes at room temperature | Longer incubation times may be needed at lower temperatures (e.g., 2-4 hours at 4°C).[7] |
| Temperature | 4°C to 25°C | Lower temperatures can help to minimize aggregation of less stable proteins.[7] |
Table 2: Common Buffer Additives to Prevent Protein Precipitation
| Additive | Recommended Concentration | Mechanism of Action |
| Arginine | 50 - 500 mM | Suppresses aggregation by interacting with hydrophobic patches on the protein surface.[13] |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and stabilizes protein structure.[5] |
| Sucrose | 0.25 - 1 M | A non-reducing sugar that acts as a protein stabilizer.[15] |
| Polysorbate 20 (Tween-20) | 0.01 - 0.1% (v/v) | Non-ionic detergent that can prevent non-specific hydrophobic interactions.[16] |
| EDTA | 1 - 5 mM | Chelates divalent metal ions that can sometimes promote aggregation.[3] |
Experimental Protocols
Protocol 1: SATA Labeling of a Protein
-
Protein Preparation:
-
SATA Reagent Preparation:
-
Labeling Reaction:
-
Removal of Excess SATA:
-
Remove unreacted SATA and byproducts using a desalting column (e.g., G-25) equilibrated with the same reaction buffer.[7] Alternatively, perform dialysis against the same buffer.
-
Protocol 2: Deacetylation of SATA-modified Protein
-
Deacetylation Solution Preparation:
-
Deacetylation Reaction:
-
Purification of Thiolated Protein:
-
Immediately purify the sulfhydryl-modified protein from hydroxylamine and other reaction components using a desalting column equilibrated with a buffer containing 10 mM EDTA to minimize disulfide bond formation.[3] The purified thiolated protein should be used promptly in downstream applications.
-
Mandatory Visualizations
Caption: Chemical reaction pathway of SATA with a protein's primary amine.
Caption: Key steps in the SATA labeling workflow and critical points for precipitation.
References
- 1. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cephamls.com [cephamls.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. store.sangon.com [store.sangon.com]
- 5. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. proteochem.com [proteochem.com]
- 8. mdpi.com [mdpi.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. azonano.com [azonano.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Effect of additives on liquid droplets and aggregates of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Hydroxylamine for SATA Deacetylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Succinimidyl S-Acetylthioacetate (SATA) and subsequent deacetylation using hydroxylamine (B1172632).
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of hydroxylamine for SATA deacetylation?
A common concentration for hydroxylamine in the deacetylation solution is between 0.5 M and 1.0 M.[1][2] The optimal concentration can depend on the specific protein and the extent of SATA modification.
Q2: What is the purpose of adding EDTA to the deacetylation buffer?
EDTA is included to chelate divalent metal ions, which can catalyze the oxidation of the newly exposed sulfhydryl groups, leading to the formation of disulfide bonds.[1][2] A typical concentration of EDTA is between 25 mM and 50 mM.[1][2]
Q3: What is the optimal pH for the deacetylation reaction?
The deacetylation reaction is typically performed at a pH between 7.2 and 7.5.[2] It is important to maintain the pH in this range to ensure efficient deacetylation while minimizing potential side reactions or protein degradation.
Q4: How long should the deacetylation reaction be incubated?
Incubation times can vary from 30 minutes to 2 hours at room temperature.[1][2][3] Longer incubation times may be necessary for reactions carried out at 4°C.[3]
Q5: Can I use hydroxylamine hydrochloride instead of free hydroxylamine?
Yes, hydroxylamine hydrochloride is commonly used to prepare the deacetylation solution.[2][4] When using hydroxylamine hydrochloride, the pH of the solution must be adjusted to the desired range (7.2-7.5) with a base like NaOH.[2] Both "hydroxylamine hydrochloride" and "hydroxylammonium chloride" refer to the same compound.[5][6]
Q6: How should I remove hydroxylamine after the deacetylation reaction?
Hydroxylamine and other reaction byproducts should be promptly removed to prevent unwanted side reactions. This is typically achieved through desalting columns or dialysis.[1][2] It is recommended to perform this step quickly to minimize disulfide bond formation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Sulfhydryl Incorporation | Incomplete deacetylation. | - Increase the hydroxylamine concentration (within the 0.5 M - 1.0 M range).- Extend the incubation time (e.g., from 1 hour to 2 hours at room temperature).- Ensure the pH of the deacetylation buffer is optimal (7.2-7.5).- Prepare the hydroxylamine solution immediately before use as it can oxidize over time.[4] |
| Inefficient SATA labeling. | - Verify the molar ratio of SATA to protein during the initial labeling step. A 10:1 molar ratio is a common starting point.[1][3] - Ensure that the labeling buffer does not contain primary amines (e.g., Tris or glycine), which compete with the protein for reaction with SATA.[1][3] | |
| Protein Precipitation/Aggregation | Disulfide bond formation. | - Ensure sufficient EDTA concentration (25-50 mM) in the deacetylation and subsequent buffers.[1][2] - Work quickly to remove hydroxylamine and process the protein after deacetylation.[1] - Consider performing the reaction and purification steps at 4°C. |
| Protein instability at reaction pH. | - While the optimal pH for deacetylation is 7.2-7.5, if your protein is known to be unstable in this range, you may need to perform a pH optimization study. | |
| Inconsistent Results | Reagent degradation. | - Store SATA desiccated at 4°C or lower and protect from moisture.[1] - Prepare hydroxylamine solutions fresh for each experiment. Hydroxylamine hydrochloride is more stable to oxidation than the free base form.[4] |
| Inaccurate quantitation of sulfhydryl groups. | - Use a reliable method for sulfhydryl quantitation, such as Ellman's Reagent, and include appropriate controls.[2] |
Experimental Protocols
SATA Deacetylation Protocol (General)
This protocol is a synthesis of common procedures.[1][2][3]
Materials:
-
SATA-modified protein in a suitable buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in a suitable buffer (e.g., PBS), pH adjusted to 7.2-7.5 with NaOH.
-
Desalting column or dialysis equipment.
-
Collection tubes.
Procedure:
-
Prepare the Deacetylation Solution: Immediately before use, dissolve hydroxylamine hydrochloride and EDTA in the reaction buffer. Adjust the pH to 7.2-7.5 with NaOH.
-
Initiate Deacetylation: Add the deacetylation solution to your SATA-modified protein solution. A common ratio is to add 1 part deacetylation solution to 10 parts protein solution (e.g., 100 µL of 0.5 M hydroxylamine solution to 1 mL of protein solution).
-
Incubate: Gently mix and incubate the reaction for 2 hours at room temperature.
-
Purification: Immediately following incubation, remove the hydroxylamine and byproducts by passing the reaction mixture through a desalting column equilibrated with a buffer containing at least 10 mM EDTA. Alternatively, perform dialysis against a similar buffer.
-
Further Applications: The resulting protein with free sulfhydryl groups is now ready for subsequent conjugation reactions. It is best to use it promptly.
Data Presentation
The following table summarizes hydroxylamine concentrations and reaction conditions for SATA deacetylation as reported in various protocols.
| Hydroxylamine Concentration | EDTA Concentration | pH | Incubation Time | Temperature | Reference |
| 1.0 M | 50 mM | Not specified, but protein buffer is pH 7.4 | Not specified, but desalting should be done quickly | Room Temperature | [1] |
| 0.5 M | 25 mM | 7.2-7.5 | 2 hours | Room Temperature | [2] |
| 1.0 M | 50 mM | Not specified, but protein buffer is pH 7.4 | Not specified, but desalting should be done quickly | Room Temperature | [3] |
Visualizations
Experimental Workflow for SATA Modification and Deacetylation
References
- 1. proteochem.com [proteochem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. differencebetween.com [differencebetween.com]
- 6. Is hydroxylamine hydrochloride the same as hydroxylammonium chloride? [tradeindia.com]
Technical Support Center: Troubleshooting Spontaneous Precipitation of SATA-Conjugated Antibodies
Welcome to the technical support center for issues related to N-succinimidyl S-acetylthioacetate (SATA) conjugated antibodies. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common problems, particularly spontaneous precipitation, encountered during and after the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is SATA, and how does it work?
SATA (N-succinimidyl S-acetylthioacetate) is a reagent used to introduce protected sulfhydryl groups onto proteins and other molecules containing primary amines, such as antibodies.[1][2] The process involves two main steps:
-
Acylation: The N-hydroxysuccinimide (NHS) ester of SATA reacts with primary amines (like the side chain of lysine (B10760008) residues) on the antibody, forming a stable amide bond. This reaction attaches an acetyl-protected sulfhydryl group.[1][3]
-
Deprotection (Deacetylation): The acetyl group is removed by hydroxylamine (B1172632), exposing a free sulfhydryl group (-SH).[1][3] This newly exposed group can then be used for covalent conjugation to other molecules.
Q2: Why is my SATA-conjugated antibody precipitating?
Spontaneous precipitation of SATA-conjugated antibodies is a known issue that can occur during storage or after the deprotection step.[3] The primary causes include:
-
Antibody Aggregation: The introduction of sulfhydryl groups can lead to the formation of intermolecular disulfide bonds, causing the antibodies to aggregate and precipitate. This is particularly problematic after the deprotection step when the reactive sulfhydryl groups are exposed.[1][4]
-
Antibody Instability and Degradation: The conjugation and labeling process itself, including the reaction conditions, can sometimes lead to antibody degradation and instability, which contributes to precipitation.[3]
-
High Molar Excess of SATA: Using a large molar excess of SATA can lead to over-modification of the antibody, which may alter its properties and increase the risk of inactivation and aggregation.[1][2]
-
Incorrect Buffer Conditions: The use of inappropriate buffers (e.g., those containing primary amines like Tris or glycine) or suboptimal pH can interfere with the conjugation reaction and affect antibody stability.[4][5]
-
Improper Storage: Storage conditions, including buffer composition and freeze-thaw cycles, can significantly impact the stability of the conjugated antibody, leading to the formation of aggregates.[6]
Q3: Can I store the antibody after SATA modification but before deprotection?
Yes, one of the benefits of using SATA is that the sulfhydryl group is introduced in a protected (acetylated) form. This allows the modified molecule to be stored indefinitely before the final deprotection step to expose the reactive sulfhydryl group.[1][2]
Q4: What is the optimal pH for SATA conjugation?
The optimal pH for the reaction of the NHS ester with primary amines is between 7.0 and 8.2.[1][4] It is crucial to avoid amine-containing buffers, as they will compete with the antibody for reaction with SATA.[4][5]
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot and prevent the spontaneous precipitation of your SATA-conjugated antibodies.
Issue 1: Precipitate forms immediately after deprotection.
This is often due to the rapid formation of intermolecular disulfide bonds between the newly exposed sulfhydryl groups.
Troubleshooting Steps:
-
Work Quickly: Once the deprotection step is complete, use the sulfhydryl-modified antibody in your subsequent conjugation reaction as promptly as possible.[1]
-
Add a Chelating Agent: Include 5-10 mM EDTA in your deprotection and subsequent reaction buffers. EDTA chelates metal ions that can catalyze the oxidation of sulfhydryl groups to form disulfide bonds.[1][4]
-
Optimize Deprotection Conditions: Ensure the deprotection solution (hydroxylamine) is freshly prepared and at the correct concentration and pH.[2]
Issue 2: Precipitate forms during storage.
Precipitation during storage is likely due to the gradual formation of aggregates.
Troubleshooting Steps:
-
Optimize SATA:Antibody Molar Ratio: A high degree of modification can lead to instability. Perform a titration experiment to determine the optimal molar ratio of SATA to your antibody that provides sufficient sulfhydryl incorporation without causing precipitation. Start with a lower molar ratio (e.g., 10:1) and gradually increase it.[1][2]
-
Purify the Conjugate: After conjugation and deprotection, it is essential to remove any aggregates that may have formed. Purification can be achieved using methods like Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC).[7][8][9][10]
-
Evaluate Storage Buffer: The composition of the storage buffer is critical. Avoid phosphate (B84403) buffers for freezing, as this can cause a significant drop in pH and lead to protein aggregation.[6] Consider using a cryoprotectant like sucrose (B13894) if the conjugate needs to be frozen.[6]
-
Check Antibody Purity: Ensure the starting antibody is highly pure (>95%). Impurities can compete with the conjugation reaction and contribute to instability.[11]
Issue 3: Low conjugation efficiency and/or precipitation.
This could be due to suboptimal reaction conditions or issues with the reagents.
Troubleshooting Steps:
-
Verify Buffer Composition: Confirm that your reaction buffer is free of primary amines (e.g., Tris, glycine) and is within the optimal pH range of 7.0-8.2.[4][5]
-
Check Reagent Quality: Ensure that the SATA reagent has not been compromised by moisture. Prepare the SATA stock solution in anhydrous DMSO or DMF immediately before use.[2][4]
-
Antibody Concentration: Ensure your antibody concentration is within the recommended range (typically >0.5 mg/ml).[11] If your antibody is too dilute, it may be necessary to concentrate it first.
Data Presentation
Table 1: Recommended Starting Molar Ratios for SATA:Antibody Conjugation
The optimal ratio is protein-dependent and should be determined empirically. Higher ratios increase sulfhydryl incorporation but also the risk of protein inactivation and aggregation.[1][5]
| Molar Ratio (SATA:Antibody) | Expected Sulfhydryl Incorporation | Potential Risks |
| 5:1 | Low | Low risk of inactivation/aggregation |
| 10:1 | Moderate | Generally a good starting point |
| 20:1 | High | Increased risk of inactivation/aggregation |
| >25:1 | Very High | High risk of protein inactivation and precipitation |
Data is illustrative and based on general protein modification principles.
Experimental Protocols
Protocol 1: SATA Conjugation to an Antibody
-
Buffer Exchange: Prepare the antibody in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a pH of 7.2-7.5. A typical concentration is 2-10 mg/mL.[2][3]
-
Prepare SATA Solution: Immediately before use, dissolve SATA in anhydrous DMSO or DMF to create a stock solution (e.g., 5-10 mg in 0.5 mL).[1][4]
-
Conjugation Reaction: Add the desired molar excess of the SATA stock solution to the antibody solution. For example, add 10 µL of a ~55mM SATA solution to 1 mL of the antibody solution for a 10:1 molar ratio with an IgG.[1]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[4]
-
Removal of Excess SATA: Remove unreacted SATA using a desalting column (gel filtration) or dialysis.[1][4] The resulting acetylated antibody can be stored at this stage.[1]
Protocol 2: Deprotection of SATA-Modified Antibody
-
Prepare Deprotection Solution: Prepare a solution of 0.5 M hydroxylamine•HCl with 25 mM EDTA in PBS, and adjust the pH to 7.2-7.5.[1]
-
Deprotection Reaction: Add the deprotection solution to the SATA-modified antibody. For example, add 100 µL of the deprotection solution to 1 mL of the modified protein solution.[1]
-
Incubation: Incubate the reaction for 2 hours at room temperature.[1]
-
Purification: Immediately purify the sulfhydryl-modified antibody from the hydroxylamine and other reaction components using a desalting column equilibrated with a buffer containing at least 10 mM EDTA.[1]
-
Immediate Use: Use the purified, sulfhydryl-activated antibody for your subsequent conjugation step without delay.[1]
Protocol 3: Aggregate Removal by Size-Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating antibody monomers from aggregates.
-
Equilibration: Equilibrate the column with a suitable, filtered, and degassed buffer.
-
Sample Loading: Load the conjugated antibody solution onto the column.
-
Elution and Fraction Collection: Elute the sample with the equilibration buffer and collect fractions. Monitor the elution profile using UV absorbance at 280 nm. Aggregates will elute first, followed by the monomeric antibody.
-
Analysis: Analyze the collected fractions by SDS-PAGE or analytical SEC to confirm the removal of aggregates.
Visualizations
Caption: Workflow for SATA conjugation and deprotection of antibodies.
Caption: Troubleshooting decision tree for antibody precipitation.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. interchim.fr [interchim.fr]
- 6. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Antibody Aggregate Removal Using a Mixed-Mode Chromatography Resin | Springer Nature Experiments [experiments.springernature.com]
- 11. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
Validation & Comparative
A Researcher's Guide to the Quantification of Sulfhydryl Incorporation: Ellman's Reagent in Focus
For researchers, scientists, and professionals in drug development, the precise quantification of sulfhydryl groups is paramount for characterizing proteins, peptides, and other biomolecules. This guide provides an objective comparison of the widely-used Ellman's reagent method with alternative techniques for quantifying sulfhydryl incorporation. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the most suitable assay for their specific needs.
The integrity and function of many biological molecules are dictated by the state of their sulfhydryl (-SH) groups, primarily found in cysteine residues. The quantification of these groups is crucial for understanding protein structure, enzymatic activity, redox states, and for the successful conjugation of molecules in drug development.[1][2] Ellman's reagent, or 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), has long been a staple for this purpose due to its simplicity and cost-effectiveness.[3]
Comparative Analysis of Sulfhydryl Quantification Methods
While Ellman's assay is a robust and straightforward colorimetric method, several alternatives offer advantages in sensitivity, specificity, and throughput. The choice of assay should be guided by the specific requirements of the experiment, such as the expected concentration of sulfhydryl groups and the nature of the sample matrix.[1]
| Feature | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) with HPLC | ThioGlo1 | 4,4'-dithiodipyridine (DTDP) |
| Principle | Colorimetric; reaction of DTNB with thiols produces a yellow-colored product (TNB²⁻).[3] | Fluorometric; derivatization of thiols with non-fluorescent mBBr to form highly fluorescent thioethers, followed by HPLC separation.[1][4] | Fluorometric; reaction of a maleimide-based probe with thiols to produce a highly fluorescent adduct.[1] | Colorimetric; reaction of DTDP with thiols releases 4-thiopyridone.[5] |
| Detection | Absorbance at ~412 nm.[6] | Fluorescence (Excitation: ~380-398 nm, Emission: ~478-490 nm).[4][7] | Fluorescence (Excitation: ~384 nm, Emission: ~513 nm).[1] | Absorbance at ~324 nm.[5] |
| Sensitivity | Lower, typically in the low µM range.[7] | High, can detect picomole levels.[7] | High.[1] | High, comparable to Ellman's with cystamine (B1669676) catalysis.[5] |
| Specificity | Reacts with any accessible free thiol.[1] | High; allows for the separation and quantification of different thiol species.[1] | Reacts with free thiols. | Reacts with accessible protein sulfhydryls, potentially faster than DTNB.[5] |
| Throughput | High; suitable for 96-well plate format.[1] | Low to medium; dependent on HPLC run time.[1] | High; suitable for 96-well plate format.[1] | High; suitable for 96-well plate format. |
| Instrumentation | Spectrophotometer (plate reader or cuvette-based).[1] | HPLC system with a fluorescence detector.[1] | Fluorescence microplate reader or spectrofluorometer.[1] | Spectrophotometer. |
| Key Advantages | Simple, rapid, and cost-effective.[1][8] | High sensitivity and specificity.[1] | High sensitivity and suitable for high-throughput screening.[1] | Reacts quickly with poorly accessible sulfhydryls without catalysis.[5] |
| Key Disadvantages | Lower sensitivity compared to fluorescent methods; potential for interference from non-thiol nucleophiles.[1][3] | Requires specialized equipment (HPLC); longer analysis time.[6][8] | Potential for reactivity with other nucleophiles. | Less commonly used than Ellman's reagent. |
Experimental Protocols
Protocol 1: Quantification of Sulfhydryls using Ellman's Reagent (DTNB)
This protocol describes the standard method for quantifying free sulfhydryl groups in a sample using Ellman's reagent.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.[3]
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[9]
-
Sulfhydryl Standard: Cysteine or reduced glutathione (B108866) (GSH) at a known concentration (e.g., 1.5 mM) in Reaction Buffer.[9]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the sulfhydryl standard in the Reaction Buffer to create a standard curve (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5 mM).[9]
-
-
Sample Preparation:
-
Dissolve or dilute the sample containing the sulfhydryl groups to be quantified in the Reaction Buffer.
-
-
Reaction:
-
For each standard and sample, mix a specific volume of the solution (e.g., 125 µL) with the Reaction Buffer (e.g., 1.250 mL) and the Ellman's Reagent Solution (e.g., 25 µL).[9]
-
Prepare a blank by adding the same volume of Reaction Buffer instead of the sample.[9]
-
Incubate the mixtures at room temperature for 15 minutes.[9][10]
-
-
Measurement:
-
Measure the absorbance of each sample and standard at 412 nm against the blank.[9]
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of sulfhydryl groups in the sample by interpolating its absorbance value on the standard curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0.[9][11]
-
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Free Sulfhydryl Assay Kit with DTNB [sbsgenetech.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analytik.news [analytik.news]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. broadpharm.com [broadpharm.com]
- 10. peptide.com [peptide.com]
- 11. pubs.aip.org [pubs.aip.org]
A Researcher's Guide to Mass Spectrometry Analysis of Amine-Modified Proteins: A Comparison of SATA, Traut's Reagent, and SPDP
For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the strategic modification of proteins is a critical step. This guide provides a comprehensive comparison of three popular amine-reactive reagents used to introduce sulfhydryl groups onto proteins for subsequent mass spectrometry analysis: N-Succinimidyl S-acetylthioacetate (SATA), 2-iminothiolane (B1205332) (Traut's Reagent), and N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). An objective evaluation of their mechanisms, protocols, and potential impacts on mass spectrometry data is presented to aid in the selection of the most appropriate reagent for your research needs.
The modification of primary amines, predominantly found on lysine (B10760008) residues and the N-terminus of proteins, is a widely used strategy to introduce new functionalities. The introduction of sulfhydryl (-SH) groups is particularly valuable as it provides a reactive handle for various downstream applications, including cross-linking, immobilization, and, importantly, specific labeling for mass spectrometry-based quantification. This guide focuses on the practical application of SATA, Traut's Reagent, and SPDP for preparing proteins for mass spectrometry analysis.
Comparison of Amine-Reactive Thiolation Reagents
The choice of reagent for introducing sulfhydryl groups can significantly influence the outcome of a mass spectrometry experiment. Factors such as reaction efficiency, specificity, the nature of the introduced group, and its behavior during mass spectrometric analysis are crucial considerations. While direct, quantitative head-to-head comparisons of these reagents in a mass spectrometry context are not extensively documented in the literature, a comparison of their known chemical properties allows for an informed decision-making process.
| Feature | SATA (N-Succinimidyl S-acetylthioacetate) | Traut's Reagent (2-Iminothiolane) | SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Imidoester | N-hydroxysuccinimide (NHS) ester |
| Target Residue | Primary amines (Lysine, N-terminus)[1] | Primary amines (Lysine, N-terminus)[2][3] | Primary amines (Lysine, N-terminus) |
| Introduced Group | Protected sulfhydryl (thioacetyl)[1] | Free sulfhydryl[2] | Protected sulfhydryl (pyridyl disulfide) |
| Deprotection Required | Yes (Hydroxylamine)[1] | No | Yes (Reducing agent, e.g., DTT) |
| Charge Preservation | No (neutralizes positive charge of amine) | Yes (maintains positive charge of amine)[2] | No (neutralizes positive charge of amine) |
| Reaction pH | 7.0 - 8.2[1] | 7.0 - 10.0[1] | 7.0 - 8.0 |
| Key Advantage | Protected thiol allows for storage and controlled deprotection[1] | Direct introduction of a free thiol in one step[2] | Release of a chromogenic leaving group (pyridine-2-thione) upon reaction with a thiol allows for quantification of modification. |
| Potential Drawback | Two-step process (modification and deprotection) | Potential for intramolecular disulfide bond formation; reagent is less stable in solution. | Requires a reduction step to generate a free thiol; introduces a larger modification. |
Experimental Protocols
Detailed and reliable protocols are fundamental to successful protein modification. Below are summarized methodologies for the use of SATA, Traut's Reagent, and SPDP.
SATA Modification and Deprotection Protocol
Materials:
-
SATA reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
-
Hydroxylamine (B1172632) solution (e.g., 0.5 M hydroxylamine, 25 mM EDTA in PBS, pH 7.2)
-
Desalting columns
Procedure:
-
SATA Stock Solution: Dissolve SATA in DMF or DMSO to a concentration of 10-20 mg/mL immediately before use.
-
Protein Reaction: Add a 10- to 20-fold molar excess of the SATA stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted SATA using a desalting column equilibrated with the reaction buffer.
-
Deprotection: To generate the free sulfhydryl group, add the hydroxylamine solution to the SATA-modified protein.
-
Incubation: Incubate for 2 hours at room temperature.
-
Final Desalting: Remove excess hydroxylamine and byproducts using a desalting column equilibrated with a suitable buffer, preferably containing EDTA to prevent disulfide bond formation. The protein is now ready for subsequent steps.
Traut's Reagent Modification Protocol
Materials:
-
Traut's Reagent (2-iminothiolane)
-
Protein solution in an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)
-
Desalting columns
Procedure:
-
Reagent Solution: Dissolve Traut's Reagent in the reaction buffer immediately before use.
-
Protein Reaction: Add a 10- to 20-fold molar excess of the Traut's Reagent solution to the protein solution.
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Removal of Excess Reagent: Immediately purify the thiolated protein from excess reagent and byproducts using a desalting column equilibrated with a buffer containing EDTA. The freshly modified protein should be used promptly to avoid oxidation of the newly introduced sulfhydryl groups.[2]
SPDP Modification and Reduction Protocol
Materials:
-
SPDP reagent
-
Anhydrous DMF or DMSO
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Desalting columns
Procedure:
-
SPDP Stock Solution: Dissolve SPDP in DMF or DMSO to a desired concentration.
-
Protein Reaction: Add a calculated molar excess of the SPDP stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted SPDP using a desalting column.
-
Reduction: To generate the free sulfhydryl group, treat the SPDP-modified protein with a reducing agent like DTT (e.g., 20 mM DTT for 30 minutes at room temperature).
-
Final Desalting: Remove the reducing agent and the cleaved pyridyl disulfide using a desalting column.
Mass Spectrometry Analysis of Modified Peptides
The introduction of a chemical modification alters the mass of a peptide and can influence its fragmentation behavior in the mass spectrometer. A typical bottom-up proteomics workflow is employed for the analysis of these modified proteins.
Expected Mass Shifts
The covalent modification of an amino acid residue results in a predictable mass increase in the peptide.
| Reagent | Modification | Mass Shift (Monoisotopic) |
| SATA (after deprotection) | S-acetylthioacetylation of amine | +102.0092 Da |
| Traut's Reagent | Thiolation of amine | +43.9877 Da |
| SPDP (after reduction) | 3-thiopropionylation of amine | +88.0038 Da |
Putative Fragmentation of a SATA-Modified Peptide
While specific fragmentation studies on SATA-modified peptides are limited, we can infer potential fragmentation patterns based on the structure of the modification (S-acetylthioacetate). The modification is attached to the primary amine of a lysine residue or the N-terminus.
In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), fragmentation of a SATA-modified peptide is expected to occur along the peptide backbone, generating b- and y-ions. The mass of any fragment ion containing the modified lysine will be increased by 102.0092 Da. Additionally, fragmentation within the modification itself is possible. A characteristic neutral loss of the acetyl group (-COCH3, 42.0106 Da) or the entire thioacetyl group (-SCOCH3, 73.9983 Da) from the precursor or fragment ions might be observed. The presence of the sulfur atom could also lead to specific fragmentation pathways that would need to be characterized in detail. The fragmentation of acetylated peptides has been shown to improve the abundance of b-ions, which could also be a factor for SATA-modified peptides.[4]
Concluding Remarks
The choice between SATA, Traut's Reagent, and SPDP for amine modification depends on the specific requirements of the experiment.
-
SATA is an excellent choice when a protected sulfhydryl group is needed, allowing for storage of the modified protein and controlled deprotection before the next step. However, it involves a two-step process.
-
Traut's Reagent offers the advantage of a one-step reaction to generate a free sulfhydryl group while preserving the positive charge of the modified amine, which can be beneficial for ionization in mass spectrometry.[2] Its main drawback is the lower stability of the reagent and the potential for oxidation of the introduced thiol.
-
SPDP provides a quantifiable method for modification and introduces a disulfide bond that can be cleaved under mild reducing conditions. The larger size of the modification and the need for a reduction step are its primary considerations.
For all three reagents, careful optimization of the reaction conditions, including the molar ratio of the reagent to the protein, is crucial to achieve the desired level of modification without compromising protein structure and function. The subsequent mass spectrometry data analysis should account for the specific mass shifts and potential fragmentation patterns of the chosen modification to ensure accurate peptide identification and quantification. Further systematic studies directly comparing these reagents in various proteomic workflows would be highly valuable to the research community.
References
Comparing SATA vs. Traut's reagent (2-iminothiolane) for sulfhydryl addition.
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of N-succinimidyl S-acetylthioacetate (SATA) and 2-iminothiolane (B1205332) (Traut's reagent) for introducing sulfhydryl groups onto proteins and other biomolecules.
The introduction of free sulfhydryl (-SH) groups onto biomolecules is a cornerstone of bioconjugation chemistry, enabling the site-specific attachment of drugs, labels, and other moieties. Among the arsenal (B13267) of thiolation reagents, SATA and Traut's reagent have emerged as two of the most widely used methods for modifying primary amines. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.
At a Glance: Key Differences
| Feature | SATA (N-succinimidyl S-acetylthioacetate) | Traut's Reagent (2-iminothiolane) |
| Reaction Steps | Two-step process: 1. Acylation of amine, 2. Deprotection of thiol. | One-step process: Direct conversion of amine to sulfhydryl. |
| Thiol Group | Initially protected as a thioacetate. | Immediately available as a free sulfhydryl. |
| Deprotection | Requires hydroxylamine (B1172632) to release the free sulfhydryl.[1][2] | No deprotection step required.[2] |
| Charge Alteration | Converts a positively charged primary amine to a neutral amide. | Maintains a positive charge by converting a primary amine to an amidine.[3] |
| Stability | Modified molecule with the protected thiol is stable for storage.[2][4] | The resulting sulfhydryl group can be unstable and may recyclize.[1][5] |
| Molar Excess | Typically requires a larger molar excess due to hydrolysis of the NHS ester.[3] | Generally requires a lower molar excess due to slower hydrolysis.[3] |
Reaction Mechanisms
The fundamental difference between SATA and Traut's reagent lies in their reaction pathways.
Quantitative Performance Comparison
A study comparing the modification of the calmodulin-based polymer CCLP3 provides valuable quantitative insights into the efficiency of SATA and Traut's reagent. The protein has 26 potential modification sites (primary amines).
| Reagent | Environment | Modification Efficiency (%) | Moles of Sulfhydryl per Mole of Protein |
| Traut's Reagent | Aerobic | 11.7 | ~3.0 |
| Traut's Reagent | Anaerobic | 37.4 | ~9.7 |
| SATA | Anaerobic | 19.1 | ~5.0 |
Data summarized from a study on the modification of CCLP3.[6]
These results indicate that under anaerobic conditions, Traut's reagent can achieve a higher degree of modification compared to SATA.[6] The lower efficiency in an aerobic environment for Traut's reagent suggests a sensitivity to oxidation.
Experimental Protocols
Below are detailed, generalized protocols for protein modification using SATA and Traut's reagent. Researchers should optimize these protocols for their specific protein and application.
Protocol 1: Sulfhydryl Addition using SATA
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
SATA reagent
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5
-
Desalting columns
Workflow:
Procedure:
-
SATA Solution Preparation: Immediately before use, dissolve SATA in DMSO or DMF to a concentration of approximately 10 mg/mL.
-
Acylation Reaction: Add a 10- to 20-fold molar excess of the SATA solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted SATA using a desalting column equilibrated with PBS. The acylated protein can be stored at this stage.
-
Deprotection: To the acylated protein solution, add the Deprotection Buffer to a final hydroxylamine concentration of 0.05 M.
-
Incubation: Incubate for 2 hours at room temperature to deacetylate the protected sulfhydryl group.
-
Final Purification: Remove excess hydroxylamine and byproducts using a desalting column equilibrated with a buffer containing 5-10 mM EDTA to prevent disulfide bond formation. The resulting thiolated protein should be used immediately for downstream applications.
Protocol 2: Sulfhydryl Addition using Traut's Reagent
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7-9, containing 5-10 mM EDTA)
-
Traut's reagent (2-iminothiolane•HCl)
-
Reaction Buffer (e.g., PBS with EDTA)
-
Desalting columns
Workflow:
Procedure:
-
Traut's Reagent Solution Preparation: Immediately before use, dissolve Traut's reagent in the Reaction Buffer.
-
Thiolation Reaction: Add a 2- to 20-fold molar excess of the Traut's reagent solution to the protein solution.[3] The optimal molar ratio should be determined for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[3]
-
Purification: Remove excess, unreacted Traut's reagent using a desalting column equilibrated with the Reaction Buffer (containing EDTA).
-
Immediate Use: The resulting thiolated protein is ready for immediate use in subsequent conjugation reactions. It is crucial to use the modified protein promptly as the introduced sulfhydryl group can be unstable.[1][5]
Discussion of Key Performance Aspects
Efficiency and Molar Excess: Traut's reagent is generally more efficient, requiring a lower molar excess than SATA.[3] This is attributed to the slower hydrolysis rate of the cyclic thioimidate in Traut's reagent compared to the NHS ester of SATA.[3] The NHS ester of SATA is susceptible to hydrolysis, which competes with the desired amidation reaction, necessitating a larger excess of the reagent to drive the reaction to completion.
Stability of the Modified Product: SATA offers a significant advantage in terms of the stability of the intermediate product. The S-acetyl protected sulfhydryl group is stable, allowing for storage of the modified protein before the final deprotection step.[2][4] In contrast, the sulfhydryl group introduced by Traut's reagent is immediately free and can be unstable. Studies have shown that the initial thiol adduct formed by Traut's reagent can decay to a non-thiol product through cyclization, with the rate of decay dependent on the pKa of the modified amine.[5] This instability necessitates the immediate use of the Traut's-modified protein.
Charge and Structural Perturbation: A critical consideration is the effect of modification on the protein's native charge. SATA converts a positively charged primary amine into a neutral amide bond. This change in charge can potentially alter the protein's isoelectric point and overall structure, which may impact its biological activity.[7] Traut's reagent, on the other hand, converts the primary amine to an amidine, which retains a positive charge, thus better preserving the native charge of the protein.[3] This can be advantageous in applications where maintaining the protein's original charge distribution is crucial.
Side Reactions and Specificity: Both reagents are highly specific for primary amines at a pH range of 7-9.[1][3] However, at higher pH, Traut's reagent can also react with hydroxyl groups, albeit at a much slower rate.[3] For SATA, the primary side reaction is the hydrolysis of the NHS ester, which deactivates the reagent.
Conclusion and Recommendations
The choice between SATA and Traut's reagent is not a one-size-fits-all decision and depends heavily on the specific requirements of the experiment.
Choose SATA when:
-
The modified protein needs to be stored before the final conjugation step.
-
A neutral amide linkage is desired or its effect on protein function is known to be minimal.
-
A well-established, two-step protocol is preferred.
Choose Traut's reagent when:
-
A one-step, direct thiolation is desired for simplicity and speed.[2]
-
Preserving the positive charge of the modified amine is critical for maintaining protein function.
-
The thiolated protein can be used immediately in the subsequent reaction.
-
A higher degree of modification is desired, and the reaction can be performed under anaerobic conditions to maximize yield.
For any new protein, it is highly recommended to perform a pilot experiment to determine the optimal molar ratio of the reagent and to assess the impact of the modification on the protein's stability and biological activity. By carefully considering the factors outlined in this guide, researchers can make an informed decision to achieve successful and reproducible sulfhydryl addition for their bioconjugation needs.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. A Simple Bioconjugate Attachment Protocol for Use in Single Molecule Force Spectroscopy Experiments Based on Mixed Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 제품 [insung.net]
- 5. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Covalent Modification Of Recombinant Protein With Reactive Thiols" by Sawyer Dulaney and Bailey Taylor [egrove.olemiss.edu]
- 7. US5322678A - Alteration of pharmacokinetics of proteins by charge modification - Google Patents [patents.google.com]
Advantages of using SATA over SPDP for introducing thiols.
A Comparative Guide to Thiol Introduction: SATA vs. SPDP
In the realm of bioconjugation, the introduction of thiol (-SH) groups onto proteins and other biomolecules is a critical step for creating stable and functional conjugates, including antibody-drug conjugates (ADCs). Among the various reagents available for this purpose, N-succinimidyl S-acetylthioacetate (SATA) and N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) are two of the most widely utilized. This guide provides a detailed comparison of these two reagents, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective advantages, supported by experimental data and protocols.
Core Comparison: SATA's Controlled Thiolation vs. SPDP's Versatility
The primary distinction between SATA and SPDP lies in their mechanism of thiol introduction and the nature of the resulting modification. SATA introduces a protected thiol group in the form of an acetylthioester, which requires a subsequent deprotection step to generate the free, reactive thiol. This two-step process offers a significant advantage in terms of control and stability. In contrast, SPDP introduces a pyridyldithio group, which can either react directly with an existing thiol to form a disulfide bond or be reduced to expose a free thiol. This versatility makes SPDP a powerful tool for various conjugation strategies.
| Feature | SATA (N-succinimidyl S-acetylthioacetate) | SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) |
| Reaction Target | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Introduced Group | Acetyl-protected sulfhydryl (-S-COCH₃) | Pyridyldithio group (-S-S-Pyridine) |
| Thiol Generation | Two-step: 1. Acylation, 2. Deacetylation with hydroxylamine (B1172632) | One-step (for disulfide formation) or Two-step (for free thiol): 1. Acylation, 2. Reduction with DTT or TCEP |
| Control over Thiol Reactivity | High: Thiol remains protected until deacetylation, preventing premature oxidation or side reactions.[1][2] | Moderate: The pyridyldithio group is reactive towards thiols. |
| Quantification | Indirectly, after deprotection, using reagents like Ellman's reagent.[1] | Direct: Reduction releases pyridine-2-thione, a chromophore that can be measured at 343 nm to quantify incorporated groups.[3] |
| Stability of Intermediate | High: The S-acetyl group is stable, allowing for storage of the modified molecule.[1][4] | Moderate: Disulfide bonds can be susceptible to reducing agents. |
| Cleavability of Final Linkage | N/A (forms a stable thioether bond in subsequent reactions) | The resulting disulfide bond is cleavable with reducing agents.[5] |
| Primary Advantage | Controlled, staged introduction of a free thiol. | Versatility in conjugation (disulfide bond formation or free thiol generation) and built-in quantification. |
Quantitative Data on Thiol Incorporation
A key consideration when choosing a thiolation reagent is its efficiency. The following data, extracted from manufacturer's literature, provides insight into the level of sulfhydryl incorporation achievable with SATA.
Table 1: Effect of Varying Molar Ratios of SATA on Sulfhydryl Incorporation onto Bovine Serum Albumin (BSA) [1]
| Molar Ratio of SATA to Protein | Moles of Sulfhydryls Incorporated per Mole of BSA |
| 25:1 | 21.16 |
| 50:1 | 23.60 |
| 100:1 | 29.37 |
| 250:1 | 32.65 |
Reaction Mechanisms and Workflows
The distinct chemical pathways of SATA and SPDP dictate their experimental workflows.
SATA Signaling Pathway
Caption: SATA reaction pathway for protein thiolation.
SPDP Signaling Pathway
Caption: SPDP reaction pathways for thiolation and disulfide conjugation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for protein modification using SATA and SPDP.
Protocol 1: Thiolation of IgG with SATA
Materials:
-
Human IgG solution (2-10 mg/mL in 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5)
-
SATA solution (55 mM in DMSO)
-
Deacetylation Solution (0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5)
-
Desalting columns
Procedure:
-
Acylation: To 1.0 mL of the IgG solution, add 10 µL of the SATA solution. Incubate at room temperature for 30 minutes.[1]
-
Purification: Remove excess SATA and by-products using a desalting column equilibrated with reaction buffer.
-
Deacetylation: To the SATA-modified IgG, add 100 µL of the Deacetylation Solution. Incubate for 2 hours at room temperature.[1]
-
Final Purification: Purify the thiolated IgG from hydroxylamine using a desalting column equilibrated with reaction buffer containing 10 mM EDTA to minimize disulfide bond formation. The purified protein is ready for subsequent conjugation.[1]
Protocol 2: Thiolation of a Protein with SPDP
Materials:
-
Protein solution (2-5 mg/mL in PBS with 1 mM EDTA, pH 7.5)
-
SPDP solution (20 mM in DMSO or DMF)
-
Reducing Agent (e.g., 50 mM DTT or TCEP solution)
-
Desalting columns
Procedure:
-
Acylation: To 1 mL of the protein solution, add 25 µL of the 20 mM SPDP solution. Incubate for 30-60 minutes at room temperature.[5]
-
Purification: Remove excess SPDP and by-products using a desalting column equilibrated with PBS-EDTA.
-
Reduction (to generate a free thiol): Add the reducing agent to the SPDP-modified protein and incubate for 30 minutes.
-
Final Purification: Desalt the protein to remove the reducing agent. The resulting sulfhydryl-modified protein is ready for use.
Logical Comparison of Advantages
The choice between SATA and SPDP often depends on the specific requirements of the conjugation experiment.
Caption: Decision-making workflow for choosing between SATA and SPDP.
Conclusion
Both SATA and SPDP are highly effective reagents for introducing thiol groups into biomolecules. The choice between them should be guided by the specific experimental goals.
-
Choose SATA when: The primary objective is to introduce a free thiol with a high degree of control over its reactivity. The ability to store the protected intermediate is a significant advantage for multi-step conjugation procedures.
-
Choose SPDP when: Versatility is key. The ability to directly form a cleavable disulfide bond or to generate a free thiol, coupled with the convenient method for quantifying the extent of modification, makes SPDP a powerful tool for a wide range of applications, including the development of ADCs with cleavable linkers.
By carefully considering the advantages and workflows of each reagent, researchers can select the optimal tool for their bioconjugation needs, leading to more efficient and reproducible outcomes.
References
A Researcher's Guide to the Characterization of SATA-Protein Conjugates: An HPLC-Centric Comparative Analysis
For researchers, scientists, and drug development professionals, the precise characterization of protein conjugates is paramount to ensuring efficacy, safety, and batch-to-batch consistency. The covalent modification of proteins with N-succinimidyl-S-acetylthioacetate (SATA) is a widely used method to introduce protected sulfhydryl groups, enabling the subsequent conjugation of small molecules, peptides, or other proteins. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of these conjugates, offering a suite of methods to assess purity, determine the extent of modification, and detect aggregation. This guide provides a comprehensive comparison of various HPLC-based methods with alternative techniques, supported by detailed experimental protocols and data presented for objective evaluation.
Comparative Analysis of Characterization Techniques
The choice of analytical method for characterizing SATA-protein conjugates depends on the specific information required. While HPLC offers a range of solutions, other techniques provide complementary data. The following table summarizes the key performance characteristics of commonly used methods.
| Technique | Principle | Information Provided | Resolution | Sensitivity | Typical Analysis Time | Key Advantages | Key Disadvantages |
| RP-HPLC | Separation based on hydrophobicity. | Purity, determination of conjugation, quantification of conjugate species. | High | High (ng range) | 20-60 min | Robust, high resolution, compatible with MS. | Denaturing conditions, may not be suitable for all proteins. |
| SEC-HPLC | Separation based on hydrodynamic radius (size). | Detection and quantification of aggregates, monomers, and fragments.[1][2][3] | Moderate | Moderate | 15-30 min | Non-denaturing, preserves native structure.[2] | Limited resolution for species of similar size. |
| HIC-HPLC | Separation based on hydrophobicity under non-denaturing conditions. | Drug-to-Antibody Ratio (DAR), quantification of different conjugate species.[4][5][6][7] | High | Moderate | 30-60 min | Non-denaturing, separates based on the degree of conjugation.[4][5] | Can be sensitive to buffer conditions, not always MS-compatible.[5] |
| IEX-HPLC | Separation based on surface charge. | Analysis of charge variants resulting from conjugation. | High | High | 30-60 min | Non-denaturing, highly sensitive to charge differences. | Method development can be complex. |
| SDS-PAGE | Electrophoretic separation based on molecular weight. | Estimation of molecular weight, initial assessment of conjugation success and purity.[8][9] | Low to Moderate | Moderate (ng-µg range) | 1-2 hours | Simple, inexpensive, widely accessible.[8] | Low resolution, provides only an estimate of MW, denaturing.[8][9] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Precise molecular weight of conjugate, confirmation of conjugation, identification of modification sites. | Very High | Very High (fmol-amol range) | 5-20 min | Unambiguous mass determination, detailed structural information.[10] | Can be complex to interpret for heterogeneous mixtures, requires specialized equipment. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization of SATA-protein conjugates. Below are representative protocols for the key HPLC and alternative techniques.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity and Conjugation Assessment
Objective: To separate the SATA-protein conjugate from the unconjugated protein and other impurities based on differences in hydrophobicity.
Materials:
-
Column: C4 or C8 reversed-phase column with a wide pore size (e.g., 300 Å) is recommended for proteins.[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dilute the SATA-protein conjugate and the unconjugated protein control to a concentration of 1 mg/mL in Mobile Phase A.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution:
-
5-15% B over 1 minute
-
15-50% B over 20 minutes
-
50-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B over 1 minute and re-equilibrate.
-
-
Detection: Monitor the absorbance at 280 nm and 214 nm.
-
Analysis: The SATA-protein conjugate will typically elute later than the unconjugated protein due to the increased hydrophobicity from the SATA modification. The degree of separation and the relative peak areas can be used to assess the extent of conjugation and purity.
Protocol 2: Size-Exclusion HPLC (SEC-HPLC) for Aggregate Analysis
Objective: To separate and quantify aggregates, monomers, and fragments of the SATA-protein conjugate based on their size in solution.[1][2][3]
Materials:
-
Column: A silica-based SEC column with a pore size appropriate for the molecular weight of the protein conjugate (e.g., 300 Å for monoclonal antibodies).
-
Mobile Phase: A buffered saline solution, such as 150 mM sodium phosphate, pH 7.0.
-
HPLC System: An HPLC or UHPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dilute the SATA-protein conjugate to a concentration of 1-2 mg/mL in the mobile phase.
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Injection: Inject 20-50 µL of the prepared sample.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate for a duration sufficient to allow all species to elute (typically 20-30 minutes).
-
Detection: Monitor the absorbance at 280 nm.
-
Analysis: Aggregates will elute first, followed by the monomer, and then any smaller fragments. Peak areas are used to quantify the relative amounts of each species.
Protocol 3: Hydrophobic Interaction Chromatography (HIC-HPLC) for Drug-to-Antibody Ratio (DAR) Determination
Objective: To separate conjugate species with different numbers of attached SATA molecules (and subsequently conjugated drugs) based on subtle differences in hydrophobicity under non-denaturing conditions.[4][5]
Materials:
-
Column: A HIC column with a butyl or phenyl stationary phase.
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
HPLC System: An HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dilute the SATA-protein conjugate to 1 mg/mL in Mobile Phase A.
-
Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Injection: Inject 20-50 µL of the sample.
-
Gradient Elution:
-
0-100% B over 30-45 minutes.
-
-
Detection: Monitor the absorbance at 280 nm.
-
Analysis: Species with a higher degree of conjugation (more SATA molecules) are more hydrophobic and will elute later. The weighted average of the peak areas for each species can be used to calculate the average DAR.[4]
Protocol 4: SDS-PAGE for Initial Conjugation Assessment
Objective: To provide a rapid, qualitative assessment of the success of the conjugation reaction by observing a shift in molecular weight.[8]
Materials:
-
Precast or hand-cast polyacrylamide gels (appropriate percentage for the protein size).
-
SDS-PAGE running buffer.
-
Sample loading buffer (with and without a reducing agent like DTT or β-mercaptoethanol).
-
Protein molecular weight standards.
-
Coomassie Brilliant Blue or silver stain.
-
Electrophoresis apparatus and power supply.
Procedure:
-
Sample Preparation: Mix the SATA-protein conjugate, unconjugated protein control, and molecular weight standards with sample loading buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Loading: Load 10-20 µL of each sample into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour, followed by destaining until the protein bands are clearly visible against a clear background. For higher sensitivity, silver staining can be used.[12]
-
Analysis: A successful conjugation will result in a new band on the gel with a higher apparent molecular weight than the unconjugated protein. The intensity of the band corresponding to the unconjugated protein should decrease.
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for SATA-protein conjugation and characterization.
Caption: Logical comparison of methods for SATA-protein conjugate analysis.
References
- 1. Studying aggregation and degradation over time with SEC | Separation Science [sepscience.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ymc.eu [ymc.eu]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Advantages and Disadvantages of SDS-PAGE for Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Protein analysis SDS PAGE [qiagen.com]
Validating Protein Modification: A Guide to Quantifying Free Sulfhydryls After SATA Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation, the introduction of sulfhydryl groups to proteins via N-Succinimidyl S-acetylthioacetate (SATA) is a cornerstone technique. This guide provides a comprehensive comparison of methods to validate the successful deprotection of these newly introduced thiols, ensuring readiness for subsequent conjugation steps. We present detailed experimental protocols and performance data for the most common validation techniques.
The modification of proteins with SATA introduces a protected thioacetyl group by reacting with primary amines, such as the side chain of lysine (B10760008) residues.[1][2][3] This allows for the stable storage of the modified protein.[3] For the sulfhydryl group to become available for conjugation, a deprotection step, typically involving hydroxylamine, is required to remove the acetyl protecting group and expose the free thiol (-SH).[1][3] Validating the efficiency of this deprotection is critical for successful downstream applications, such as antibody-drug conjugation or protein immobilization.
Comparative Analysis of Sulfhydryl Quantification Methods
Several methods are available to quantify the number of free sulfhydryls on a protein. The choice of method depends on the required sensitivity, the availability of specialized equipment, and whether information about the location of the sulfhydryl is needed. The most common techniques are Ellman's assay, fluorescent-based assays, and mass spectrometry.
| Feature | Ellman's Assay (DTNB) | Fluorescent-Based Assays (e.g., Maleimide (B117702) Dyes) | Mass Spectrometry |
| Principle | Colorimetric detection of a reaction product.[4] | Covalent labeling of thiols with a fluorescent probe.[5][6] | Measurement of mass shift after labeling.[1][7] |
| Sensitivity | Micromolar (µM) range.[8][9] | Nanomolar (nM) to picomolar (pM) range.[8][9] | High; can detect low percentages of free sulfhydryls.[1][2] |
| Specificity | Reacts with accessible free thiols.[10] | Highly specific for thiols.[10] | Highly specific; can identify the exact location of modification.[1][7] |
| Equipment | Spectrophotometer.[10] | Fluorescence microplate reader or spectrofluorometer.[10] | Mass spectrometer (e.g., ESI-MS, MALDI-MS).[7] |
| Throughput | High; suitable for 96-well plates.[10] | High; suitable for 96-well plates.[10] | Lower; sample preparation can be more involved. |
| Key Advantages | Simple, rapid, and cost-effective.[10] | High sensitivity.[8][9] | Provides precise location of free sulfhydryls; no standard curve needed.[1] |
| Key Disadvantages | Lower sensitivity; potential interference from other nucleophiles.[9] | Higher cost; potential for fluorescence quenching.[9] | Requires specialized and expensive equipment; lower throughput. |
Experimental Workflows and Protocols
A generalized workflow for SATA modification and subsequent validation involves the initial reaction of the protein with SATA, removal of excess reagent, deprotection with hydroxylamine, and finally, quantification of the exposed free sulfhydryls.
Figure 1. Overall workflow for SATA modification and validation.
Detailed Experimental Protocol: Ellman's Assay
Ellman's assay is the most widely used method for quantifying free sulfhydryl groups due to its simplicity and accessibility.[4] The assay relies on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with a free sulfhydryl group, which produces the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion that can be quantified by measuring its absorbance at 412 nm.[4][11]
Figure 2. Experimental workflow for Ellman's Assay.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Sulfhydryl Standard: L-cysteine hydrochloride monohydrate.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare Cysteine Standards:
-
Prepare a stock solution of L-cysteine (e.g., 1.5 mM) in the Reaction Buffer.
-
Perform serial dilutions to create a standard curve with a range of concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).
-
-
Sample Preparation:
-
Ensure the SATA-modified and deprotected protein is in a compatible buffer (e.g., through dialysis or buffer exchange). The buffer should not contain any thiol-containing compounds.
-
-
Assay:
-
For each standard and protein sample, prepare a reaction mixture. For a 1 mL final volume in a cuvette:
-
800 µL Reaction Buffer
-
100 µL DTNB Solution
-
100 µL of standard or protein sample
-
-
For the blank, use 100 µL of Reaction Buffer instead of the sample.
-
Mix well and incubate at room temperature for 15 minutes.[5]
-
-
Measurement:
-
Measure the absorbance of each sample and standard at 412 nm.
-
Subtract the absorbance of the blank from all readings.
-
-
Calculation:
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of free sulfhydryls in the protein sample by interpolating its absorbance value on the standard curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette, and c is the molar concentration.[12]
-
Conclusion
The validation of free sulfhydryl groups after SATA modification is a critical quality control step in bioconjugation workflows. While Ellman's assay provides a rapid and cost-effective method for routine quantification, fluorescent probes and mass spectrometry offer significantly higher sensitivity and more detailed information, respectively.[2][8] The choice of method should be guided by the specific requirements of the research, including the amount of protein available, the desired level of sensitivity, and the need for structural information. The protocols and comparative data presented here serve as a guide for researchers to make informed decisions for validating their SATA-modified proteins.
References
- 1. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Free Sulfhydryl Analysis - Creative Proteomics [creative-proteomics.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. Mass Spectrometry-Based Method for Detection and Identification of Free Thiol Groups in Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Guide to N-Succinimidyl-S-acetylthioacetate (SATA) and S-acetylthiopropionic acid (SATP) for Protein Modification
For researchers, scientists, and drug development professionals, the introduction of sulfhydryl groups into proteins is a critical step for various applications, including the development of antibody-drug conjugates (ADCs), protein immobilization, and the study of protein-protein interactions. N-Succinimidyl-S-acetylthioacetate (SATA) and its analog, S-acetylthiopropionic acid (SATP), are two widely used reagents for this purpose. Both reagents enable the conversion of primary amines, such as those on lysine (B10760008) residues, into protected thiols, which can then be deprotected to yield a reactive sulfhydryl group. This guide provides an objective comparison of SATA and SATP, supported by available experimental data and detailed protocols, to aid in the selection of the appropriate reagent for specific research needs.
Overview and Key Differences
SATA and SATP are both N-hydroxysuccinimide (NHS) esters of S-acetylated short-chain carboxylic acids.[1] The NHS ester reacts with primary amines on a protein to form a stable amide bond, while the acetyl group protects the sulfhydryl from premature reaction.[1] The key distinction between SATA and SATP lies in the length of their spacer arms. SATA has a shorter spacer arm of 2.8 Å, whereas SATP possesses a longer spacer arm of 4.1 Å.[2] This difference in spacer length can influence the accessibility of the introduced sulfhydryl group and the overall properties of the final conjugate.
While both reagents function through the same chemical mechanism, direct head-to-head quantitative comparisons of their performance in terms of reaction efficiency and impact on protein function are not extensively available in peer-reviewed literature. The choice between SATA and SATP often depends on the specific application and the desired distance between the protein and the molecule to be conjugated.
Data Presentation
Table 1: Physicochemical Properties of SATA and SATP
| Feature | This compound (SATA) | S-acetylthiopropionic acid (SATP) |
| Molecular Weight | 231.23 g/mol | 245.25 g/mol |
| Spacer Arm Length | 2.8 Å | 4.1 Å[2] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Introduced Functional Group | Protected sulfhydryl (-SH) | Protected sulfhydryl (-SH) |
Table 2: Effect of Molar Ratio of SATA on Sulfhydryl Incorporation in Bovine Serum Albumin (BSA) [1]
| Molar Ratio of SATA to BSA | Moles of Sulfhydryls Incorporated per Mole of BSA |
| 25:1 | 21.16 |
| 50:1 | 23.60 |
| 100:1 | 29.37 |
| 250:1 | 32.65 |
This data indicates that increasing the molar excess of SATA leads to a higher degree of sulfhydryl incorporation, although with diminishing efficiency.[1] A similar trend can be expected for SATP, though specific data is not available.
Experimental Protocols
The following protocols provide a general framework for protein modification using SATA or SATP. The procedures are nearly identical for both reagents due to their shared reactive chemistry.[1]
Protocol 1: Protein Modification with SATA or SATP
Materials:
-
Protein to be modified
-
SATA or SATP reagent
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5[1]
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3]
-
Desalting column
Procedure:
-
Prepare a protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer.[1]
-
Immediately before use, dissolve SATA or SATP in DMSO or DMF to a concentration of approximately 55 mM (e.g., 6-8 mg in 0.5 mL).[1]
-
Add the SATA or SATP solution to the protein solution at a desired molar excess. A 9:1 molar ratio of reagent to protein is a common starting point.[1]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[3]
-
Remove the excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.[1]
Protocol 2: Deprotection of Acetylated Sulfhydryl Groups
Materials:
-
SATA- or SATP-modified protein
-
Deacetylation Solution: 0.5 M Hydroxylamine (B1172632), 25 mM EDTA in Reaction Buffer, pH 7.2-7.5[1]
-
Desalting column
-
Reaction Buffer containing 10 mM EDTA
Procedure:
-
To the solution of the modified protein, add the Deacetylation Solution. A common ratio is 100 µL of Deacetylation Solution per 1 mL of modified protein solution.[1]
-
Incubate the reaction for 2 hours at room temperature.[1]
-
Purify the sulfhydryl-modified protein from the hydroxylamine and other small molecules using a desalting column equilibrated with Reaction Buffer containing 10 mM EDTA to minimize disulfide bond formation.[1]
-
The resulting protein with free sulfhydryl groups is now ready for subsequent conjugation reactions.
Mandatory Visualization
References
The Guardian of Reactivity: A Comparative Guide to Protected Sulfhydryl Groups in Multi-Step Conjugations
For researchers, scientists, and drug development professionals navigating the complexities of multi-step bioconjugation, ensuring the specific and efficient formation of desired molecular constructs is paramount. The sulfhydryl group of cysteine residues is a prime target for covalent modification due to its high nucleophilicity. However, its inherent reactivity can be a double-edged sword, leading to undesired side reactions in complex, multi-step synthetic schemes. This guide provides an objective comparison of conjugation strategies employing protected versus unprotected sulfhydryl groups, supported by experimental data and detailed methodologies, to illuminate the advantages of a protected approach in achieving high-yield, well-defined bioconjugates.
The Challenge of the Free Sulfhydryl Group
In multi-step conjugations, a free, unprotected sulfhydryl group is susceptible to a variety of undesirable reactions that can compromise the final product's homogeneity, stability, and function. These challenges include:
-
Dimerization: Free thiols can readily oxidize to form disulfide bonds, leading to unwanted homodimers of the protein or peptide.
-
Nonspecific Reactions: In the presence of multiple reactive species, the highly nucleophilic thiol can react prematurely or with unintended partners.
-
Instability of Linkages: While maleimide (B117702) chemistry is widely used for thiol-specific conjugation, the resulting thioether bond can be unstable under physiological conditions, prone to a retro-Michael reaction that leads to dissociation of the conjugate.[1][2]
Protecting the sulfhydryl group masks its reactivity, allowing for controlled, sequential conjugations. This "guardian" of reactivity can be removed at a specific step to reveal the thiol for its intended reaction, a strategy known as orthogonal protection.[3]
Performance Comparison: Protected vs. Unprotected Sulfhydryl Conjugation
The primary advantage of using a protected sulfhydryl group is the ability to control the timing and specificity of the conjugation reaction, which is critical in a multi-step process. This control translates to higher yields of the desired product and a more homogeneous final conjugate.
| Parameter | Unprotected Sulfhydryl Approach | Protected Sulfhydryl Approach | Rationale & References |
| Reaction Specificity | Lower in multi-step reactions due to potential side reactions of the free thiol. | High, as the protected thiol is unreactive until the deprotection step. | Protecting groups prevent off-target and undesired disulfide formation.[3] |
| Yield of Final Product | Often lower due to the formation of byproducts and loss of starting material. | Generally higher due to the prevention of side reactions and controlled reaction sequence. | Orthogonal protection strategies are critical for achieving high yields in the synthesis of complex molecules. |
| Homogeneity of Conjugate | Lower, with potential for a mixture of products including dimers and mis-conjugated species. | High, leading to a well-defined product with a specific drug-to-antibody ratio (DAR) in ADCs, for example. | Site-specific conjugation to engineered cysteines often employs protection strategies to achieve homogeneity.[4][5] |
| Process Complexity | Seemingly simpler, but may require extensive purification to remove unwanted products. | Involves additional protection and deprotection steps, but can simplify purification. | The added steps of protection and deprotection must be high-yielding to be efficient. |
| Stability of Intermediate | Lower, as the free thiol can degrade or react over time. | High, as the protected thiol is stable to storage and handling.[6] | S-acetyl protected molecules can be stored indefinitely before deprotection.[6] |
Experimental Protocols
Key Experiment 1: Introduction of a Protected Sulfhydryl Group using SATA
This protocol describes the introduction of a protected sulfhydryl group onto a protein using N-succinimidyl S-acetylthioacetate (SATA), which reacts with primary amines (e.g., lysine (B10760008) residues).[6]
Materials:
-
Protein solution (2-10 mg/mL in 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5)
-
SATA solution (dissolved in DMSO)
-
Deacetylation solution (0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Acetylation: Add a 10-fold molar excess of SATA solution to the protein solution. Incubate for 30 minutes at room temperature.
-
Removal of Excess SATA (Optional for storage): If the S-acetylated protein is to be stored, remove excess SATA using a desalting column. The S-acetylated protein is stable and can be stored at -20°C.[6]
-
Deprotection: To generate the free sulfhydryl group, add 1/10th volume of the Deacetylation Solution to the S-acetylated protein solution. Incubate for 2 hours at room temperature.[6]
-
Purification: Immediately purify the protein with the now free sulfhydryl group using a desalting column equilibrated with a buffer containing 10 mM EDTA to prevent disulfide bond formation.
Key Experiment 2: Sequential Multi-Drug Antibody-Drug Conjugate (ADC) Synthesis using Orthogonal Cysteine Protection
This protocol is a condensed representation of a multi-step ADC synthesis where two different drugs are conjugated to specific cysteine residues using orthogonal protecting groups. This example highlights the power of protected sulfhydryl chemistry in creating complex, homogeneous bioconjugates.[7]
Materials:
-
Antibody with engineered cysteines, some protected with an acetamidomethyl (Acm) group and others as a disulfide.
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Drug-linker 1 (maleimide-functionalized)
-
Mercury(II) acetate
-
Thiol-functionalized resin
-
Drug-linker 2 (maleimide-functionalized)
Procedure:
-
First Deprotection and Conjugation:
-
Reduce the disulfide-protected cysteines to free thiols using TCEP.
-
Conjugate the newly exposed thiols with Drug-linker 1.
-
-
Second Deprotection:
-
Second Conjugation:
-
Conjugate the newly deprotected thiols with Drug-linker 2.
-
-
Purification: Purify the final dual-drug ADC using standard chromatographic techniques.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize the experimental workflows and the logical advantages of using protected sulfhydryl groups.
Caption: Workflow for conjugation with an unprotected sulfhydryl group.
Caption: Workflow for conjugation with a protected sulfhydryl group.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Orthogonal Cysteine Protection Enables Homogeneous Multi‐Drug Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Efficiency of SATA Modification on Specific Lysine Residues: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. The introduction of sulfhydryl groups onto proteins via lysine (B10760008) residue modification is a common strategy for enabling conjugation with other molecules, such as drugs, probes, or other proteins. N-Succinimidyl S-acetylthioacetate (SATA) is a widely used reagent for this purpose. This guide provides a comprehensive comparison of methods to determine the efficiency of SATA modification on specific lysine residues, alongside alternative approaches, supported by experimental data and detailed protocols.
Comparison of Lysine Modification Reagents
The choice of reagent for introducing sulfhydryl groups can significantly impact the efficiency and specificity of the modification. Here, we compare SATA with two common alternatives: Traut's Reagent (2-iminothiolane) and SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate).
| Feature | SATA (N-Succinimidyl S-acetylthioacetate) | Traut's Reagent (2-iminothiolane) | SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) |
| Reaction Target | Primary amines (e.g., ε-amino group of lysine) | Primary amines | Primary amines |
| Reaction Product | Protected sulfhydryl (requires deprotection) | Free sulfhydryl | Dithiol-reactive group (forms a disulfide bond) |
| Reaction Steps | 2 (Modification and Deprotection) | 1 (Direct modification) | 1 (Direct modification) |
| Control over Sulfhydryl Reactivity | High (sulfhydryl is protected until needed) | Low (sulfhydryl is immediately reactive) | Moderate (disulfide bond can be cleaved) |
| Potential for Disulfide Formation | Low during storage, possible after deprotection | High, immediately upon modification | Forms a disulfide bond as part of the reaction |
| Typical Molar Excess (Reagent:Protein) | 10-20 fold[1] | Varies, often lower than NHS esters | 10-20 fold |
| Reaction pH | 7.0-8.2[1] | ~8.0 | 7.0-8.0 |
Experimental Protocols
Accurate determination of modification efficiency relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: Protein Modification with SATA
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5
-
SATA reagent
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Deprotection solution: 0.5 M Hydroxylamine, 25 mM EDTA in buffer, pH 7.2-7.5
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
SATA Solution Preparation: Immediately before use, dissolve SATA in DMSO or DMF to a concentration of ~50 mM.
-
Modification Reaction: Add a 10- to 20-fold molar excess of the SATA solution to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess SATA: Remove unreacted SATA using a desalting column equilibrated with the reaction buffer.
-
Deprotection: Add the deprotection solution to the SATA-modified protein. Incubate for 2 hours at room temperature to expose the free sulfhydryl group.
-
Removal of Deprotection Reagents: Purify the sulfhydryl-modified protein using a desalting column equilibrated with a buffer containing 5-10 mM EDTA to prevent disulfide bond formation.
Protocol 2: Quantification of Sulfhydryl Groups using Ellman's Assay
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or N-acetylcysteine (for standard curve)
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of cysteine or N-acetylcysteine in the reaction buffer.
-
Ellman's Reagent Solution: Prepare a 4 mg/mL solution of DTNB in the reaction buffer.
-
Reaction: To a known volume of the standard or the sulfhydryl-modified protein sample, add the Ellman's Reagent solution. Incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance of the solution at 412 nm.
-
Calculation: Determine the concentration of sulfhydryl groups in the protein sample by comparing its absorbance to the standard curve. The number of sulfhydryl groups per protein molecule can be calculated using the protein concentration.
Protocol 3: Site-Specific Modification Efficiency by Mass Spectrometry
Materials:
-
SATA-modified protein
-
Trypsin (mass spectrometry grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Denaturation and Reduction: Denature the protein sample in 8 M urea, followed by reduction of disulfide bonds with DTT.
-
Alkylation: Alkylate cysteine residues with IAA to prevent disulfide bond reformation.
-
Tryptic Digestion: Dilute the sample to reduce the urea concentration and digest the protein with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis:
-
Identify peptides containing lysine residues.
-
Search for peptides with a mass shift corresponding to the SATA modification (after deprotection, this results in the addition of a thioacetyl group, which is then cleaved to a sulfhydryl, but for analysis of the initial modification, the acetylated thiol is observed).
-
Calculate the modification efficiency for a specific lysine residue by comparing the peak intensity of the modified peptide to the sum of the intensities of the modified and unmodified peptides.[2][3][4]
-
Visualizing Workflows and Pathways
Experimental Workflow for Determining SATA Modification Efficiency
References
Comparative stability of molecules modified with SATA versus other thiolating reagents.
In the realm of bioconjugation, the introduction of sulfhydryl groups to molecules such as proteins, antibodies, and peptides is a critical step for creating stable and functional conjugates for research, diagnostics, and therapeutic development. The choice of thiolating reagent significantly impacts the stability of the resulting modified molecule. This guide provides a detailed comparison of the stability of molecules modified with N-succinimidyl S-acetylthioacetate (SATA) versus other common thiolating reagents, supported by experimental data and protocols.
Introduction to Thiolating Reagents
Thiolation, the process of introducing a sulfhydryl (-SH) group, is a fundamental technique in bioconjugation. It allows for the specific and covalent linkage of molecules through stable thioether bonds or cleavable disulfide bonds. The most commonly used thiolating reagents react with primary amines, such as the side chain of lysine (B10760008) residues in proteins. This guide focuses on three widely used reagents:
-
SATA (N-succinimidyl S-acetylthioacetate): Introduces a protected sulfhydryl group in the form of an S-acetylthioacetate. A subsequent deprotection step is required to expose the free thiol.
-
Traut's Reagent (2-iminothiolane): Directly introduces a free sulfhydryl group by reacting with a primary amine.
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): Introduces a pyridyldithio group, which can then react with a free thiol to form a cleavable disulfide bond.
The stability of the modified molecule is paramount, as premature loss of the thiol group or cleavage of the resulting linkage can lead to inactive conjugates and unreliable experimental results.
Comparative Stability Analysis
The stability of a thiolated molecule can be assessed at two stages: the stability of the introduced thiol or protected thiol group itself, and the stability of the final linkage formed after conjugation (e.g., a thioether or disulfide bond).
Stability of the Thiolating Reagent and the Initial Modification
| Reagent | Moiety Introduced | Stability of Reagent in Solution | Stability of Initial Modification | Key Considerations |
| SATA | S-acetylthioacetate (protected thiol) | Moisture-sensitive; fresh solution recommended.[1] | The S-acetyl group is stable, allowing for storage of the modified molecule.[2][3] | Requires a separate deprotection step with hydroxylamine (B1172632), which can affect protein integrity. |
| Traut's Reagent | Free Thiol | Stable in acidic and neutral buffers.[4] | The initial 4-mercaptobutyramidine (B48686) adduct is unstable and can cyclize to a non-thiol product.[5][6][7] | The half-life of the thiol adduct is pH and temperature-dependent. Immediate use or capping of the thiol is recommended.[5] |
| SPDP | Pyridyldithio | NHS-ester is pH-sensitive (hydrolyzes at high pH).[8][9] | The pyridyldithio group is stable and ready for reaction with a thiol. | The resulting disulfide bond is cleavable. |
Stability of the Final Conjugate Linkage
The choice of thiolating reagent often dictates the type of linkage formed in the final conjugate. When a free thiol (from deprotected SATA or Traut's reagent) is reacted with a maleimide-functionalized molecule, a stable thioether bond is formed. When an SPDP-modified molecule reacts with a thiol, a disulfide bond is created.
| Linkage Type | Formed From | Stability Characteristics | Factors Influencing Stability |
| Thioether Bond | Thiol + Maleimide | Generally considered stable and non-reducible.[10] | Can undergo a retro-Michael reaction, leading to cleavage.[5][11][12][13][14][15][16][17] Stability is enhanced by hydrolysis of the succinimide (B58015) ring.[11][12] |
| Disulfide Bond | Thiol + Pyridyldithio (from SPDP) | Cleavable by reducing agents (e.g., DTT, TCEP).[8][9] | The rate of reduction can be influenced by steric hindrance around the bond and the choice of reducing agent. |
Experimental Protocols
General Protocol for Thiolation of Proteins with SATA
This protocol describes the introduction of a protected sulfhydryl group onto a protein using SATA, followed by deprotection to generate a free thiol.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
SATA (N-succinimidyl S-acetylthioacetate)
-
Anhydrous DMSO or DMF
-
Hydroxylamine•HCl
-
EDTA
-
Desalting column
Procedure:
-
SATA Solution Preparation: Immediately before use, dissolve SATA in anhydrous DMSO or DMF to a concentration of ~50 mM.
-
Thiolation Reaction: Add a 10- to 20-fold molar excess of the SATA solution to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Reagent: Remove excess, non-reacted SATA using a desalting column equilibrated with PBS, pH 7.2-7.5. The SATA-modified protein can be stored at this point.
-
Deprotection (Deacetylation): To generate the free thiol, add a solution of 0.5 M hydroxylamine, 25 mM EDTA, pH 7.5 to the SATA-modified protein. Incubate for 2 hours at room temperature.
-
Removal of Deprotection Reagent: Remove excess hydroxylamine and byproducts using a desalting column equilibrated with a suitable buffer for the downstream application.
General Protocol for Thiolation of Proteins with Traut's Reagent
This protocol describes the direct introduction of a free sulfhydryl group onto a protein using Traut's Reagent.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.0-8.0)
-
Traut's Reagent (2-iminothiolane•HCl)
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 8.0)
-
Desalting column
Procedure:
-
Traut's Reagent Solution Preparation: Dissolve Traut's Reagent in the reaction buffer immediately before use.
-
Thiolation Reaction: Add a 10- to 20-fold molar excess of the Traut's Reagent solution to the protein solution. Incubate for 60 minutes at room temperature.
-
Removal of Excess Reagent: Immediately remove excess, non-reacted Traut's Reagent using a desalting column equilibrated with the reaction buffer.
-
Downstream Application: Use the thiolated protein immediately in the subsequent conjugation step to prevent the loss of the sulfhydryl group due to cyclization.[5][6][7]
Quantification of Thiolation: Ellman's Assay
The number of incorporated sulfhydryl groups can be determined using Ellman's Reagent (DTNB).
Materials:
-
Thiolated protein sample
-
Ellman's Reagent solution (4 mg/mL in 0.1 M phosphate (B84403) buffer, pH 7.0)
-
Cysteine or other thiol standard
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine).
-
Add a small volume of the thiolated protein sample to the Ellman's Reagent solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of sulfhydryl groups in the sample by comparing the absorbance to the standard curve.
Visualizing the Chemistry and Workflows
Caption: Reaction pathways for SATA, Traut's Reagent, and SPDP.
Caption: General experimental workflow for thiolation and conjugation.
Caption: Decision tree for selecting a thiolating reagent.
Conclusion and Recommendations
The choice of thiolating reagent has a profound impact on the stability of the modified molecule and the final conjugate.
-
SATA is the reagent of choice when the thiolated intermediate needs to be stored before the final conjugation step. The S-acetyl protecting group offers good stability. However, the additional deprotection step adds complexity and may not be suitable for all proteins.
-
Traut's Reagent offers a direct and efficient method for introducing free sulfhydryl groups. Its primary drawback is the instability of the initial adduct, which necessitates immediate use in the subsequent conjugation reaction.[5][6][7] For applications where immediate conjugation is feasible, Traut's Reagent is a strong candidate.
-
SPDP is the ideal choice when a cleavable disulfide linkage is desired in the final conjugate. This is particularly useful for applications such as drug delivery systems where the release of a payload is required.
Ultimately, the optimal thiolating reagent depends on the specific requirements of the application, including the need for storage of the intermediate, the desired stability of the final linkage, and the sensitivity of the molecule to the reaction conditions. Careful consideration of these factors will lead to the successful generation of stable and functional bioconjugates.
References
- 1. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisionantibody.com [precisionantibody.com]
- 3. Constructing bioactive peptides with pH-dependent activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 15. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to SATA in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The strategic design of antibody-drug conjugates (ADCs) is paramount to their therapeutic success, with the choice of linker playing a pivotal role in determining the stability, efficacy, and overall performance of the conjugate. Among the various strategies for introducing reactive thiol groups onto antibodies for drug conjugation, N-succinimidyl S-acetylthioacetate (SATA) has emerged as a widely utilized reagent. This guide provides an objective comparison of SATA with alternative methods, supported by experimental data and detailed protocols, to inform the rational design of next-generation ADCs.
Introduction to Thiolation in ADC Development
The conjugation of potent cytotoxic drugs to monoclonal antibodies (mAbs) requires a stable and specific linkage. One common approach involves the introduction of sulfhydryl (-SH) groups onto the antibody, which can then react with a maleimide-functionalized drug-linker. This is often achieved by modifying the primary amines of lysine (B10760008) residues on the antibody surface. SATA is a reagent that facilitates this by first acylating lysine residues with a protected thiol group, which is subsequently deprotected to reveal a reactive sulfhydryl.
SATA: Mechanism of Action and Key Features
SATA reacts with primary amines on proteins, such as the ε-amino group of lysine residues, to form a stable amide bond. This introduces a protected S-acetylthio group. The subsequent deprotection step, typically using hydroxylamine, exposes the free sulfhydryl group, making it available for conjugation with a thiol-reactive drug-linker.
Key Advantages of SATA:
-
Controlled Thiolation: The two-step process allows for the introduction of a protected thiol, which can be stored and deprotected immediately before the final conjugation step, minimizing the risk of premature oxidation.[1]
-
Specificity for Amines: SATA specifically targets primary amines, providing a degree of control over the conjugation sites.[1]
-
Mild Reaction Conditions: The reaction with SATA and the subsequent deprotection can be carried out under mild, non-denaturing conditions, which helps to preserve the integrity and activity of the antibody.[1]
Comparison of Thiolation Reagents
While SATA is a popular choice, several alternatives exist for introducing sulfhydryl groups onto antibodies. The following table provides a comparative overview of SATA and another commonly used reagent, Traut's Reagent (2-iminothiolane).
| Feature | SATA (N-succinimidyl S-acetylthioacetate) | Traut's Reagent (2-Iminothiolane) |
| Reaction Target | Primary amines (e.g., lysine residues) | Primary amines (e.g., lysine residues) |
| Mechanism | Two-step: 1. Acylation with a protected thiol. 2. Deprotection with hydroxylamine. | One-step reaction introducing a free sulfhydryl group. |
| Control over Thiolation | Good control due to the protected thiol intermediate. | Less control as the reactive thiol is generated directly. |
| Reaction pH | Typically pH 7.0 - 8.2 for acylation.[2] | Typically pH 7-10.[3] |
| Potential for Side Reactions | Can lead to the formation of by-products if not optimized. | Can potentially lead to amidine formation on lysines.[4] |
| Effect on Antibody Charge | Neutralizes the positive charge of the lysine amine. | Maintains the positive charge of the lysine amine.[5] |
| Ease of Use | Two-step process may be more complex. | One-step process is generally simpler.[6] |
| Potential for Aggregation | Modification of lysines can sometimes lead to aggregation.[7][8][9][10][11] | Can also influence antibody stability. |
Quantitative Performance Data
The efficiency of thiol incorporation and the resulting Drug-to-Antibody Ratio (DAR) are critical parameters in ADC development. While direct comparative studies are limited, the following table summarizes typical performance characteristics based on available data. A study on human IgG reported that using a 9:1 molar ratio of SATA to protein yielded an incorporation of 3.0-3.6 moles of sulfhydryl per mole of IgG.[1] For Traut's reagent, a 10-fold molar excess over IgG is reported to yield 3-7 sulfhydryl groups per antibody.[5]
| Parameter | SATA | Traut's Reagent | Other Linkers (e.g., SMCC) |
| Typical Molar Excess (Reagent:Ab) | 5-20 fold | 10-50 fold | Varies depending on desired DAR |
| Achievable DAR | Typically 2-4 | Typically 2-8 | Varies; can be controlled with site-specific methods. |
| Heterogeneity | High, due to random lysine modification.[12] | High, due to random lysine modification. | Can be high with lysine conjugation; lower with cysteine-based methods.[13][14] |
| Plasma Stability of Resulting ADC | Dependent on the final linker used for drug conjugation. | Dependent on the final linker used for drug conjugation. | Varies significantly with linker chemistry (e.g., maleimide (B117702) vs. disulfide).[15][16][17][18][19][20][21][22][23][24] |
| In Vitro/In Vivo Efficacy | Highly dependent on the payload and target. | Highly dependent on the payload and target. | Influenced by linker stability and payload release mechanism.[4][25][26][27][28][29][30] |
Experimental Protocols
Detailed methodologies are crucial for reproducible ADC synthesis. Below are representative protocols for antibody thiolation using SATA and Traut's Reagent.
Protocol 1: Antibody Thiolation using SATA
This protocol describes the introduction of protected sulfhydryl groups onto an antibody using SATA, followed by deprotection.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
SATA (N-succinimidyl S-acetylthioacetate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydroxylamine hydrochloride
-
EDTA
-
Desalting columns
-
Reaction Buffer (e.g., Phosphate Buffer, pH 7.0-8.2)[2]
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 50-100 µM in a non-amine containing buffer like Sodium Phosphate buffer, pH 7.4.[2]
-
SATA Stock Solution: Dissolve 5-10 mg of SATA in 0.5 mL of DMSO to create a stock solution.[2]
-
Thiolation Reaction: Add the SATA stock solution to the antibody solution at a desired molar excess (e.g., 10:1 SATA:antibody).[2] Incubate at room temperature for 30-60 minutes.[2]
-
Removal of Excess SATA: Remove unreacted SATA using a desalting column equilibrated with the reaction buffer.[2]
-
Deprotection: Prepare a deprotection solution of 0.5 M Hydroxylamine and 25 mM EDTA in PBS, pH 7.2-7.5.[1] Add the deprotection solution to the SATA-modified antibody and incubate for 2 hours at room temperature.[1]
-
Purification: Purify the thiolated antibody from the deprotection solution using a desalting column equilibrated with a buffer containing EDTA to prevent disulfide bond formation. The thiolated antibody is now ready for conjugation.
Protocol 2: Antibody Thiolation using Traut's Reagent
This protocol outlines the direct thiolation of an antibody using Traut's Reagent.
Materials:
-
Antibody in a suitable buffer (e.g., PBS with EDTA, pH 8.0)
-
Traut's Reagent (2-iminothiolane)
-
EDTA
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution in a non-amine buffer at pH 8.0, containing 2-5 mM EDTA.
-
Traut's Reagent Addition: Add a 10-fold molar excess of Traut's Reagent to the antibody solution.
-
Thiolation Reaction: Incubate the reaction mixture for 1 hour at room temperature.
-
Purification: Remove excess Traut's Reagent using a desalting column equilibrated with a buffer containing EDTA. The thiolated antibody is now ready for conjugation.
Visualizing the Workflows and Mechanisms
To further clarify the processes, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Chemical reaction mechanism of SATA with an antibody to form an ADC.
Caption: General experimental workflow for creating an antibody-drug conjugate.
Caption: General signaling pathway of ADC action after binding to a cancer cell.
Conclusion
The choice of thiolation reagent and linker chemistry is a critical decision in the development of ADCs. SATA offers a reliable method for introducing protected thiols onto antibodies, allowing for controlled conjugation. However, it is a lysine-targeted approach that results in a heterogeneous product. Alternatives like Traut's Reagent offer a simpler one-step process but also lead to heterogeneity. For greater homogeneity and control over the drug-to-antibody ratio, site-specific conjugation methods targeting engineered cysteines are becoming increasingly prevalent.
The optimal strategy will depend on the specific antibody, payload, and desired therapeutic properties of the ADC. A thorough understanding of the advantages and limitations of each approach, supported by robust experimental evaluation, is essential for the successful development of safe and effective antibody-drug conjugates.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. 제품 [insung.net]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A Simple Bioconjugate Attachment Protocol for Use in Single Molecule Force Spectroscopy Experiments Based on Mixed Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rapidnovor.com [rapidnovor.com]
- 8. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction and Reduction of the Aggregation of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid-induced aggregation of human monoclonal IgG1 and IgG2: molecular mechanism and the effect of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
Safety Operating Guide
Proper Disposal of N-Succinimidyl-S-acetylthioacetate (SATA): A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of N-Succinimidyl-S-acetylthioacetate (SATA), a common reagent used for protein modification. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Chemical and Hazard Profile
A clear understanding of the chemical properties and associated hazards of SATA is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 76931-93-6[1][2] |
| Molecular Formula | C8H9NO5S[1] |
| Molecular Weight | 231.23 g/mol [1][2] |
| Appearance | White to off-white solid[1][2] |
| Hazards | May cause respiratory irritation. Causes skin irritation. Causes serious eye irritation.[3] |
Operational Plan for Disposal
This section outlines the standard operating procedure for the disposal of SATA.
Personal Protective Equipment (PPE)
Before handling SATA for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: Laboratory coat.
-
Eye Protection: Safety glasses or goggles.[3]
-
Face Protection: Use a face shield if there is a risk of splashing.[3]
-
Respiratory Protection: If handling powder and dust generation is likely, a dust respirator is recommended.[3]
Waste Classification and Segregation
Properly classify and segregate SATA waste to ensure it is handled by the appropriate waste stream.
-
Solid Waste:
-
Unused or expired SATA powder.
-
Contaminated consumables (e.g., weigh boats, pipette tips, microfuge tubes).
-
-
Liquid Waste:
-
Solutions containing SATA.
-
Solvents used to rinse glassware contaminated with SATA.
-
Step-by-Step Disposal Procedure
For Solid Waste (Powder and Contaminated Consumables):
-
Work in a Ventilated Area: Conduct all disposal procedures in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[3]
-
Containerization:
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number (76931-93-6), and the approximate amount.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[3]
For Liquid Waste (SATA Solutions):
-
Containerization:
-
Collect all liquid waste containing SATA in a designated, leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, preferably in secondary containment.
Spill Management
In the event of a spill, follow these procedures:
-
Dry Spill:
-
Wet Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Shovel or vacuum the absorbed material into a labeled container for disposal.[3]
-
Wash the spill area with large amounts of water, and prevent runoff from entering drains.[3] If contamination of drains occurs, notify emergency services.[3]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of SATA waste.
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most complete and up-to-date information.[3] Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[3]
References
Essential Safety and Handling Guide for N-Succinimidyl-S-acetylthioacetate (SATA)
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling N-Succinimidyl-S-acetylthioacetate (SATA). Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
Core Safety Information
This compound is a chemical reagent that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is imperative to use appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling SATA, based on safety data sheet recommendations.
| Protection Type | Specific Equipment | Purpose & Notes |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against dust and splashes. In case of eye contact, rinse cautiously with water for several minutes.[1] |
| Hand Protection | Nitrile or butyl rubber gloves. | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body Protection | Laboratory coat or overalls. A PVC apron may also be used. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Type N95 (US) or type P1 (EN 143) dust masks. | Required when handling the powder form to avoid inhalation of dust.[1][2] Use in a well-ventilated area is crucial.[1] |
Operational Workflow: Handling and Use
Proper handling of SATA is crucial to maintain its integrity and ensure user safety. The following diagram illustrates the standard operational workflow.
Caption: A step-by-step workflow for the safe handling of SATA from preparation to disposal.
Experimental Protocol: Preparation of a SATA Solution
This protocol outlines the steps for safely preparing a solution of this compound.
-
Preparation: Work within a certified chemical fume hood. Assemble all necessary materials: SATA reagent, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), appropriate glassware, and magnetic stirrer.
-
Don PPE: Wear all personal protective equipment as specified in the table above.
-
Weighing: Carefully weigh the required amount of SATA powder. Avoid creating dust.[1]
-
Dissolution: Add the weighed SATA to the solvent. Stir the mixture until the solid is completely dissolved. The solution is now ready for use in conjugation reactions.
-
Storage of Solution: If not used immediately, cap the solution tightly and store at 4-8°C, protected from moisture.
Disposal Plan: Waste Management
Proper disposal of SATA and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: Logical flow for the segregation and disposal of SATA-contaminated waste materials.
Disposal Protocol Steps:
-
Solid Waste: Place all contaminated solid materials, including gloves, weighing papers, and bench liners, into a clearly labeled, sealed container for hazardous solid waste.[1]
-
Liquid Waste: Collect all unused SATA solutions and reaction mixtures in a designated, sealed container for hazardous liquid waste. Consult your institution's waste management authority for specific guidelines.[1]
-
Container Decontamination: Triple-rinse empty SATA containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Final Disposal: All waste must be disposed of through an authorized hazardous or special waste collection point in accordance with local regulations.[1] Do not dispose of SATA waste down the drain.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
